molecular formula C11H16N2O3 B593067 Butalbital-d5 CAS No. 145243-96-5

Butalbital-d5

Cat. No.: B593067
CAS No.: 145243-96-5
M. Wt: 229.29 g/mol
InChI Key: UZVHFVZFNXBMQJ-MZTCHHLRSA-N
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Description

Butalbital-d5 is a deuterium-labeled analog of butalbital, a short- to intermediate-acting barbiturate . This high-purity certified reference material is designed for use as an internal standard in quantitative mass spectrometry, helping to improve analytical accuracy and reproducibility in method development and validation. Butalbital is a active pharmaceutical ingredient (API) used in combination with analgesics like acetaminophen for the treatment of tension headaches . In research settings, this compound facilitates specific applications such as pharmacokinetic studies to understand the drug's absorption, distribution, metabolism, and excretion, as butalbital is primarily metabolized by the liver . It is also vital for drug monitoring assays in biological matrices and forensic toxicology, providing a critical tool for ensuring precise and reliable analytical results. This compound is for Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should consult the product's Certificate of Analysis for detailed specifications on chemical purity, isotopic enrichment, and concentration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-methylpropyl)-5-(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16)/i1D2,4D,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVHFVZFNXBMQJ-MZTCHHLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)CC(C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661837
Record name Butalbital-d5
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Molecular Weight

229.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145243-96-5
Record name Butalbital-d5
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 145243-96-5
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Foundational & Exploratory

An In-Depth Technical Guide to Butalbital-d5: Structure, Synthesis, and Application in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Butalbital-d5, a deuterated analog of the barbiturate Butalbital. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical principles of this compound, its synthesis, and its critical role as an internal standard in modern analytical chemistry. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative scientific literature.

Introduction: The Need for Stable Isotope-Labeled Standards

In the landscape of quantitative analysis, particularly in complex biological matrices, achieving accuracy and precision is paramount. Endogenous and exogenous factors can introduce variability during sample preparation and analysis, leading to erroneous results. The use of stable isotope-labeled internal standards (SIL-IS) is a widely accepted and robust strategy to mitigate these variabilities. This compound, a deuterium-labeled version of the sedative-hypnotic drug Butalbital, exemplifies the utility of this approach.

Butalbital is a barbiturate frequently used in combination with other analgesics like acetaminophen and caffeine to treat tension headaches.[1][2] Its central nervous system (CNS) depressant effects necessitate careful monitoring of its concentration in biological fluids for both clinical and forensic purposes.[3] this compound serves as an ideal internal standard for the quantification of Butalbital by mass spectrometry-based methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]

Chemical Structure and Physicochemical Properties

The key distinction between Butalbital and this compound lies in the isotopic substitution of hydrogen with deuterium. This seemingly subtle modification has profound implications for its use in analytical chemistry, while having a negligible effect on its chemical properties.

Unraveling the Chemical Structures

Butalbital, chemically known as 5-allyl-5-isobutylbarbituric acid, is a derivative of barbituric acid with an allyl and an isobutyl group attached to the 5-position of the pyrimidine ring.[6]

The formal chemical name for this compound is 5-(2-methylpropyl)-5-(2-propenyl-d5)-2,4,6(1H,3H,5H)-pyrimidinetrione, and its IUPAC name is 5-(2-methylpropyl)-5-(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,3-diazinane-2,4,6-trione. This nomenclature explicitly indicates that the five deuterium atoms are located on the allyl group. This specific placement is crucial as it is a site less likely to undergo metabolic exchange, ensuring the isotopic label is retained throughout the analytical process.

Chemical Structure of Butalbital

Figure 1: Chemical Structure of Butalbital.

Chemical Structure of this compound

Figure 2: Chemical Structure of this compound, highlighting the five deuterium atoms on the allyl group.

Comparative Physicochemical Data

The physicochemical properties of this compound are nearly identical to those of Butalbital, with the primary difference being a slightly higher molecular weight due to the presence of deuterium. This similarity in chemical behavior is a fundamental requirement for an effective internal standard.

PropertyButalbitalThis compound
Chemical Formula C₁₁H₁₆N₂O₃C₁₁H₁₁D₅N₂O₃
Molecular Weight 224.26 g/mol 229.29 g/mol
CAS Number 77-26-9145243-96-5
Appearance White crystalline powderWhite or off-white solid
Solubility Soluble in methanol, ethanolSoluble in methanol

Mechanism of Action of Butalbital

To appreciate the context of its measurement, understanding the pharmacological action of Butalbital is essential. Butalbital exerts its effects as a central nervous system depressant.[7] Its primary mechanism of action involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor complex in the brain.[8][9] By binding to a specific site on the GABA-A receptor, Butalbital increases the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[10] This widespread neuronal inhibition results in the sedative, anxiolytic, and muscle relaxant properties of the drug.[6]

Butalbital_Mechanism cluster_neuron Postsynaptic Neuron Butalbital Butalbital GABA_A_Receptor GABA-A Receptor Butalbital->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Increases duration of opening Neuronal_Membrane Neuronal Membrane Chloride_Channel->Neuronal_Membrane Increased Cl⁻ influx Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability Neuronal_Membrane->Hyperpolarization Leads to GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site

Diagram 1: Simplified signaling pathway of Butalbital's action on the GABA-A receptor.

Synthesis of this compound

While a detailed, proprietary synthesis protocol for this compound is not publicly available, a plausible synthetic route can be inferred from the known synthesis of Butalbital and general methods for deuteration. The synthesis of Butalbital typically involves the condensation of a disubstituted malonic ester with urea in the presence of a strong base.

The key step in the synthesis of this compound is the introduction of the deuterium-labeled allyl group. This is likely achieved by using allyl-d5 bromide as a starting material.[1] The synthesis of allyl-d5 bromide can be accomplished through various methods, including the bromination of deuterated allyl alcohol.[7]

A potential synthetic pathway for this compound would involve:

  • Alkylation of a malonic ester: Diethyl malonate is first alkylated with isobutyl bromide.

  • Second Alkylation with Deuterated Reagent: The resulting isobutyl diethyl malonate is then alkylated with allyl-d5 bromide to yield diethyl allyl-d5-isobutylmalonate.

  • Condensation with Urea: The disubstituted malonic ester is then reacted with urea in the presence of a strong base, such as sodium ethoxide, to form the barbiturate ring structure of this compound.

General methods for deuterating organic molecules often involve H-D exchange reactions catalyzed by acids or bases, or the use of deuterated reagents in a synthetic sequence.[3][11][12]

The Role of this compound as an Internal Standard

The near-identical chemical and physical properties of this compound to its unlabeled counterpart, with the exception of its mass, make it an exemplary internal standard for mass spectrometry.

The Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before processing. The labeled standard (this compound) and the unlabeled analyte (Butalbital) are co-extracted, co-chromatographed, and co-ionized. Any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard. The ratio of the signal from the unlabeled analyte to the labeled internal standard is then used to calculate the concentration of the analyte, effectively canceling out variations in sample recovery and matrix effects.[13]

The Kinetic Isotope Effect

The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction can be altered.[10] The C-D bond is stronger than the C-H bond, which can sometimes lead to slight differences in chromatographic retention times, with the deuterated compound often eluting slightly earlier.[14] This effect is generally minimal in modern chromatographic systems and does not detract from the utility of deuterated standards. In fact, this slight separation can be advantageous in preventing isobaric interference. The primary benefit of the mass difference is the clear distinction between the analyte and the internal standard in the mass spectrometer.

Experimental Protocol: Quantification of Butalbital in Biological Fluids using LC-MS/MS

The following is a representative, detailed methodology for the quantification of Butalbital in blood or urine using this compound as an internal standard. This protocol is a composite of best practices described in various validated methods.[5][6][15]

Materials and Reagents
  • Butalbital certified reference material

  • This compound certified reference material (internal standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or ammonium acetate (for mobile phase modification)

  • n-hexane and ethyl acetate (for liquid-liquid extraction)

  • Human blood or urine samples

Sample Preparation (Liquid-Liquid Extraction)
  • Spiking: To 0.1 mL of the biological sample (calibrator, quality control, or unknown), add a known concentration of this compound internal standard solution.

  • Extraction: Add 400 µL of an extraction solvent (e.g., 1:9 n-hexane:ethyl acetate).[6]

  • Vortexing: Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge at approximately 2800 rpm for 15 minutes to separate the organic and aqueous layers.[6]

  • Evaporation: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.[6]

LC-MS/MS Instrumentation and Conditions
ParameterTypical Setting
LC System Agilent 1290 Infinity II UHPLC or equivalent[2]
Column Agilent Poroshell 120 SB-C18 (2.1 x 100 mm, 2.7 µm) or equivalent[6]
Mobile Phase A 5 mM Ammonium Acetate in Water[6]
Mobile Phase B Methanol[6]
Gradient Optimized for separation of Butalbital from matrix components
Flow Rate 0.4 mL/min
Injection Volume 5-10 µL
MS System Agilent 6470 Triple Quadrupole LC/MS or equivalent[2]
Ionization Mode Electrospray Ionization (ESI), Negative Mode[2]
MRM Transitions Butalbital: [Precursor Ion] -> [Product Ion] this compound: [Precursor Ion+5] -> [Product Ion+5]

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Analytical_Workflow Sample Biological Sample (Blood/Urine) Spike Spike with This compound (IS) Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC_MS LC-MS/MS Analysis Recon->LC_MS Data Data Acquisition (Ratio of Analyte/IS) LC_MS->Data Quant Quantification Data->Quant

Diagram 2: General experimental workflow for Butalbital quantification.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Butalbital in complex biological matrices. Its chemical structure, with deuterium labeling on the stable allyl group, and its physicochemical properties closely mimicking the parent compound, make it an ideal internal standard for isotope dilution mass spectrometry. The methodologies outlined in this guide, grounded in established scientific principles and validated analytical protocols, provide a framework for researchers and analytical scientists to develop and implement robust quantitative assays for Butalbital. The continued use and development of such stable isotope-labeled standards are fundamental to ensuring the integrity and reliability of bioanalytical data in both clinical and research settings.

References

  • Virginia Department of Forensic Science. (n.d.). Method Development Summary-Barbiturate Quantitation and Confirmation by Liquid-Liquid Extraction Using LCMSMS. Retrieved from [Link]

  • Cerilliant. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Butalbital. PubChem Compound Summary for CID 2481. Retrieved from [Link]

  • Agilent Technologies. (2020). A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates and 11-nor-9-carboxy-Δ9-tetrahydrocannabinol. Retrieved from [Link]

  • Liu, R. H., McKeehan, A. M., Edwards, C., Foster, G., Bensley, W. D., Langner, J. G., & Walia, A. S. (1994). Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard. Journal of forensic sciences, 39(6), 1504–1514.
  • Eureka Kit Cromatografici. (2021). BENZODIAZEPINES AND BARBITURATES IN URINE BY LC-MS/MS. Retrieved from [Link]

  • Small Molecule Pathway Database. (n.d.). Butalbital Action Pathway. Retrieved from [Link]

  • Ketha, H., & Gencheva, D. (2024). Analysis of Barbiturates in Urine by LC-MS/MS. Methods in molecular biology (Clifton, N.J.), 2731, 75–84.
  • Garg, U. (2017). Quantitation of Amobarbital, Butalbital, Pentobarbital, Phenobarbital, and Secobarbital in Urine, Serum, and Plasma Using Gas Chromatography-Mass Spectrometry (GC-MS). Methods in Molecular Biology, 1609, 131-139.
  • Dr. Oracle. (2026). What is the mechanism of action of butalbital in treating tension headaches?. Retrieved from [Link]

  • Waters Corporation. (n.d.). Quantitative Analysis of Barbiturates in Urine Using UPLC-MS/MS. Retrieved from [Link]

  • PharmaCompass. (n.d.). Butalbital. Retrieved from [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

  • Rosales-Martínez, A., Morales, L. P., Ojeda, E. D., Rodríguez, M. C., & García, I. R. (2021). The deuteration of organic compounds as a tool to teach chemistry. Educación Química, 32(4), 143-155.
  • Panda, S., & Ghorai, P. (2018). Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight. ACS Omega, 3(9), 12058–12066.
  • Let's chemistry. (2019, December 29). Allyl Bromide preparation. How to do and how not to do alcohol bromination. Part 1 [Video]. YouTube. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • EBSCO. (n.d.). Barbiturates in forensic toxicology. Research Starters. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Ultrafast Analysis of Barbiturates in Urine by the Agilent RapidFire High-Throughput Triple Quadrupole Mass Spectrometry System. Retrieved from [Link]

  • Tsikas, D. (2017). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS.

Sources

Butalbital-d5 (CAS Number: 145243-96-5): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of the Synthesis, Characterization, and Application of a Key Analytical Standard

Introduction: The Role of Deuterated Standards in Modern Analytical Science

In the landscape of quantitative analysis, particularly in the fields of pharmacology, toxicology, and drug metabolism, the precision and accuracy of measurements are paramount. Isotopically labeled internal standards are the cornerstone of robust analytical methodologies, primarily in mass spectrometry-based techniques. Butalbital-d5, the deuterated analog of the barbiturate butalbital, serves as an exemplary internal standard. Its utility stems from its near-identical chemical and physical properties to the parent compound, while its increased mass allows for clear differentiation in mass spectrometric analyses. This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals, delving into its synthesis, chemical properties, analytical applications, and the pharmacological context of its non-deuterated counterpart.

Physicochemical Properties and Characterization

This compound is a certified reference material, often supplied as a solution in a solvent like methanol or as a neat solid.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 145243-96-5[1]
Chemical Formula C₁₁H₁₁D₅N₂O₃[1]
Molecular Weight 229.29 g/mol [1]
Formal Name 5-(2-methylpropyl)-5-(2-propenyl-d5)-2,4,6(1H,3H,5H)-pyrimidinetrione[2]
Appearance Neat solid[2]
Purity ≥98%[2]
Storage Temperature -20°C[2]
Stability ≥ 2 years[2]

A critical aspect of any certified reference material is its Certificate of Analysis (CoA), which provides essential information regarding its quality and purity. For this compound, the CoA typically includes the certified concentration, the solvent, the uncertainty of the measurement, and verification of its identity and purity through techniques like mass spectrometry and chromatography. These documents are crucial for ensuring the traceability and reliability of analytical results.[3]

Synthesis of this compound: A Mechanistic Perspective

While specific proprietary synthesis methods for this compound are not extensively published, a plausible synthetic route can be conceptualized based on the general synthesis of barbiturates and known deuteration techniques. The synthesis of barbiturates typically involves the condensation of a disubstituted malonic ester with urea.[4]

The key to synthesizing this compound lies in the preparation of the deuterated starting material, specifically, a malonic ester containing the allyl-d5 group. A potential synthetic workflow is outlined below.

G cluster_0 Stage 1: Preparation of Deuterated Allyl Bromide cluster_1 Stage 2: Synthesis of this compound Allyl_alcohol Allyl alcohol Allyl_alcohol_d5 Allyl-d5-alcohol Allyl_alcohol->Allyl_alcohol_d5 Deuteration Deuterium_gas Deuterium gas (D2) Deuterium_gas->Allyl_alcohol_d5 Catalyst Catalyst (e.g., Wilkinson's catalyst) Catalyst->Allyl_alcohol_d5 Allyl_bromide_d5 Allyl-d5-bromide Allyl_alcohol_d5->Allyl_bromide_d5 Bromination PBr3 PBr3 PBr3->Allyl_bromide_d5 Alkylated_malonate Diethyl allyl-d5-isobutylmalonate Allyl_bromide_d5->Alkylated_malonate Diethyl_isobutylmalonate Diethyl isobutylmalonate Diethyl_isobutylmalonate->Alkylated_malonate Alkylation NaOEt Sodium ethoxide (NaOEt) NaOEt->Alkylated_malonate Butalbital_d5 This compound NaOEt->Butalbital_d5 Alkylated_malonate->Butalbital_d5 Condensation Urea Urea Urea->Butalbital_d5

Caption: Proposed synthetic workflow for this compound.

This proposed synthesis involves a two-stage process. The first stage focuses on the preparation of allyl-d5-bromide. This can be achieved by the deuteration of allyl alcohol using deuterium gas and a suitable catalyst, followed by bromination. The second stage involves the alkylation of diethyl isobutylmalonate with the newly synthesized allyl-d5-bromide in the presence of a base like sodium ethoxide. The resulting disubstituted malonic ester is then condensed with urea to form the final this compound product.

Pharmacological Context: Understanding Butalbital

To appreciate the role of this compound as an internal standard, it is essential to understand the pharmacology of its non-deuterated analog, butalbital.

Mechanism of Action

Butalbital is a barbiturate with a short to intermediate duration of action.[5] Like other barbiturates, it acts as a positive allosteric modulator of the GABA-A receptor. By binding to the receptor, it enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and thus depressing the central nervous system (CNS). This CNS depression is responsible for its sedative, hypnotic, and muscle-relaxing properties.

G Butalbital Butalbital GABA_A_Receptor GABA-A Receptor Butalbital->GABA_A_Receptor Binds to Chloride_Channel Chloride Channel Opening GABA_A_Receptor->Chloride_Channel Potentiates GABA GABA GABA->GABA_A_Receptor Binds to Chloride_Influx Increased Chloride (Cl-) Influx Chloride_Channel->Chloride_Influx Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization CNS_Depression CNS Depression Neuronal_Hyperpolarization->CNS_Depression

Caption: Simplified mechanism of action of Butalbital.

Pharmacokinetics

Butalbital is readily absorbed after oral administration, with peak plasma concentrations reached in about two hours.[6] It is metabolized in the liver, primarily through oxidation of the isobutyl and allyl side chains. The major metabolites include 5-isobutyl-5-(2,3-dihydroxypropyl) barbituric acid and 5-allyl-5-(3-hydroxy-2-methyl-1-propyl) barbituric acid.[6] The parent drug and its metabolites are primarily excreted in the urine.[6]

Metabolic Stability of the Deuterium Label

A crucial consideration for any deuterated internal standard is the stability of the deuterium labels during metabolic processes. The substitution of hydrogen with deuterium creates a stronger C-D bond compared to the C-H bond. This "kinetic isotope effect" can slow down the rate of metabolic reactions that involve the cleavage of this bond.[7] In the case of this compound, the deuterium atoms are located on the allyl group. While the metabolism of butalbital involves oxidation of the allyl group, the deuteration at this site is expected to significantly slow down this metabolic pathway for the internal standard.[8][9] This ensures that the internal standard does not prematurely degrade and accurately reflects the concentration of the non-deuterated analyte throughout the analytical process.

Analytical Applications of this compound

The primary application of this compound is as an internal standard for the quantitative analysis of butalbital and other barbiturates in biological matrices such as blood, urine, and tissue samples.[1] It is widely used in forensic toxicology, clinical chemistry, and drug monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of barbiturates. The following is a representative protocol for the analysis of butalbital using this compound as an internal standard.

Experimental Protocol: GC-MS Analysis of Butalbital

  • Sample Preparation:

    • To 1 mL of the biological sample (e.g., blood, urine), add a known amount of this compound internal standard solution.

    • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the matrix.

    • Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 6890 or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless.

    • Temperature Program: Optimized for the separation of barbiturates.

    • Mass Spectrometer: Agilent 5973 or equivalent.

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Data Analysis:

    • Monitor characteristic ions for butalbital and this compound. For example, for butalbital, ions such as m/z 196, 138, and 181 may be monitored, while for this compound, ions such as m/z 201, 200, and 184 can be used.[10]

    • Construct a calibration curve by plotting the ratio of the peak area of butalbital to the peak area of this compound against the concentration of butalbital standards.

    • Quantify the amount of butalbital in the unknown samples using the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of barbiturates. A typical workflow is described below.

Experimental Protocol: LC-MS/MS Analysis of Butalbital

  • Sample Preparation:

    • To a small volume of the biological sample (e.g., 100 µL of urine), add the this compound internal standard.

    • Perform a simple "dilute-and-shoot" method or a protein precipitation followed by centrifugation.

    • Inject the supernatant directly into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Liquid Chromatograph: Agilent 1290 Infinity II UHPLC or equivalent.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid or ammonium formate.

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6470).

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for barbiturates.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Monitor specific precursor-to-product ion transitions for butalbital and this compound.

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

    • Determine the concentration of butalbital in the samples from the calibration curve.

Broader Research Applications

While the predominant use of this compound is in quantitative analysis, its properties lend it to other areas of research.

Drug Metabolism and Pharmacokinetics (DMPK) Studies

In preclinical drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity is crucial.[11] In vitro ADME assays, such as metabolic stability in liver microsomes or hepatocytes, play a vital role in this process.[12] this compound can serve as a reliable internal standard in these assays to quantify the parent compound over time, providing accurate data on its metabolic rate.

Neuroscience Research

Barbiturates have been instrumental in neuroscience research for their effects on the GABAergic system.[5] While less common, deuterated barbiturates could potentially be used as neuropharmacological tools. The altered metabolic profile due to deuteration could be exploited to study the prolonged effects of GABA-A receptor modulation or to investigate the role of specific metabolic pathways in the overall pharmacological effect of barbiturates.[6]

Safety and Handling

This compound is regulated as a controlled substance in many jurisdictions and should be handled with appropriate care.[2] It is intended for research and forensic use only. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should always be followed.

Conclusion

This compound, with its CAS number 145243-96-5, is a vital tool for the scientific community, particularly in the realm of analytical chemistry. Its role as an internal standard in GC-MS and LC-MS/MS methodologies ensures the accuracy and reliability of quantitative data for butalbital and other barbiturates. A thorough understanding of its synthesis, physicochemical properties, and the pharmacological context of its non-deuterated form empowers researchers to utilize this reference material effectively and with confidence. As analytical techniques continue to advance in sensitivity and scope, the demand for high-quality, well-characterized isotopically labeled standards like this compound will undoubtedly continue to grow, supporting critical research in medicine, toxicology, and drug development.

References

  • López-Muñoz, F., Ucha-Udabe, R., & Alamo, C. (2004). [A century of barbiturates in neurology]. Revista de neurologia, 39(8), 763–770.
  • Pirnay, S. O., & De Vleeschouwer, V. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(9), 711–730.
  • Asif, M. (2024).
  • Sittampalam, G. S., et al. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual.
  • Di, L. (2019). A Primer of Deuterium in Drug Design. Journal of Medicinal Chemistry, 62(1), 1–11.
  • Zhang, D., & Surapaneni, S. (2012). ADME-Enabling Technologies in Drug Design and Development. In Comprehensive Medicinal Chemistry II (pp. 671-693). Elsevier.
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  • Langgard, H. (1957). Process of producing 5, 5-di-substituted barbituric acids and product obtained thereby. U.S.
  • Steen, P. A., & Michenfelder, J. D. (1978). Cerebral protection with barbiturates: relation to anesthetic effect. Stroke, 9(2), 140–142.
  • Wang, Y., et al. (2024). Deuteration-Driven Photopharmacology: Deuterium-Labeled AzoCholine for Controlling Alpha 7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 15(1), 136-144.
  • Harbeson, S. L., & Tung, R. D. (2018). Drug metabolism in drug discovery and development. MedChemComm, 9(10), 1596–1611.
  • Symeres. (n.d.). In vitro ADME drug discovery services. Retrieved from [Link]

  • Agilent Technologies. (2016). Certificate of Analysis: Forensic Toxicology Comprehensive Mix – Submix 5.
  • Gant, T. G. (2017). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry, 56(49), 6419–6420.
  • Li, Q., et al. (2010). The role of in vitro ADME assays in antimalarial drug discovery and development. Expert Opinion on Drug Discovery, 5(10), 963-976.
  • Getova, D. (1985). Neuropharmacological screening of newly-synthesized 2-substituted derivatives of the barbituric acid. Acta physiologica et pharmacologica Bulgarica, 11(3), 44–50.
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  • Sun, H., et al. (2011). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition, 39(11), 2049-2059.
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The Unseen Anchor: A Technical Guide to Butalbital-d5 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the exacting landscape of bioanalysis, the pursuit of precision and accuracy is paramount. In the quantitative analysis of xenobiotics, the internal standard is the silent partner ensuring the fidelity of our results. This guide provides an in-depth exploration of butalbital-d5, a deuterated stable isotope-labeled internal standard, and its mechanistic role in achieving robust and reliable quantification of butalbital in complex biological matrices. We will delve into the theoretical underpinnings, practical applications, and the self-validating nature of methods employing this indispensable tool.

Butalbital: A Brief Pharmacological Overview

Butalbital is a short-to-intermediate-acting barbiturate commonly prescribed in combination with other analgesics for the management of tension-type headaches.[1][2][3] Its primary mechanism of action involves enhancing the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system (CNS).[2][4][5] This interaction increases the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and subsequent CNS depression, which manifests as sedation and muscle relaxation.[5][6]

The pharmacokinetic profile of butalbital, including its absorption, distribution, metabolism, and excretion, necessitates precise analytical methods for its quantification in biological fluids to support pharmacokinetic, toxicokinetic, and bioequivalence studies.[4]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accuracy of this technique is profoundly enhanced by the use of stable isotope-labeled internal standards (SIL-IS) through a principle known as isotope dilution mass spectrometry (IDMS).[7][8][9][10][11]

An ideal internal standard co-elutes with the analyte of interest and experiences identical effects from the sample matrix and extraction process.[12] this compound, in which five hydrogen atoms are replaced with deuterium, is chemically identical to butalbital in its reactivity and chromatographic behavior.[13][14] However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer.

By introducing a known concentration of this compound into a sample containing an unknown concentration of butalbital, any sample loss during extraction, or variations in ionization efficiency (matrix effects), will affect both the analyte and the internal standard proportionally.[12][13][15] The mass spectrometer measures the ratio of the response of the analyte to the response of the internal standard. This ratio is then used to calculate the concentration of the analyte, effectively canceling out any sources of analytical variability.[10]

Visualizing Analyte and Internal Standard

cluster_structures Chemical Structures Butalbital Butalbital_d5 This compound (Deuterium Labeled) Butalbital->Butalbital_d5 Isotopic Labeling (5 Deuterium Atoms)

Caption: Chemical structures of Butalbital and its deuterated internal standard, this compound.

Experimental Protocol: Quantification of Butalbital in Human Plasma

This section outlines a typical, robust protocol for the quantification of butalbital in human plasma using this compound as an internal standard, adhering to the principles of bioanalytical method validation as recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA).[16][17][18][19][20]

Materials and Reagents
  • Analytes: Butalbital, this compound

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade)

  • Biological Matrix: Blank human plasma (K2-EDTA anticoagulant)

  • Equipment: Calibrated micropipettes, vortex mixer, centrifuge, autosampler vials, liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

Preparation of Standards and Quality Controls
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of butalbital and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the butalbital stock solution in 50:50 methanol:water to create calibration standards. Prepare a separate working solution for this compound.

  • Calibration Curve Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate butalbital working solutions to create a calibration curve (e.g., 10-5000 ng/mL). Prepare QCs at low, medium, and high concentrations in the same manner.

Sample Preparation (Protein Precipitation)
  • Aliquoting: To 100 µL of plasma sample, calibration standard, or QC, add 25 µL of the this compound working solution.

  • Precipitation: Add 300 µL of acetonitrile.

  • Vortexing: Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Injection: Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation from endogenous plasma components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions:

    • Butalbital: Q1 (m/z) 223.1 -> Q3 (m/z) 180.1

    • This compound: Q1 (m/z) 228.1 -> Q3 (m/z) 185.1

Visualizing the Bioanalytical Workflow

Sample Plasma Sample (Calibration Standard, QC, or Unknown) Spike Spike with this compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Data Data Acquisition & Processing (Ratio of Analyte to IS) Inject->Data

Sources

An In-Depth Technical Guide to the Butalbital-d5 Certificate of Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical toxicologists, and drug development professionals, the Certificate of Analysis (CoA) for a deuterated internal standard like Butalbital-d5 is more than a mere formality; it is the cornerstone of quantitative analytical accuracy. This guide provides an in-depth exploration of the critical data within a this compound CoA, elucidating the scientific principles behind each test and empowering users to leverage this essential document to its full potential.

The Foundational Role of this compound as an Internal Standard

Butalbital, a barbiturate with intermediate-acting properties, is frequently used in combination with other analgesics to treat pain and headaches.[1][2][3] In quantitative analysis, particularly in complex matrices like urine or plasma, variability arising from sample preparation, instrument drift, or matrix effects can significantly skew results.[4][5] To counteract these issues, a stable isotope-labeled internal standard (IS) is introduced into the sample at a known concentration.

This compound, in which five hydrogen atoms on the propenyl group have been replaced with deuterium, is the ideal internal standard for butalbital quantification.[6] Because deuterium adds mass without significantly altering chemical properties, this compound co-elutes with the unlabeled analyte during chromatography and exhibits nearly identical ionization efficiency in the mass spectrometer.[5][7] This allows it to act as a perfect proxy, correcting for variations throughout the analytical workflow.[4][8] The mass spectrometer can easily distinguish between the analyte and the heavier internal standard, ensuring precise and accurate quantification.[9][10]

Deconstructing the Certificate of Analysis: A Section-by-Section Scientific Review

A CoA for a certified reference material like this compound is a document attesting to the rigorous quality control it has undergone.[11][12] It is a guarantee of identity, purity, and concentration. Let's dissect the key components of a typical this compound CoA.

Identification and Chemical Properties

This initial section provides the fundamental chemical identity of the material.

Parameter Example Value Significance & Scientific Rationale
Product Name This compoundThe "-d5" suffix indicates that five deuterium atoms have been incorporated into the molecule.
CAS Number 145243-96-5The unique Chemical Abstracts Service number for this specific deuterated isotopologue.[6][13]
Chemical Formula C₁₁H₁₁D₅N₂O₃Explicitly shows the elemental composition, including the five deuterium (D) atoms.[6][13]
Molecular Weight 229.3 g/mol Reflects the increased mass due to the deuterium atoms (Butalbital MW: 224.26 g/mol ).[1][6][13]
Formal Name 5-(2-methylpropyl)-5-(2-propenyl-d5)-2,4,6(1H,3H,5H)-pyrimidinetrioneThe systematic IUPAC name precisely describes the molecular structure and the location of the deuterium label.[6]

The accuracy of these identifiers is the first checkpoint in ensuring the correct standard is being used. The molecular weight difference between the native butalbital and the d5-variant is critical for mass spectrometric resolution.

Purity and Composition Analysis

Purity is arguably the most critical parameter for a quantitative standard. The CoA details the results of multiple orthogonal analytical techniques used to establish this.

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is used to separate the main compound from any impurities.

Core Directive: The goal is to demonstrate that the integrated peak area of this compound is overwhelmingly dominant relative to any other signals.

  • Why HPLC/UPLC? This technique separates compounds based on their interaction with a stationary phase (e.g., a C18 column) and a mobile phase.[14][15] Because deuteration does not significantly alter the polarity of the molecule, this compound will have a retention time almost identical to unlabeled butalbital. The method is highly effective at separating synthetic precursors, byproducts, or degradation products.

Parameter Example Value Acceptance Criteria & Rationale
Purity by HPLC 99.8%Typically, a purity of ≥98% is required for a certified reference material.[6] This ensures that the contribution of impurities to the overall signal is negligible.
Conditions Column: C18, 2.1x100mm; Mobile Phase: Acetonitrile/Water GradientThe specific conditions are provided to allow the end-user to replicate the analysis if necessary and to demonstrate a robust, validated method was used.[16]

Mass Spectrometry (MS) serves two roles: confirming the molecular identity and verifying the isotopic enrichment.

Core Directive: MS confirms that the mass-to-charge ratio (m/z) of the main ion corresponds to this compound and determines the percentage of molecules that correctly incorporate five deuterium atoms.

  • Why Mass Spectrometry? MS separates ions based on their m/z, making it the only definitive way to confirm the mass increase from deuteration and to quantify the isotopic distribution.[10][17]

Parameter Example Value Interpretation & Scientific Rationale
Mass Spectrum Conforms to structureThe fragmentation pattern observed in the mass spectrum should be consistent with the known structure of Butalbital, with mass shifts corresponding to the deuterated fragments.[17]
Isotopic Purity (d₅) 99.5%This is the percentage of the material that is the desired d5 species. High isotopic purity is crucial to prevent interference from lesser-deuterated species (d1-d4) or unlabeled (d0) compound at the analyte's mass channel.
Chemical Purity (d₀) <0.1%This measures the amount of unlabeled butalbital (d0) present. A low d0 value is critical to avoid artificially inflating the measured concentration of the native analyte in a sample.
Quantitative Analysis: Certified Concentration

For standards sold as solutions, the concentration must be accurately determined and certified.

Parameter Example Value Methodology & Rationale
Certified Concentration 1.00 mg/mL (± 0.005 mg/mL)The concentration is determined using a high-precision balance to weigh the neat material, which is then dissolved in a Class A volumetric flask with a specified solvent.[13]
Solvent MethanolThe solvent is chosen for its ability to fully dissolve the analyte and its compatibility with the intended analytical methods (e.g., LC-MS).[13]
Uncertainty U = 0.5%The uncertainty value is derived from combining the uncertainties of the balance, volumetric glassware, and purity assessment, providing a statistical confidence range for the certified concentration.

Experimental Protocols: A Self-Validating System

Trustworthiness in a CoA is established by detailing the validated, robust methods used for characterization.[18][19] Below are representative protocols that underpin the data on a this compound CoA.

Protocol 1: Purity Determination by UPLC-UV

This protocol describes how to verify the chromatographic purity of the this compound standard.

  • Standard Preparation: Prepare a solution of the this compound standard in the mobile phase at a concentration of approximately 100 µg/mL.

  • Chromatographic System:

    • Instrument: An Agilent 1290 Infinity II UHPLC system or equivalent.[16]

    • Column: Agilent Poroshell 120 EC-C18, 2.1 × 100 mm, 1.9 μm.[16]

    • Mobile Phase A: Water with 5 mM Ammonium Acetate.

    • Mobile Phase B: Acetonitrile with 5 mM Ammonium Acetate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 50 °C.

    • Injection Volume: 2 µL.

    • UV Detection: 210 nm.

  • Gradient Elution:

    • Start at 5% B.

    • Linear gradient to 90% B over 5 minutes.

    • Hold at 90% B for 1 minute.

    • Return to 5% B and equilibrate for 2 minutes.

  • Data Analysis: Integrate all peaks detected. Calculate the purity by dividing the peak area of this compound by the total area of all peaks.

    • Causality: A gradient is used to ensure that impurities with a wide range of polarities will be eluted and detected. The C18 column provides excellent retention for moderately non-polar molecules like butalbital.

Protocol 2: Identity and Isotopic Purity by LC-MS/MS

This protocol confirms the identity and isotopic distribution using a triple quadrupole mass spectrometer.

  • Sample Infusion: Directly infuse the prepared UPLC standard solution (or use the eluent from the UPLC system) into the mass spectrometer.

  • Mass Spectrometer System:

    • Instrument: Agilent 6470 Triple Quadrupole MS or equivalent.[16]

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • Rationale: Barbiturates perform well in negative ESI mode.[14][16]

    • Scan Mode: Full Scan (Q1 Scan) from m/z 100-300 to observe the parent ions.

    • Product Ion Scan: Select the precursor ion for this compound (e.g., m/z 228.3) and fragment it to confirm its structure.

  • Data Analysis:

    • Identity: In the full scan spectrum, confirm the presence of the [M-H]⁻ ion for this compound at m/z ~228.3.

    • Isotopic Purity: Measure the relative intensities of the ions corresponding to d0 (m/z 223.3), d1, d2, d3, d4, and d5 (m/z 228.3) species. The isotopic purity is the intensity of the d5 peak relative to the sum of all isotopic peaks.

Visualization of Analytical Workflows

Diagrams provide a clear visual representation of the logical flow of the analytical processes, enhancing understanding and reproducibility.

Diagram 1: UPLC Purity Analysis Workflow

UPLC_Workflow cluster_prep Sample Preparation cluster_analysis UPLC System cluster_data Data Processing Prep Weigh & Dissolve This compound Standard Injector Inject Sample (2 µL) Prep->Injector 100 µg/mL solution Column Chromatographic Separation (C18 Column) Injector->Column Detector UV Detection (210 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Absorbance vs. Time Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation

Caption: Workflow for determining chromatographic purity via UPLC-UV.

Diagram 2: LC-MS/MS Identity & Isotopic Purity Verification

MS_Workflow cluster_q1_scan Full Scan Analysis A UPLC Eluent (Separated Components) B Ion Source (ESI-) Generate Gas-Phase Ions A->B C Quadrupole 1 (Q1) Mass Filter Selects [M-H]⁻ at m/z 228.3 B->C F Detector Measures Ion Abundance B->F Scan all ions (m/z 100-300) D Collision Cell (q2) Fragment Ions (CID) C->D Precursor Ion E Quadrupole 3 (Q3) Mass Filter Scans Fragment Ions D->E Fragment Ions E->F G Mass Spectrum (Identity Confirmation) F->G H Isotopic Distribution Plot (Purity Calculation) F->H

Caption: Logic flow for identity and isotopic purity analysis by tandem MS.

Conclusion: The CoA as a Pact of Trust

The Certificate of Analysis for this compound is more than a data sheet; it is a foundational document that validates the entire quantitative workflow. By understanding the causality behind the tests performed, the specific protocols employed, and the meaning of each reported value, researchers can proceed with the highest degree of confidence. This guide serves to bridge the gap between the document and its practical application, ensuring that the principles of Expertise, Authoritativeness, and Trustworthiness are upheld in every analysis.

References

  • Butalbital | C11H16N2O3 . PubChem, National Institutes of Health. [Link]

  • This compound | Certified Solutions Standards . Cerilliant. [Link]

  • A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates and 11-nor-9-carboxy-Δ9- tetrahydrocannabinol . Agilent Technologies. [Link]

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

  • General Chapters: <11> USP REFERENCE STANDARDS . United States Pharmacopeia. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . ResolveMass Laboratories. [Link]

  • High-Throughput Quantitative LC-MS/MS Analysis of Barbiturates in Human Urine . PubMed, National Library of Medicine. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

  • Interpreting Mass Spectra . Chemistry LibreTexts. [Link]

  • Quantitative Analysis of Barbiturates in Urine Using UPLC-MS/MS . Waters Corporation. [Link]

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Navigating the Regulatory Maze: A Technical Guide to the DEA Exempt Preparation Status of Butalbital-d5

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of Butalbital and the Rise of Deuterated Standards

Butalbital, a short- to intermediate-acting barbiturate, is a central nervous system depressant widely used in combination with other substances like acetaminophen and caffeine to treat tension headaches and migraines. Due to its potential for abuse and dependence, butalbital is classified as a Schedule III controlled substance under the Controlled Substances Act (CSA). This classification imposes strict regulatory requirements on its handling, distribution, and prescription.

In the realm of bioanalytical research and forensic toxicology, the accurate quantification of butalbital in biological matrices is paramount. To achieve the highest levels of accuracy and precision in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard. Butalbital-d5, a deuterated analog of butalbital, serves this critical role. The substitution of five hydrogen atoms with deuterium results in a molecule that is chemically identical to butalbital in its chromatographic behavior but has a distinct mass, allowing it to be differentiated by a mass spectrometer. This ensures that variations in sample preparation and instrument response are accounted for, leading to highly reliable quantitative results.

However, the use of a deuterated analog of a controlled substance introduces a layer of regulatory complexity. This guide provides an in-depth analysis of the regulatory status of this compound, with a specific focus on its classification as a DEA exempt preparation for laboratory use.

The Controlled Substance Framework for Butalbital

Butalbital is unequivocally a Schedule III controlled substance. However, the regulatory landscape for products containing butalbital is nuanced and depends on the formulation and intended use. There are two primary pathways for exemption from certain DEA regulations:

  • Exempted Prescription Products: This category applies to finished pharmaceutical products intended for patient administration. A manufacturer can apply to the DEA for a specific product to be exempt from the usual Schedule III requirements if it is formulated with other active ingredients in such a way as to "vitiate the potential for abuse." For butalbital, this often involves combination with a sufficient quantity of acetaminophen. The DEA maintains a list of these exempted products, identified by their National Drug Code (NDC). It is crucial to note that this exemption is product-specific; not all butalbital-containing medications are exempt. Furthermore, in May 2022, the DEA proposed the revocation of the exempt status for all butalbital prescription products, although a final rule has not been issued as of early 2023.

  • Exempt Chemical Preparations: This is the more relevant classification for this compound as it is used in a laboratory setting. Under 21 CFR § 1308.23, the DEA may exempt a chemical preparation containing a controlled substance if it meets specific criteria. These preparations are intended for laboratory, industrial, or educational purposes and are not for administration to humans or animals.

The distinction between these two types of exemptions is critical for researchers and laboratory personnel. While a pharmacist dispensing a butalbital-containing medication must consult the list of Exempted Prescription Products, a scientist using this compound as an analytical standard must adhere to the regulations for Exempt Chemical Preparations.

This compound as an Exempt Chemical Preparation: A Detailed Analysis

The regulatory status of this compound for laboratory use hinges on the criteria outlined in 21 CFR § 1308.23 and § 1308.24. A preparation can be exempted if it is intended for laboratory, industrial, educational, or special research purposes and not for general administration to a human being or animal. Additionally, it must meet one of the following conditions:

  • It contains no narcotic controlled substance and is packaged in a form or concentration that does not present a significant potential for abuse.

  • It contains a controlled substance along with one or more adulterating or denaturing agents in a manner, combination, quantity, proportion, or concentration that the preparation or mixture does not present any potential for abuse.

This compound, when prepared as a dilute solution in a solvent such as methanol or acetonitrile for use as an internal standard, generally falls under this exemption. The low concentration and the presence of a non-potable solvent act as denaturing agents, making it unsuitable for abuse.

The following diagram illustrates the decision-making process for determining if a this compound preparation qualifies for exemption:

G start Start: this compound Preparation q1 Is the preparation intended for administration to humans or animals? start->q1 controlled Schedule III Controlled Substance (Full regulations apply) q1->controlled  Yes q2 Is it intended for laboratory, industrial, or educational use? q1->q2 No   not_exempt Not an Exempt Chemical Preparation q2->not_exempt No   q3 Does the preparation contain adulterating or denaturing agents (e.g., low concentration in a solvent) that prevent potential for abuse? q2->q3  Yes q3->controlled No   exempt Exempt Chemical Preparation (Subject to 21 CFR 1308.24 requirements) q3->exempt  Yes

Caption: Decision workflow for classifying a this compound preparation.

It is important to understand that even as an exempt preparation, there are still regulatory obligations under 21 CFR § 1308.24. These include labeling and packaging requirements, and the understanding that the exemption is void if the preparation is used for illicit purposes.

Practical Application: Preparation and Use of this compound as an Internal Standard in LC-MS/MS Analysis

To provide a tangible example of the appropriate use of an exempt this compound preparation, the following section details a standard protocol for its use in a clinical or forensic toxicology laboratory.

Table 1: Materials and Reagents
Material/ReagentSupplierPart Number (Example)
This compound (100 µg/mL in Methanol)CerilliantB-080
Butalbital (1 mg/mL in Methanol)CerilliantB-027
Methanol (LC-MS Grade)Fisher ScientificA456-4
Acetonitrile (LC-MS Grade)Fisher ScientificA955-4
Formic Acid (Optima™ LC/MS Grade)Fisher ScientificA117-50
Deionized WaterIn-house (e.g., Milli-Q®)N/A
Human Urine (Drug-Free)Commercial SourceN/A
Protocol for Preparation of Working Solutions
  • Preparation of Stock this compound Internal Standard (IS) Solution (1 µg/mL):

    • Allow the certified this compound (100 µg/mL) standard to equilibrate to room temperature.

    • In a 10 mL volumetric flask, add 100 µL of the 100 µg/mL this compound stock.

    • Bring the flask to volume with methanol.

    • Cap and vortex to ensure homogeneity. This is the Stock IS Solution.

  • Preparation of Working Internal Standard (IS) Solution (10 ng/mL):

    • In a 100 mL volumetric flask, add 1 mL of the 1 µg/mL Stock IS Solution.

    • Bring the flask to volume with deionized water.

    • Cap and invert several times to mix. This is the Working IS Solution used for sample preparation.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Prepare a series of working calibrator and QC solutions by serially diluting the 1 mg/mL butalbital stock solution with methanol to achieve desired concentrations.

    • Spike these working solutions into drug-free human urine to create a calibration curve (e.g., 10, 25, 50, 100, 250, 500 ng/mL) and at least two levels of QCs.

Sample Preparation Protocol (Dilute-and-Shoot)
  • Label microcentrifuge tubes or a 96-well plate for calibrators, QCs, and unknown samples.

  • To each tube/well, add 50 µL of the appropriate calibrator, QC, or unknown urine sample.

  • Add 450 µL of the Working IS Solution (10 ng/mL this compound) to each tube/well.

  • Cap the tubes or seal the plate and vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any particulates.

  • Transfer the supernatant to autosampler vials or a new 96-well plate for LC-MS/MS analysis.

The following diagram illustrates the experimental workflow:

G cluster_prep Solution Preparation cluster_sample Sample Processing stock_is Prepare Stock IS (1 µg/mL this compound) work_is Prepare Working IS (10 ng/mL this compound) stock_is->work_is add_is Add 450 µL Working IS work_is->add_is cal_qc Prepare Calibrators & QCs (from Butalbital stock) add_sample Add 50 µL Urine Sample (Cal, QC, or Unknown) cal_qc->add_sample add_sample->add_is mix_spin Vortex & Centrifuge add_is->mix_spin transfer Transfer Supernatant mix_spin->transfer analysis LC-MS/MS Analysis transfer->analysis

Caption: Workflow for preparing samples for butalbital analysis using a this compound internal standard.

This protocol demonstrates a typical use case where this compound is handled in a dilute form, integral to the analytical method but not in a manner that poses a significant risk of abuse. This aligns with the criteria for an exempt chemical preparation.

Conclusion and Best Practices

The regulatory status of this compound is distinct from that of pharmaceutical butalbital products. For researchers and scientists, this compound, when prepared and used as a dilute analytical standard in a laboratory setting, generally qualifies as a DEA exempt chemical preparation. This exemption is contingent on its intended use for scientific purposes and not for administration to living subjects.

Key Takeaways for Compliance:

  • Source from Reputable Suppliers: Obtain this compound from suppliers who can provide a certificate of analysis and information on its DEA status.

  • Maintain Dilute Solutions: Prepare and store this compound in dilute solutions with a non-potable solvent.

  • Document Intended Use: Ensure laboratory documentation clearly states that this compound is used as an internal standard for analytical testing.

  • Adhere to Laboratory Safety Protocols: Handle all chemical standards, including this compound, in accordance with standard laboratory safety procedures.

  • Stay Informed of Regulatory Changes: The regulatory landscape can evolve. Periodically check for updates from the DEA regarding controlled substances and exempt preparations.

By understanding the specific provisions for exempt chemical preparations and implementing robust laboratory protocols, researchers can confidently and compliantly utilize this compound to achieve high-quality analytical data in their drug development and testing endeavors.

References

  • Schedules of Controlled Substances; Exempted Prescription Products. (2022, April 12). Federal Register. Retrieved from [Link]

  • Is butalbital a controlled substance? It's complicated… (2023, January 23). FrameworkLTC. Retrieved from [Link]

  • 21 CFR 1308.24 -- Exempt chemical preparations. eCFR. Retrieved from [Link]

  • DEA to Remove Exemptions for All Butalbital Products. (2022, April 11). DEA Chronicles. Retrieved from [Link]

  • Butalbital is a barbiturate often combined with acetaminophen, caffeine, or codeine, used primarily to tre

Butalbital-d5 stability in various biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability of Butalbital-d5 in Various Biological Matrices

Authored by: A Senior Application Scientist

Introduction

In the realm of bioanalytical chemistry, the accuracy and reliability of quantitative assays are paramount. The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of modern chromatographic techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of drugs and their metabolites in complex biological matrices. This compound, the deuterated analog of the barbiturate butalbital, serves as an ideal internal standard for its parent compound due to its similar physicochemical properties and co-eluting chromatographic behavior. However, the integrity of any quantitative bioanalysis is contingent upon the stability of both the analyte and the internal standard within the biological matrix from the point of collection to the moment of analysis.

This technical guide provides a comprehensive overview of the factors influencing the stability of this compound in various biological matrices, including blood, plasma, serum, and urine. As a Senior Application Scientist, this guide moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale for the recommended procedures. It is designed to equip researchers, scientists, and drug development professionals with the expertise to design and execute robust stability studies, ensuring the generation of high-quality, reproducible, and defensible bioanalytical data. We will delve into the potential degradation pathways of butalbital, the impact of storage conditions, and the design of self-validating experimental protocols in accordance with regulatory expectations.

Physicochemical Properties and Potential Degradation of this compound

Butalbital (5-allyl-5-isobutylbarbituric acid) is a short-to-intermediate acting barbiturate.[1] Its deuterated analog, this compound, is structurally identical, with five hydrogen atoms replaced by deuterium. This isotopic substitution results in a molecule that is chemically and physically very similar to the parent drug, yet distinguishable by mass spectrometry.

The barbiturate ring structure is generally stable; however, it is not impervious to degradation. The primary chemical degradation pathway for barbiturates is hydrolysis of the barbituric acid ring, particularly under strong acidic or alkaline conditions, which are not typically encountered in routine sample storage.[2] From a biological perspective, butalbital is primarily metabolized in the liver via oxidation.[1] However, in vitro enzymatic degradation in collected biological samples is a potential concern, especially if samples are not stored properly.

The carbon-deuterium (C-D) bonds in this compound are slightly stronger than the corresponding carbon-hydrogen (C-H) bonds. This "kinetic isotope effect" can sometimes lead to slower metabolic reactions in vivo. However, for the purposes of in vitro stability in collected biological matrices, the stability of this compound is expected to be virtually identical to that of butalbital. Therefore, stability data for butalbital can be confidently extrapolated to this compound.

Key Factors Influencing this compound Stability in Biological Matrices

The stability of this compound in a biological matrix is not an intrinsic property but is rather influenced by a confluence of environmental and handling factors. Understanding and controlling these variables is critical for maintaining sample integrity.

Temperature: The Primary Determinant of Stability

Temperature is arguably the most critical factor governing the stability of drugs in biological samples. Elevated temperatures can accelerate both chemical and enzymatic degradation processes.

  • Short-Term Stability (Room Temperature): Leaving samples at room temperature for extended periods should be avoided. While some barbiturates have shown reasonable stability at room temperature for short durations, this is not a recommended practice. A study on the postmortem stability of several barbiturates, including butalbital, in blood and liver demonstrated that while they are relatively stable, some degradation can occur.[3]

  • Long-Term Stability (Refrigerated and Frozen): For long-term storage, freezing is essential. Storage at -20°C is common practice and has been shown to be effective for maintaining the stability of many drugs. For barbiturates, storage at 4°C is preferable to room temperature, but freezing is superior for long-term preservation.[3] For extended storage periods (months to years), ultra-low temperatures (-70°C or -80°C) are recommended to minimize any potential for degradation. Regulatory guidelines from the FDA and EMA advocate for stability studies to be conducted at the same temperature as the study samples will be stored.[4][5]

pH of the Matrix

The pH of the biological matrix can influence the stability of drugs that are susceptible to acid or base-catalyzed hydrolysis. While butalbital is not expected to undergo significant hydrolysis under typical physiological pH ranges (e.g., blood pH ~7.4), extremes in pH should be avoided.[2] Urine samples can have a wider pH range (typically 4.5-8.0), which could potentially influence the stability of certain drugs. For urine specimens, a recommended pH range for storage is between 3.0 and 11.0.[6]

Freeze-Thaw Cycles

Repeated freezing and thawing of biological samples can have a detrimental effect on analyte stability. This is due to several factors, including:

  • Changes in pH and ionic strength: As water crystallizes during freezing, the concentration of solutes in the remaining unfrozen liquid increases, which can lead to significant shifts in pH and ionic strength, potentially accelerating degradation.

  • Disruption of cellular structures: In whole blood, freeze-thaw cycles cause hemolysis, releasing intracellular enzymes that could metabolize the drug.

  • Physical stress on molecules: The formation of ice crystals can physically stress and denature proteins and other macromolecules, which may interact with the analyte.

Regulatory guidelines mandate the assessment of freeze-thaw stability for at least three cycles.[4][7] To mitigate the impact of freeze-thaw cycles, it is advisable to aliquot samples into smaller volumes before freezing, so that only the required amount is thawed for each analysis.

Choice of Biological Matrix and Anticoagulants

The type of biological matrix and the anticoagulant used for plasma or whole blood collection can also impact stability.

  • Matrix Type: Butalbital can be quantified in various matrices including whole blood, plasma, serum, and urine.[8][9] The stability profile may differ between these matrices due to variations in enzymatic activity and composition.

Designing a Robust Stability Assessment for this compound

A comprehensive stability assessment is a mandatory component of bioanalytical method validation, as stipulated by regulatory bodies like the FDA and EMA.[4][5][10][11][12] The objective is to evaluate the stability of the analyte and internal standard under various conditions that mimic the handling and storage of study samples.

Regulatory Framework for Stability Testing

A full bioanalytical method validation should include the following stability assessments:

  • Stock and Working Solution Stability: To ensure the integrity of the standard solutions used for calibration and quality control.

  • Freeze-Thaw Stability: To assess the impact of repeated freezing and thawing cycles.

  • Short-Term (Bench-Top) Stability: To evaluate stability at room temperature for a duration that reflects the sample handling and preparation time.

  • Long-Term Stability: To determine the maximum allowable storage duration at a specified temperature (e.g., -20°C or -80°C).

  • Post-Preparative Stability: To assess the stability of the processed samples in the autosampler before injection.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a comprehensive approach to assessing the stability of this compound in a biological matrix (e.g., human plasma).

1. Preparation of Stability Quality Control (QC) Samples:

  • Spike a pool of blank human plasma with butalbital at low and high concentration levels (e.g., 3x the lower limit of quantification and 75% of the upper limit of quantification).

  • Spike a separate set of QC samples with this compound at the concentration to be used in the analytical method.

  • Aliquot these QC samples into appropriate storage vials.

2. Baseline Analysis (Time Zero):

  • Analyze a set of freshly prepared QC samples (for both butalbital and this compound) to establish the baseline concentration.

3. Stability Assessments:

  • Freeze-Thaw Stability:

    • Store QC samples at the intended long-term storage temperature (e.g., -20°C) for at least 24 hours.

    • Thaw the samples completely at room temperature.

    • Refreeze the samples for at least 12 hours.

    • Repeat this cycle for a minimum of three times.

    • After the final thaw, analyze the samples.

  • Short-Term (Bench-Top) Stability:

    • Place QC samples at room temperature for a defined period (e.g., 4, 8, or 24 hours) that exceeds the expected sample handling time.

    • Analyze the samples.

  • Long-Term Stability:

    • Store QC samples at the intended long-term storage temperature (e.g., -20°C and/or -80°C).

    • Analyze the samples at predetermined time points (e.g., 1, 3, 6, and 12 months). The duration should be at least as long as the time from sample collection to the last sample analysis in the study.

4. Data Analysis and Acceptance Criteria:

  • For each stability condition, calculate the mean concentration of the stored QC samples.

  • Compare the mean concentration of the stored QCs to the baseline (time zero) concentration.

  • The analyte or internal standard is considered stable if the mean concentration of the stored samples is within ±15% of the baseline concentration.[4]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for a typical stability assessment.

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Storage cluster_conditions Stability Conditions cluster_evaluation Evaluation Prep Spike Blank Matrix with This compound (and Butalbital) QC_Low Low Concentration QC Prep->QC_Low Create QC Pools QC_High High Concentration QC Prep->QC_High Create QC Pools Baseline Time Zero (Baseline) Analysis QC_Low->Baseline FT Freeze-Thaw Cycles (e.g., 3 cycles) QC_Low->FT ST Short-Term (Bench-Top) (e.g., 4-24h at RT) QC_Low->ST LT Long-Term Storage (e.g., -20°C / -80°C) QC_Low->LT QC_High->Baseline QC_High->FT QC_High->ST QC_High->LT Analysis Analyze Stored QC Samples FT->Analysis ST->Analysis LT->Analysis Comparison Compare to Baseline Analysis->Comparison Acceptance Acceptance Criteria: Mean within ±15% of Baseline Comparison->Acceptance Sample_Integrity_Logic Collection Proper Sample Collection (Correct Anticoagulant) Processing Prompt Sample Processing (Centrifugation) Collection->Processing Aliquoting Aliquoting to Avoid Freeze-Thaw Cycles Processing->Aliquoting Storage Appropriate Storage (-20°C or -80°C) Aliquoting->Storage Analysis Reliable Bioanalytical Results Storage->Analysis

Caption: Key steps for maintaining this compound sample integrity.

Conclusion

The stability of this compound in biological matrices is a critical prerequisite for its use as an internal standard in quantitative bioanalysis. While butalbital and its deuterated analog are generally stable compounds, their integrity can be compromised by improper handling and storage. Temperature, pH, freeze-thaw cycles, and the choice of matrix and anticoagulant are all factors that can influence stability.

This guide has provided a comprehensive framework for understanding and assessing the stability of this compound. By adhering to the principles of good scientific practice and following the recommendations outlined in regulatory guidelines, researchers can design and implement robust stability studies. The establishment of a comprehensive stability profile for this compound within the specific biological matrix of interest is not merely a regulatory hurdle but a fundamental aspect of ensuring the generation of accurate, reliable, and defensible bioanalytical data. This, in turn, underpins the integrity of pharmacokinetic, toxicokinetic, and clinical studies that rely on this crucial analytical information.

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A Researcher's Guide to Butalbital and its Deuterated Analog, Butalbital-d5: Core Differences and Applications in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Butalbital, a short-to-intermediate acting barbiturate, is a widely used component in combination analgesics for tension headaches.[1][2] Accurate quantification of Butalbital in biological matrices is critical for clinical toxicology, pharmacokinetic studies, and forensic analysis. This technical guide provides an in-depth examination of Butalbital and its deuterated stable isotope-labeled internal standard (SIL-IS), Butalbital-d5. We will explore the core physicochemical and analytical differences between these two compounds and detail the indispensable role of this compound in modern bioanalytical techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals by elucidating the causality behind experimental choices and providing a validated workflow for robust and reliable quantification.

Introduction to Butalbital: The Analyte

Butalbital, chemically known as 5-allyl-5-isobutylbarbituric acid, is a central nervous system (CNS) depressant.[1] Its therapeutic effect is derived from its role as a GABA-A receptor agonist, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA), which leads to sedation, muscle relaxation, and anxiolysis.[3][4]

  • Pharmacological Profile: As a member of the barbiturate class, Butalbital can induce all levels of CNS mood alteration, from mild sedation to deep coma.[1] It is frequently combined with other active ingredients like acetaminophen, aspirin, and caffeine to treat tension headaches and pain.[1][2]

  • Metabolism and Elimination: Butalbital is primarily metabolized in the liver, mainly by the cytochrome P450 (CYP) enzyme system, and can induce certain CYP enzymes.[2][4] Major metabolic pathways include oxidation and hydroxylation of its side chains.[1][3] The parent drug and its metabolites are predominantly excreted by the kidneys.[1][4] The necessity for accurate monitoring is underscored by its narrow therapeutic index and potential for abuse, dependence, and toxicity, with plasma concentrations of 25 to 30 µg/mL being associated with fatalities.[1]

This compound: The Gold Standard Internal Standard

In quantitative mass spectrometry, an internal standard (IS) is a compound added in a known quantity to samples, calibration standards, and quality controls to correct for analytical variability.[5] A stable isotope-labeled internal standard, such as this compound, is considered the "gold standard" because it is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes.[5][6][7]

  • Chemical Identity: this compound is structurally identical to Butalbital, except that five hydrogen atoms on the allyl side chain have been replaced with deuterium atoms.[8][9] This specific labeling creates a mass shift that is easily distinguishable by a mass spectrometer.

  • The Rationale for Deuteration: Deuterium (²H) is a stable, non-radioactive isotope of hydrogen.[10] Its use is preferred because it behaves almost identically to hydrogen during sample preparation and chromatography, but its increased mass allows it to be differentiated from the unlabeled analyte by the detector.[5][10] This co-elution and differential detection are the cornerstones of its utility.[10][11]

Core Technical Differences and Their Implications

The substitution of hydrogen with deuterium introduces subtle but critical differences that are leveraged for high-precision bioanalysis.

Physicochemical and Spectrometric Properties

The most fundamental difference is the molecular weight. This mass shift is the key to differentiating the analyte from the internal standard in a mass spectrometer.

PropertyButalbitalThis compoundRationale for Significance
Chemical Formula C₁₁H₁₆N₂O₃[2][12]C₁₁H₁₁D₅N₂O₃[8][13]The replacement of 5 protium (¹H) atoms with deuterium (²H) atoms is explicitly shown.
Molecular Weight ~224.26 g/mol [2][12]~229.29 g/mol [8][13]The mass difference of ~5 Da provides a clear and unambiguous separation in the mass spectrometer, preventing signal overlap.
Monoisotopic Mass ~224.1161 Da~229.1475 Da[9]This precise mass is used for high-resolution mass spectrometry. The mass difference is crucial for setting distinct precursor ion m/z values in MS/MS.
Typical [M-H]⁻ Ion (m/z) ~223.1~228.1In negative mode ESI-MS, these are the deprotonated parent ions that are selected for fragmentation (MS/MS). The 5 Da shift is maintained.[14]
Chromatographic Behavior: The Principle of Co-elution

An ideal internal standard should have the same chromatographic retention time as the analyte. Because the deuterium substitution in this compound results in a negligible change to its polarity and chemical properties, it co-elutes with Butalbital under typical reversed-phase HPLC conditions.[10][11]

Why is this critical? Any variations that occur during the analytical process—such as sample loss during extraction, injection volume inconsistencies, or fluctuations in ionization efficiency (matrix effects)—will affect both the analyte and the internal standard equally.[5][15][16] By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, leading to highly accurate and precise quantification.[15]

The Kinetic Isotope Effect (KIE)

A C-D bond is stronger than a C-H bond.[17] If the cleavage of a C-H bond is a rate-determining step in a metabolic pathway, replacing it with a C-D bond can slow down the reaction.[17][18] This phenomenon is known as the Kinetic Isotope Effect (KIE).[17][18][19]

In the case of this compound, the deuterium atoms are on the allyl group, a potential site for metabolism. While this may slightly decrease its rate of metabolism compared to Butalbital, this effect is generally considered insignificant within the timeframe of a typical bioanalytical workflow. However, for drug development, the KIE is sometimes intentionally used to create "deuterated drugs" with slower metabolic clearance and improved pharmacokinetic profiles.[18][20][21] For its role as an internal standard, the key is that its stability and behavior are consistent and predictable throughout the analytical run.[22]

Application in Practice: A Validated LC-MS/MS Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of barbiturates due to its high sensitivity and specificity.[23][24] this compound is an ideal internal standard for this application.[8][13]

Experimental Protocol: Quantification of Butalbital in Human Urine

This protocol provides a robust framework for the accurate measurement of Butalbital.

1. Preparation of Standards and Quality Controls (QCs)

  • Stock Solutions: Prepare separate 1.0 mg/mL stock solutions of Butalbital and this compound in methanol. Store at -20°C.

  • Working Standard Solutions: Serially dilute the Butalbital stock solution with 50:50 methanol:water to create a series of calibration standards (e.g., ranging from 5 to 1,000 ng/mL).[24][25]

  • Internal Standard Spiking Solution: Dilute the this compound stock solution to a constant concentration (e.g., 100 ng/mL) in methanol. This solution will be added to all samples.

  • Quality Controls (QCs): Prepare QCs in blank human urine at low, medium, and high concentrations from a separate weighing of the Butalbital reference standard.

2. Sample Preparation ("Dilute-and-Shoot")

  • Rationale: This simple and rapid method minimizes sample manipulation and potential for analyte loss, making it suitable for high-throughput clinical analysis.[23]

  • Procedure:

    • Label autosampler vials for each calibrator, QC, and unknown urine sample.

    • To 50 µL of urine (or calibration standard), add 950 µL of the Internal Standard Spiking Solution.

    • Vortex briefly to mix.

    • The sample is now ready for injection.

3. LC-MS/MS Instrumentation and Conditions

  • Rationale: A reversed-phase C18 column provides excellent retention and separation for barbiturates. A gradient elution ensures that analytes are efficiently eluted while separating them from matrix components. Negative mode electrospray ionization (ESI) is highly effective for barbiturates.[23][25]

  • Example Conditions:

    Parameter Setting
    LC System Agilent 1290 Infinity II UHPLC or equivalent[25]
    MS System Agilent 6470 Triple Quadrupole or equivalent[25]
    Column Reversed-phase C18 (e.g., 2.1 x 50 mm, <2 µm)[14]
    Mobile Phase A Water with 10 mM Ammonium Formate[14]
    Mobile Phase B Acetonitrile/Water (95:5) with 10 mM Ammonium Formate[14]
    Flow Rate 0.4 mL/min[14]
    Injection Volume 1-5 µL[14]

    | Ionization Mode | ESI Negative[23][25] |

  • Mass Spectrometry - Multiple Reaction Monitoring (MRM):

    • Rationale: MRM provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each compound.

    • MRM Transitions (Example):

      Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z
      Butalbital 223.1 e.g., 180.1
      This compound 228.1 e.g., 185.1

      (Note: Optimal product ions should be determined empirically by infusing the pure compounds into the mass spectrometer).

4. Data Analysis and Validation

  • Quantification: A calibration curve is generated by plotting the peak area ratio (Butalbital Area / this compound Area) against the nominal concentration of each calibration standard. The concentration of Butalbital in unknown samples is then calculated from this curve.

  • Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[6][7][26] Key validation parameters include selectivity, accuracy, precision, linearity, limit of quantification (LOQ), and stability.[27]

Visualizations

Chemical Structures

Caption: Chemical structures of Butalbital and its deuterated analog, this compound.

Bioanalytical Workflow

G Sample Biological Sample (Urine, Plasma, etc.) Spike Spike with this compound (Internal Standard) Sample->Spike Prepare Sample Preparation (e.g., Dilute-and-Shoot) Spike->Prepare Inject Inject into LC-MS/MS System Prepare->Inject Separate Chromatographic Separation (Co-elution of Analyte and IS) Inject->Separate Detect Mass Spectrometric Detection (Separate m/z for Analyte and IS) Separate->Detect Ratio Calculate Peak Area Ratio (Analyte Area / IS Area) Detect->Ratio Result Calculate Final Concentration Ratio->Result Curve Calibration Curve Curve->Result

Caption: Quantitative LC-MS/MS workflow using a deuterated internal standard.

Conclusion

This compound is not merely a heavier variant of Butalbital; it is an essential tool that embodies the principles of modern analytical chemistry. Its key difference—a distinct mass with virtually identical chemical behavior—allows it to serve as the ideal internal standard. By co-eluting with Butalbital and being uniquely detected by the mass spectrometer, it enables the correction of nearly all sources of analytical variability. The use of this compound in a validated LC-MS/MS workflow is the authoritative method for generating accurate, precise, and legally defensible data in clinical, forensic, and research settings. This guide has detailed the fundamental principles and a practical framework, empowering scientists to achieve the highest standards of bioanalytical integrity.

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Methodological & Application

Application Note: Butalbital-d5 as a High-Fidelity Internal Standard for the Quantitative LC-MS/MS Analysis of Butalbital

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the use of Butalbital-d5 as an internal standard (IS) in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Butalbital in biological matrices. We will explore the theoretical basis for selecting a stable isotope-labeled internal standard, present a detailed, field-tested protocol for sample preparation, chromatographic separation, and mass spectrometric detection, and outline a rigorous method validation plan compliant with international regulatory standards.

The Imperative for an Internal Standard in LC-MS/MS Bioanalysis

While LC-MS/MS is a powerful analytical technique prized for its sensitivity and selectivity, it is not immune to sources of analytical variability.[1] The journey of an analyte from a complex biological matrix (e.g., plasma, urine) to the detector is fraught with potential for sample loss and signal fluctuation. The most significant of these challenges is the matrix effect , where co-eluting endogenous or exogenous compounds interfere with the ionization efficiency of the target analyte, leading to unpredictable signal suppression or enhancement.[2][3][4]

To ensure data accuracy and precision, an internal standard is incorporated into the analytical workflow. The ideal IS is a compound that behaves as identically as possible to the analyte throughout the entire process—extraction, chromatography, and ionization—but is still distinguishable by the mass spectrometer.[5] By adding a fixed concentration of the IS to all samples, calibrators, and quality controls at the very beginning of the sample preparation process, we can use the ratio of the analyte peak area to the IS peak area for quantification. This ratiometric approach effectively normalizes for variability, correcting for analyte loss during sample processing and mitigating the impact of matrix effects.[6]

Rationale for Selecting this compound: The Ideal Analytical Cohort

The gold standard for an internal standard in mass spectrometry is a stable isotope-labeled (SIL) analog of the analyte.[6][7] this compound is the deuterated form of Butalbital, making it the quintessential IS for this analysis.

Key Physicochemical Properties:

  • Analyte: Butalbital

    • Molecular Formula: C₁₁H₁₆N₂O₃[8]

    • Molecular Weight: 224.26 g/mol [9]

  • Internal Standard: this compound

    • Molecular Formula: C₁₁H₁₁D₅N₂O₃[10]

    • Molecular Weight: ~229.3 g/mol [10][11]

Causality Behind the Choice:

  • Near-Identical Chemical Behavior: The substitution of five hydrogen atoms with deuterium atoms results in a negligible change to the molecule's polarity, pKa, and overall chemical structure. Consequently, this compound exhibits virtually identical extraction recovery and chromatographic retention time to the native Butalbital.

  • Co-elution and Matrix Effect Compensation: Because Butalbital and this compound co-elute from the LC column, they experience the exact same microenvironment at the point of ionization.[6] Any matrix components that suppress or enhance the Butalbital signal will have the same effect on the this compound signal, ensuring the analyte/IS peak area ratio remains constant and accurate.

  • Mass Spectrometric Distinction: The mass difference of +5 Da allows the tandem mass spectrometer to easily differentiate between the analyte and the internal standard, preventing any cross-signal interference.

Experimental Protocol: Quantification of Butalbital in Human Plasma

This protocol provides a robust starting point for the analysis of Butalbital in human plasma. It is essential to perform a full method validation to demonstrate its suitability for a specific application.

Materials and Reagents
  • Analytes: Butalbital, this compound (Cerilliant, Cayman Chemical, or equivalent certified reference material provider).[10][12]

  • Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, and Water.

  • Reagents: Ammonium Acetate (≥98% purity).

  • Biological Matrix: Drug-free human plasma (with appropriate anticoagulant, e.g., K₂EDTA).

Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Separately dissolve Butalbital and this compound in methanol. Store at -20°C.

  • Calibration Standard Working Solutions: Prepare a series of working solutions by serially diluting the Butalbital stock solution with a 50:50 methanol/water mixture to create standards for spiking into the plasma.[13]

  • Internal Standard Working Solution (e.g., 200 ng/mL): Dilute the this compound stock solution with a 50:50 methanol/water mixture.[12] The optimal concentration should be determined during method development.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for cleaning up plasma samples.

  • Aliquot 100 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard Working Solution (e.g., 200 ng/mL) to every tube except for "double blank" samples (matrix blank without IS). Vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at >10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis P_Start 1. Aliquot 100 µL Plasma P_IS 2. Add 10 µL this compound IS P_Start->P_IS P_PPT 3. Add 300 µL Acetonitrile P_IS->P_PPT P_Vortex 4. Vortex P_PPT->P_Vortex P_Centa 5. Centrifuge P_Vortex->P_Centa P_Super 6. Transfer Supernatant P_Centa->P_Super A_Inject 7. Inject into LC-MS/MS P_Super->A_Inject A_Data 8. Acquire Data (MRM) A_Inject->A_Data A_Quant 9. Quantify using Analyte/IS Ratio A_Data->A_Quant

Caption: LC-MS/MS Analytical Workflow.

LC-MS/MS Instrumental Parameters

The following are typical starting conditions. Optimization is required.

Table 1: Liquid Chromatography Parameters

Parameter Suggested Condition Rationale
Column C18 Column (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 1.9 µm)[12] Provides excellent reversed-phase retention and separation for barbiturates.
Mobile Phase A Water with 5 mM Ammonium Acetate Ammonium acetate acts as a buffering agent and improves ionization efficiency.
Mobile Phase B Acetonitrile with 5 mM Ammonium Acetate The organic phase for eluting the analytes.
Gradient Start at 10% B, ramp to 95% B over 3 min, hold for 1 min, return to 10% B A gradient ensures efficient elution and separation from matrix components.
Flow Rate 0.4 mL/min A typical flow rate for a 2.1 mm ID column.
Column Temp. 40 °C Improves peak shape and reduces viscosity.

| Injection Vol. | 5-10 µL[12] | Balances sensitivity with potential for column overload. |

Table 2: Mass Spectrometry Parameters

Parameter Suggested Condition Rationale
Ionization Mode Electrospray Ionization (ESI), Negative Mode Barbiturates readily deprotonate to form [M-H]⁻ ions, making negative mode highly sensitive.[14]
Scan Type Multiple Reaction Monitoring (MRM) Provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Butalbital Q1: 223.1 m/z → Q3: 180.1 m/z Precursor ion is [M-H]⁻. Product ion corresponds to a stable fragment.
This compound Q1: 228.1 m/z → Q3: 42.0 m/z[12] Precursor ion is [M-H]⁻. Product ion is distinct from the analyte's product ion.
Dwell Time 50-100 ms Sufficient time to acquire adequate data points across the chromatographic peak.

| Collision Energy | Optimize experimentally | The voltage required to achieve optimal fragmentation of the precursor ion. |

Protocol for Method Validation

A full bioanalytical method validation must be performed to demonstrate that the assay is fit for its intended purpose.[15] The acceptance criteria presented here are based on the European Medicines Agency (EMA) and ICH M10 guidelines.[15][16][17]

G cluster_core Core Performance Metrics cluster_matrix Matrix & Sample Integrity MV Method Validation Select Selectivity & Specificity MV->Select Linearity Linearity & Range MV->Linearity AP Accuracy & Precision MV->AP LLOQ LLOQ MV->LLOQ Matrix Matrix Effect MV->Matrix Stability Stability MV->Stability Carryover Carry-over MV->Carryover AP->LLOQ

Caption: Logical Framework for Bioanalytical Method Validation.

Selectivity and Specificity
  • Protocol: Analyze at least six different lots of blank human plasma. Check for any interfering peaks at the retention times of Butalbital and this compound.

  • Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the response at the Lower Limit of Quantification (LLOQ) for Butalbital and ≤ 5% for the internal standard.

Calibration Curve and Linearity
  • Protocol: Prepare a calibration curve by spiking blank plasma with known concentrations of Butalbital. A typical range might be 0.5 to 500 ng/mL.[12] Analyze in conjunction with a blank and a zero sample (blank + IS).

  • Acceptance Criteria: A linear regression of the peak area ratio (Analyte/IS) vs. concentration should yield a correlation coefficient (r²) of ≥ 0.99. Back-calculated concentrations of the calibrators must be within ±15% of the nominal value (±20% at the LLOQ).

Accuracy and Precision
  • Protocol: Analyze quality control (QC) samples in quintuplicate at a minimum of four concentration levels: LLOQ, Low QC, Medium QC, and High QC. This should be done within a single run (intra-day) and across at least three runs on different days (inter-day).[17]

  • Acceptance Criteria:

    • Accuracy: The mean concentration determined should be within ±15% of the nominal value (±20% at the LLOQ).[17]

    • Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[17]

Table 3: Example Acceptance Criteria for Accuracy & Precision

QC Level Intra-day Precision (CV%) Inter-day Precision (CV%) Intra- & Inter-day Accuracy (% Bias)
LLOQ ≤ 20% ≤ 20% Within ±20%

| Low, Med, High | ≤ 15% | ≤ 15% | Within ±15% |

Matrix Effect
  • Protocol: Evaluate the matrix effect using at least six different lots of blank plasma.[17] The matrix factor is calculated by comparing the peak response of an analyte spiked into extracted blank plasma with the response of the analyte in a neat solution. The IS-normalized matrix factor is then calculated to show how well the IS compensates for the effect.

  • Acceptance Criteria: The CV of the IS-normalized matrix factor across the different lots of plasma should not exceed 15%. This demonstrates that while the matrix effect may exist, it is consistent and effectively corrected by this compound.

Stability
  • Protocol: Assess the stability of Butalbital in plasma under various conditions that mimic sample handling and storage:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting the sample preparation time.

    • Long-Term Stability: Stored at -20°C or -80°C for a period exceeding the expected sample storage time.

    • Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Conclusion

The use of a stable isotope-labeled internal standard is paramount for developing robust, accurate, and precise LC-MS/MS bioanalytical methods. This compound serves as the ideal internal standard for the quantification of Butalbital, as its physicochemical properties ensure it accurately tracks the analyte through sample preparation and ionization, thereby correcting for matrix effects and other sources of variability. The protocols for analysis and validation outlined in this document provide a comprehensive framework for researchers to establish a reliable method suitable for regulated bioanalysis in drug development and clinical research.

References

  • Journal of Analytical Toxicology. (2017). Validated LC–MS-MS Method for Simultaneous Analysis of 17 Barbiturates in Horse Plasma for Doping Control. Oxford Academic. Available at: [Link]

  • Agilent Technologies. (2020). A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates and 11-nor-9-carboxy-Δ9- tetrahydrocannabinol. Agilent. Available at: [Link]

  • Virginia Department of Forensic Science. (2020). Method Development Summary-Barbiturate Quantitation and Confirmation by Liquid-Liquid Extraction Using LCMSMS. Available at: [Link]

  • EngagedScholarship@CSU. (2017). A Dilute-and-Shoot Flow-Injection Tandem Mass Spectrometry Method for Quantification of Phenobarbital in Urine. Available at: [Link]

  • Eureka Kit Cromatografici. (2021). BENZODIAZEPINES AND BARBITURATES IN URINE BY LC-MS/MS LC80310. Available at: [Link]

  • European Medicines Agency. (2022). Bioanalytical method validation. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Butalbital. PubChem. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? PMC. Available at: [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Available at: [Link]

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC–MS/MS bioanalysis. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • MDPI. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Available at: [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: an overview. Available at: [Link]

  • ScienceDirect. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Available at: [Link]

  • PharmaCompass. (n.d.). BUTALBITAL USP. Available at: [Link]

  • International Council for Harmonisation (ICH). (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Available at: [Link]

  • Dr.Oracle. (2025). What is the composition of Butalbital (barbiturate)? Available at: [Link]

  • ACS Omega. (2019). Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. Available at: [Link]

  • Chromatography Online. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available at: [Link]

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Sources

Application Note: Quantitative Analysis of Barbiturates in Biological Matrices using Gas Chromatography-Mass Spectrometry with Butalbital-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Accurate Barbiturate Quantification

Barbiturates, a class of drugs derived from barbituric acid, act as central nervous system depressants.[1] While their use as sedatives and hypnotics has largely been supplanted by benzodiazepines due to a narrower therapeutic index, they are still employed in the treatment of epilepsy, convulsions, and for anesthesia.[2][3] The potential for abuse and the risk of severe overdose necessitate the development of robust and reliable analytical methods for their quantification in biological specimens.[2] Gas chromatography-mass spectrometry (GC-MS) has emerged as a highly effective technique for the determination of barbiturates due to its high sensitivity and specificity.[3]

The cornerstone of accurate quantification in mass spectrometry is the use of a suitable internal standard. An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and fragmentation behavior, thereby compensating for variations in sample preparation and instrument response. Stable isotope-labeled internal standards, such as Butalbital-d5, are considered the gold standard for quantitative mass spectrometry. This compound is structurally identical to butalbital, with five deuterium atoms replacing five hydrogen atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical properties ensure they behave similarly throughout the analytical process, leading to highly accurate and precise quantification.

This application note provides a comprehensive and detailed protocol for the quantification of a panel of common barbiturates in biological matrices, such as urine and blood, using GC-MS with this compound as the internal standard. The methodology encompasses sample preparation through solid-phase extraction (SPE), derivatization to enhance volatility and chromatographic performance, and analysis by GC-MS. Furthermore, this guide will detail the principles of method validation in accordance with established regulatory guidelines to ensure the trustworthiness and scientific integrity of the results.

Materials and Methods

Reagents and Materials
  • Analytes: Amobarbital, Pentobarbital, Phenobarbital, Secobarbital (certified reference materials)

  • Internal Standard: this compound (certified reference material)

  • Solvents: Methanol, Ethyl Acetate, Hexane (HPLC grade or higher)

  • Reagents: 100 mM Phosphate Buffer (pH 5.0), 100 mM Acetic Acid, Trimethylanilinium hydroxide (TMAH) in Methanol (0.2 M) for derivatization.[4]

  • Solid-Phase Extraction (SPE) Columns: C18 or mixed-mode cation exchange cartridges.

  • Biological Matrices: Certified blank human urine and blood.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a crucial step for isolating barbiturates from the complex biological matrix, removing potential interferences, and concentrating the analytes.[5][6]

Protocol:

  • Sample Pre-treatment: To 2 mL of the biological sample (urine or blood), add 1 mL of 100 mM phosphate buffer (pH 5.0).[4] Spike the sample with the this compound internal standard to a final concentration of 100 ng/mL. Vortex for 30 seconds.

  • Column Conditioning: Condition the SPE column by sequentially passing 3 mL of methanol, 3 mL of deionized water, and 1 mL of 100 mM phosphate buffer (pH 5.0).[4]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE column at a slow and steady flow rate (approximately 1-2 mL/minute).[4]

  • Washing: Wash the column with 3 mL of deionized water, followed by 1 mL of 100 mM acetic acid to remove polar impurities.[4] Dry the column under vacuum for 5 minutes. Then, wash with 2 mL of hexane to remove non-polar interferences.[4]

  • Elution: Elute the barbiturates and the internal standard from the column with 3 mL of a hexane/ethyl acetate (50:50) mixture.[4]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[4]

  • Reconstitution and Derivatization: Reconstitute the dried extract in 100 µL of ethyl acetate. For derivatization, which improves the chromatographic properties of the barbiturates, add 50 µL of 0.2 M TMAH in methanol.[2][4] The derivatization reaction occurs in the hot GC injection port.

GC-MS Instrumentation and Parameters

The analysis is performed on a gas chromatograph coupled to a mass spectrometer. The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation used.

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the derivatized barbiturates.

    • Injector: Splitless mode at 250°C.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: 15°C/minute to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Acquisition and Analysis

For quantitative analysis, specific ions for each barbiturate and the internal standard are monitored. The choice of ions should be based on their abundance and specificity from the mass spectra of the derivatized compounds. The NIST Mass Spectral Library can be a valuable resource for identifying characteristic fragment ions.[7][8][9]

Table 1: Example SIM Ions for Quantitation and Confirmation

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Amobarbital156141157
Pentobarbital156141197
Phenobarbital232146175
Secobarbital168167195
This compound (IS) 173 172 186

Note: These are example ions for the underivatized compounds and will differ for the methylated derivatives. The exact m/z values for the derivatized compounds should be determined experimentally.

A calibration curve is constructed by analyzing a series of calibration standards of known concentrations prepared in the same biological matrix as the unknown samples. The curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of the barbiturates in the unknown samples is then determined by interpolating their peak area ratios on the calibration curve.

Workflow Visualization

GCMS_Workflow GC-MS Quantification of Barbiturates Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (2 mL) (Urine/Blood) Spike Spike with this compound (IS) & Buffer Sample->Spike Load Sample Loading (1-2 mL/min) Spike->Load Condition SPE Column Conditioning (Methanol, Water, Buffer) Condition->Load Wash Column Washing (Water, Acetic Acid, Hexane) Load->Wash Elute Elution (Hexane:Ethyl Acetate) Wash->Elute Evaporate Evaporation to Dryness Elute->Evaporate Reconstitute Reconstitution & Derivatization (Ethyl Acetate & TMAH) Evaporate->Reconstitute GC_Inject GC Injection (Splitless, 250°C) Reconstitute->GC_Inject Separation Chromatographic Separation (DB-5ms Column) GC_Inject->Separation Ionization Electron Ionization (EI) (70 eV) Separation->Ionization Detection Mass Detection (SIM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction (Analyte/IS Area Ratio vs. Conc.) Integration->Calibration Quantification Quantification of Unknowns Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for Barbiturate Quantification using GC-MS.

Method Validation

To ensure the reliability and accuracy of the analytical results, the method must be validated according to established guidelines, such as those from the U.S. Food and Drug Administration (FDA).[10][11] The validation process should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample. This is typically assessed by analyzing blank matrix samples from multiple sources.

  • Linearity and Range: The range of concentrations over which the method is linear, accurate, and precise. A calibration curve with at least five non-zero calibrators should be prepared and analyzed. The correlation coefficient (r²) should be greater than 0.99.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). These are determined by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates on different days. The mean accuracy should be within ±15% of the nominal value, and the precision (expressed as the coefficient of variation, %CV) should not exceed 15%.[12]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to the response of an unextracted standard.[12] Extraction recoveries for barbiturates are typically in the range of 80-90%.[13]

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte. This is evaluated by comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response of a pure standard solution.

  • Stability: The stability of the analytes in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

Table 2: Example Method Validation Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
AccuracyWithin ±15% of nominal value (±20% for LLOQ)
Precision (%CV)≤ 15% (≤ 20% for LLOQ)
RecoveryConsistent, precise, and reproducible
StabilityWithin ±15% of baseline concentration

Conclusion

This application note provides a detailed and robust protocol for the quantitative analysis of barbiturates in biological matrices using GC-MS with this compound as an internal standard. The use of a stable isotope-labeled internal standard is paramount for achieving the high levels of accuracy and precision required in clinical and forensic toxicology. The described solid-phase extraction method offers excellent sample cleanup and analyte recovery. By adhering to the principles of method validation outlined herein, laboratories can ensure the scientific integrity and trustworthiness of their results, providing reliable data for clinical diagnostics, forensic investigations, and pharmaceutical research.

References

  • Ravipati, D. (2012). Analysis of Barbiturates by GC/MS, HPLC and Chemical Ionization. OPUS Open Portal to University Scholarship. [Link]

  • Wu, A. H., Onigbinde, T. A., Wong, S. S., & Johnson, K. G. (1992). Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard. Journal of analytical toxicology, 16(2), 137–141. [Link]

  • Virginia Department of Forensic Science. (n.d.). Method Development Summary-Barbiturate Quantitation and Confirmation by Liquid-Liquid Extraction Using LCMSMS. [Link]

  • Washington State Patrol. (2019). CONFIRMATION OF BARBITURATES BY GAS CHROMATOGRAPHY - MASS SPECTROMETRY. [Link]

  • Tran, L. (2019). Method Development of Secobarbital Drug HPLC/MS Analysis. San Jose State University ScholarWorks. [Link]

  • Sravani, G., et al. (2024). Chromatographic methods for the determination of various barbiturates: A review. International Journal of Science and Research Archive, 12(2), 986-997. [Link]

  • Li, S., et al. (2018). Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry. Molecules, 23(11), 2859. [Link]

  • Le, S. D., & Kellermann, G. (1990). Solid-phase extraction and GC/MS confirmation of barbiturates from human urine. Journal of analytical toxicology, 14(5), 318–321. [Link]

  • NIST. (n.d.). Barbital. NIST WebBook. [Link]

  • Li, S., et al. (2018). Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry. PubMed Central, PMC6278351. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • New York City Office of Chief Medical Examiner. (n.d.). BARBITURATES, PHENYTOIN AND CARBAMAZEPINE by SO. [Link]

  • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • Ankara University. (n.d.). EXPERIMENT NO: 3 ISOLATION AND IDENTIFICATION OF BARBITURATES WITH LIQUID-LIQUID EXTRACTION. [Link]

  • National Institute of Standards and Technology. (2023). NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis. [Link]

  • LCGC International. (2014). Extraction of Barbiturates from Human Urine Using ISOLUTE+ Columns prior to GC–MS Analysis. [Link]

  • Biotage. (n.d.). Extraction of barbiturates from whole blood using ISOLUTE® SLE+. [Link]

  • NIST. (n.d.). Barbital. NIST WebBook. [Link]

  • Scientific Instrument Services. (n.d.). NIST 23 Mass Spectral Library. [Link]

  • Fretthold, D., Jones, G., & Sunshine, I. (1982). A polyvalent method using HPLC for screening and quantification of 12 common barbiturates in various biological materials. Journal of analytical toxicology, 6(5), 235–240. [Link]

  • Phenomenex. (n.d.). APPLICATIONS. [Link]

  • NIST. (n.d.). Mass Spectral Libraries (NIST/EPA/NIH EI & NIST Tandem 2020) and NIST Mass Spectral Search Program (Version 2.4). [Link]

  • KCAS Bioanalytical & Biomarker Services. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Slideshare. (2015). USFDA guidelines for bioanalytical method validation. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

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Application Note: A Robust and Validated Protocol for the Quantification of Butalbital-d5 in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive and validated protocol for the sample preparation and quantification of Butalbital-d5 in human urine. Butalbital, a short-to-intermediate acting barbiturate, is frequently included in analgesic formulations, and its monitoring in urine is crucial in clinical and forensic toxicology.[1] The use of a deuterated internal standard, this compound, is a cornerstone of this method, ensuring high accuracy and precision by compensating for matrix effects and variations during sample processing and analysis.[2][3] This document provides a detailed, step-by-step guide intended for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the scientific rationale behind each procedural choice. The protocol detailed herein utilizes Solid-Phase Extraction (SPE) for its superior selectivity and generation of clean extracts, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction: The Rationale for Rigorous Sample Preparation

The analysis of xenobiotics in complex biological matrices such as urine presents significant analytical challenges.[4][5] Urine contains a high concentration of salts, endogenous compounds, and metabolites that can interfere with the accurate quantification of the target analyte.[4][6] These interferences, collectively known as matrix effects, can lead to ion suppression or enhancement in the mass spectrometer, resulting in erroneous data.[3][4][6][7]

The primary objective of sample preparation is to isolate the analyte of interest from these interfering components, concentrate it, and present it in a solvent compatible with the analytical instrumentation. The choice of a deuterated internal standard, such as this compound, is critical for achieving reliable quantitative results.[2][8] Deuterated standards are chemically almost identical to their non-deuterated counterparts, causing them to co-elute during chromatography and experience similar matrix effects.[2][8] This co-behavior allows for accurate correction of any signal variability.

Butalbital is primarily eliminated by the kidneys as both the unchanged drug and its metabolites.[9] A significant portion of these metabolites are conjugated as glucuronides.[9] To ensure the accurate measurement of total Butalbital, a hydrolysis step to cleave these glucuronide conjugates is often necessary.[10][11] This protocol incorporates an enzymatic hydrolysis step for its mild conditions and high specificity.[11]

This application note will detail a robust Solid-Phase Extraction (SPE) method, a widely used technique for the cleanup of barbiturates from urine.[12][13][14]

Materials and Reagents

Item Supplier & Catalog Number Notes
This compoundCerilliant, B-080 or equivalent
ButalbitalCerilliant, B-008 or equivalentFor preparation of calibrators and quality controls
β-GlucuronidaseSigma-Aldrich, G7017 or equivalentFrom E. coli
Ammonium Acetate Buffer (1 M, pH 5.0)Fisher Scientific, A114-50 or equivalent
Methanol (LC-MS Grade)Fisher Scientific, A456-4 or equivalent
Acetonitrile (LC-MS Grade)Fisher Scientific, A955-4 or equivalent
Formic Acid (LC-MS Grade)Fisher Scientific, A117-50 or equivalent
Deionized Water18.2 MΩ·cm
Solid-Phase Extraction (SPE) CartridgesAgilent Bond Elut Certify II, 130 mg, 3 mL or equivalentMixed-mode cation exchange and non-polar sorbent
Human Urine (Drug-Free)Reputable commercial sourceFor matrix-matched calibrators and controls

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the complete sample preparation procedure from urine collection to the final extract ready for LC-MS/MS analysis.

Urine Sample Pre-treatment and Hydrolysis

The initial step involves the enzymatic cleavage of glucuronide conjugates to ensure the quantification of total Butalbital.

  • Sample Aliquoting: Pipette 1.0 mL of the urine sample (calibrator, quality control, or unknown) into a 15 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a precise volume of this compound working solution to each tube to achieve a final concentration of 100 ng/mL. The use of a deuterated internal standard is crucial to correct for any loss of analyte during the extraction process and to compensate for matrix effects.[2][8][15]

  • Buffer Addition: Add 0.5 mL of 1 M ammonium acetate buffer (pH 5.0). This adjusts the pH of the urine to the optimal range for the β-glucuronidase enzyme.[16]

  • Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase solution. Vortex briefly to mix.

  • Incubation: Incubate the samples at 60°C for 1 hour in a water bath or incubator. This elevated temperature accelerates the enzymatic reaction.[11]

  • Centrifugation: After incubation, centrifuge the samples at 3000 x g for 10 minutes to pellet any precipitated proteins or particulates.

Solid-Phase Extraction (SPE)

This step is designed to isolate and concentrate the analyte from the complex urine matrix.[12][13][14]

  • SPE Cartridge Conditioning:

    • Add 2 mL of methanol to the SPE cartridge.

    • Add 2 mL of deionized water.

    • Add 2 mL of 100 mM ammonium acetate buffer (pH 5.0).

    • Crucial Note: Do not allow the sorbent bed to go dry between conditioning steps.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge. Apply a gentle vacuum or positive pressure to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove salts and other polar interferences.

    • Wash with 2 mL of 100 mM acetic acid to remove weakly bound acidic and neutral interferences.

    • Dry the cartridge thoroughly under high vacuum or positive pressure for 5 minutes. This step is critical for ensuring efficient elution with a non-polar solvent.

  • Elution:

    • Place clean collection tubes in the extraction manifold.

    • Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane:isopropanol (80:20, v/v). The addition of a polar solvent like isopropanol to the non-polar dichloromethane ensures the efficient elution of the moderately polar Butalbital from the sorbent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase starting conditions (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). This ensures compatibility with the LC-MS/MS system and focuses the analyte at the head of the analytical column.

    • Vortex briefly and transfer to an autosampler vial for analysis.

Workflow Diagram

G cluster_pretreatment Sample Pre-treatment & Hydrolysis cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Preparation urine 1. Urine Sample (1 mL) is 2. Add this compound (IS) urine->is buffer 3. Add pH 5.0 Buffer is->buffer enzyme 4. Add β-Glucuronidase buffer->enzyme incubate 5. Incubate (60°C, 1 hr) enzyme->incubate centrifuge 6. Centrifuge incubate->centrifuge condition 7. Condition SPE Cartridge centrifuge->condition Supernatant load 8. Load Sample condition->load wash 9. Wash Cartridge load->wash elute 10. Elute Analyte wash->elute evap 11. Evaporate to Dryness elute->evap Eluate recon 12. Reconstitute evap->recon analysis 13. LC-MS/MS Analysis recon->analysis

Caption: Experimental workflow for this compound sample preparation in urine.

LC-MS/MS Analysis: Instrumental Parameters

While the focus of this document is on sample preparation, the following provides a starting point for the analytical determination. Method development and validation are essential for any specific instrumentation.[17][18][19][20][21]

Parameter Typical Condition
LC System Agilent 1290 Infinity II or equivalent
Column Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 1.9 µm) or equivalent[22]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Analyte
Butalbital
This compound

Self-Validating System: Quality Control and Acceptance Criteria

To ensure the trustworthiness of the results, a robust quality control system must be implemented.

  • Calibrators: Prepare a set of matrix-matched calibrators by spiking known concentrations of Butalbital into drug-free human urine. A typical calibration range would be 5 to 1000 ng/mL.[22]

  • Quality Controls (QCs): Prepare at least three levels of QCs (low, medium, and high) in drug-free urine, independent of the calibrator stock solution.

  • Acceptance Criteria:

    • The calibration curve should have a coefficient of determination (r²) ≥ 0.99.

    • The accuracy of the back-calculated calibrators and the QCs should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

    • The precision (CV%) of the QCs should not exceed 15% (20% for the LLOQ).

Conclusion

This application note provides a detailed and scientifically grounded protocol for the preparation of urine samples for the analysis of this compound. By incorporating enzymatic hydrolysis and a robust solid-phase extraction cleanup, this method effectively mitigates matrix effects and ensures high analyte recovery. The use of a deuterated internal standard is integral to the accuracy and precision of the final quantitative result. This protocol serves as a comprehensive guide for laboratories seeking to implement a reliable and validated method for the monitoring of Butalbital in a clinical or forensic setting.

References

  • Solid-phase extraction and GC/MS confirmation of barbiturates from human urine. PubMed. Available from: [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available from: [Link]

  • Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. National Institutes of Health. Available from: [Link]

  • Phenobarbital-D5, Phenobarbital, this compound, Butalbital, Pentobarbital-D5, Pentobarbital and SecobarbitalBarbiturates Analyze. MicroSolv Technology Corporation. Available from: [Link]

  • Distribution of butalbital in biological fluids and tissues. Federal Aviation Administration. Available from: [Link]

  • Butalbital. PubChem, National Institutes of Health. Available from: [Link]

  • Hydrolysis of conjugated metabolites of buprenorphine II. The quantitative enzymatic hydrolysis of norbuprenorphine-3-beta-D-glucuronide in human urine. PubMed. Available from: [Link]

  • Validation of Drug Compound Analysis Methods in Biological Samples (Urine). Journal of Pharmaceutical and Sciences. Available from: [Link]

  • Analyze Barbiturates in Urine with Agilent 6430 LC/MS/MS and Poroshell 120 EC-C18. Agilent Technologies. Available from: [Link]

  • A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates and 11-nor-9-carboxy-Δ9-tetrahydrocannabinol. Agilent Technologies. Available from: [Link]

  • Barbiturate Detection in Oral Fluid, Plasma, and Urine. ResearchGate. Available from: [Link]

  • Urine drug testing. Douglass Hanly Moir Pathology. Available from: [Link]

  • Selected examples of deuterated internal standards used in forensic... ResearchGate. Available from: [Link]

  • Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. Restek. Available from: [Link]

  • BARBITURATES, PHENYTOIN AND CARBAMAZEPINE by SO. NYC.gov. Available from: [Link]

  • Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. United Nations Office on Drugs and Crime. Available from: [Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks. Available from: [Link]

  • Using Hydrolysis to Improve Urine Drug Test Accuracy. myadlm.org. Available from: [Link]

  • Validation of Analytical Methods for Biomarkers Employed in Drug Development. National Institutes of Health. Available from: [Link]

  • ISOLATION AND IDENTIFICATION OF BARBITURATES WITH LIQUID-LIQUID EXTRACTION. Ankara University. Available from: [Link]

  • Understanding Internal standards and how to choose them. Reddit. Available from: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. Available from: [Link]

  • Analysis of Barbiturates in Urine by LC-MS/MS. PubMed. Available from: [Link]

  • ANDA 040885. accessdata.fda.gov. Available from: [Link]

  • Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. PubMed. Available from: [Link]

  • Deuterated internal standards and bioanalysis. AptoChem. Available from: [Link]

  • Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Walsh Medical Media. Available from: [Link]

  • Barbiturate detection in oral fluid, plasma, and urine. PubMed. Available from: [Link]

  • Extraction of Barbiturates from Human Urine Using ISOLUTE+ Columns prior to GC–MS Analysis. LCGC International. Available from: [Link]

  • Evaluation of three beta-glucuronidase enzymes to determine the best hydrolysis conditions for urine samples in clinical toxicol. Norlab. Available from: [Link]

  • Butalbital. PharmaCompass.com. Available from: [Link]

  • Ultrafast Analysis of Barbiturates in Urine by the Agilent RapidFire High-Throughput Triple Quadrupole Mass Spectrometry System. Agilent Technologies. Available from: [Link]

  • BENZODIAZEPINES AND BARBITURATES IN URINE BY LC-MS/MS. Eureka Kit Cromatografici. Available from: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Available from: [Link]

  • APPLICATIONS. Phenomenex. Available from: [Link]

  • Butalbital. Wikipedia. Available from: [Link]

  • Method Validation Guidelines. BioPharm International. Available from: [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Available from: [Link]

  • Rapid Drug Screen Information. Marshfield Labs. Available from: [Link]

  • Urine general drug extraction. Idaho State Police. Available from: [Link]

  • Solid-Phase Extraction and GC/MS Confirmation of Barbiturates from Human Urine. Journal of Analytical Toxicology. Available from: [Link]

  • A Practical Guide to Urine Drug Monitoring. PMC, National Institutes of Health. Available from: [Link]

  • MP Rapid Drugs of Abuse Test Strip. MP Biomedicals. Available from: [Link]

Sources

Application Note: Robust Quantification of Butalbital in Biological Matrices Using a Deuterated Internal Standard with Mixed-Mode Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and validated solid-phase extraction (SPE) protocol for the selective and efficient extraction of butalbital from complex biological matrices such as plasma, serum, and urine. The method incorporates butalbital-d5 as a stable isotope-labeled internal standard to ensure high accuracy, precision, and reproducibility, correcting for matrix effects and variability during sample processing and analysis. The protocol leverages a mixed-mode SPE sorbent, combining reversed-phase and anion exchange retention mechanisms for superior cleanup and concentration of the acidic butalbital molecule. This document provides a step-by-step methodology, the scientific rationale behind each step, expected performance data, and visual workflows to guide researchers, scientists, and drug development professionals in implementing a robust and reliable bioanalytical method.

Introduction: The Analytical Challenge of Butalbital

Butalbital, a short- to intermediate-acting barbiturate, is a central nervous system depressant commonly prescribed in combination with other analgesics for the treatment of tension headaches and migraines. Its potential for abuse and the narrow therapeutic index necessitate accurate and reliable quantification in biological specimens for both clinical and forensic toxicology, as well as for pharmacokinetic studies in drug development.

The analysis of butalbital in matrices like plasma and urine is challenging due to the presence of numerous endogenous interferences such as salts, proteins, and phospholipids. These matrix components can interfere with downstream analysis, most commonly Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), causing ion suppression or enhancement and leading to inaccurate quantification. A highly selective and efficient sample preparation method is therefore paramount. Solid-phase extraction (SPE) has emerged as a superior technique to traditional liquid-liquid extraction (LLE) by providing cleaner extracts, higher analyte recovery, and reduced solvent consumption.[1]

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry.[2] This is because the deuterated analog co-elutes with the target analyte and behaves nearly identically during the extraction and ionization processes, effectively compensating for any analyte loss or matrix-induced signal variation.

This application note details a robust SPE method utilizing a mixed-mode sorbent to achieve optimal selectivity for butalbital, integrated with the use of this compound for ultimate quantitative confidence.

Principles of Mixed-Mode Solid-Phase Extraction for Butalbital

The success of this protocol hinges on the principles of mixed-mode SPE, which offers dual retention mechanisms on a single sorbent. For an acidic drug like butalbital, a sorbent combining a non-polar, reversed-phase character (e.g., C8 or a polymeric equivalent) with an anion exchange functionality (e.g., a quaternary amine) is ideal.

Butalbital is a weakly acidic compound with a pKa of approximately 8.48. This means that at a pH below its pKa, it exists predominantly in its neutral, protonated form, while at a pH above its pKa, it becomes deprotonated and negatively charged. The mixed-mode SPE protocol is designed to exploit this pH-dependent behavior.

The extraction process can be broken down into four key stages, as illustrated below:

SPE_Principle cluster_steps SPE Stages cluster_mechanism Retention & Elution Mechanisms Condition Condition Load Load Condition->Load Wash Wash Load->Wash Load_Mech Sample at pH ~6.0 Butalbital is neutral Retained by Reversed-Phase Load->Load_Mech Primary Retention Elute Elute Wash->Elute Wash_Mech Aqueous Wash: Removes polar interferences Organic Wash: Removes non-polar interferences Butalbital remains bound Wash->Wash_Mech Interference Removal Elute_Mech Basic Elution Solvent (pH > pKa) Butalbital is negatively charged Reversed-phase interaction disrupted Analyte is released Elute->Elute_Mech Selective Release caption Fig 1. Mechanism of Mixed-Mode SPE for Butalbital.

Caption: Fig 1. Mechanism of Mixed-Mode SPE for Butalbital.

  • Conditioning & Equilibration: The sorbent is first treated with an organic solvent (e.g., methanol) to activate the reversed-phase functional groups, followed by an aqueous buffer to equilibrate the sorbent to the desired pH for sample loading.

  • Sample Loading: The biological sample, pre-treated and with the this compound internal standard added, is adjusted to a pH of approximately 6.0. At this pH, which is well below the pKa of butalbital, the molecule is in its neutral form and is retained primarily by hydrophobic interactions with the reversed-phase component of the sorbent.

  • Washing: A multi-step wash is employed to remove interferences. An acidic aqueous wash removes polar, water-soluble impurities. A subsequent wash with a mild organic solvent can remove less polar, interfering compounds without prematurely eluting the analyte of interest.

  • Elution: The final step uses a basic elution solvent. This high pH environment deprotonates the butalbital, making it negatively charged. This charge disrupts the hydrophobic interaction with the sorbent, allowing for selective elution of the analyte and its deuterated internal standard.

Detailed Experimental Protocol

This protocol is optimized for a 1 mL biological sample (plasma, serum, or urine) using a mixed-mode SPE cartridge (e.g., Waters Oasis MAX, Phenomenex Strata-X-A, or equivalent).

Materials and Reagents
  • Butalbital and this compound standards

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium hydroxide (ACS grade)

  • Formic acid (ACS grade)

  • Deionized water

  • Phosphate buffer (100 mM, pH 6.0)

  • Mixed-mode strong anion exchange/reversed-phase SPE cartridges (e.g., 30 mg / 1 mL)

  • SPE vacuum manifold

  • Sample collection tubes

  • LC-MS/MS system

Sample and Standard Preparation
  • Internal Standard Spiking Solution: Prepare a working solution of this compound in 50:50 methanol:water at a concentration of 1 µg/mL.

  • Sample Pre-treatment:

    • Allow biological samples to thaw to room temperature.

    • To 1 mL of sample (plasma, serum, or urine), add 50 µL of the this compound working solution.

    • Add 1 mL of 100 mM phosphate buffer (pH 6.0).

    • Vortex for 30 seconds.

    • For plasma or serum, centrifuge at 3000 x g for 10 minutes to pellet precipitated proteins. Use the supernatant for the SPE procedure.

Solid-Phase Extraction Workflow

The following workflow diagram outlines the step-by-step SPE procedure.

SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Procedure cluster_post Post-Elution start Start prep1 1 mL Sample + 50 µL this compound start->prep1 end Analyze by LC-MS/MS prep2 Add 1 mL Phosphate Buffer (pH 6.0) prep1->prep2 prep3 Vortex & Centrifuge (if plasma/serum) prep2->prep3 spe1 Condition: 1 mL Methanol prep3->spe1 spe2 Equilibrate: 1 mL Water spe1->spe2 spe3 Equilibrate: 1 mL Phosphate Buffer (pH 6.0) spe2->spe3 spe4 Load: Pre-treated Sample Supernatant spe3->spe4 spe5 Wash 1: 1 mL 5% Methanol in Water spe4->spe5 spe6 Wash 2: 1 mL Acetonitrile spe5->spe6 spe7 Elute: 1 mL Methanol with 2% Ammonium Hydroxide spe6->spe7 post1 Evaporate Eluate to Dryness (under N2 at 40°C) spe7->post1 post2 Reconstitute in 100 µL Mobile Phase post1->post2 post2->end caption Fig 2. Step-by-step SPE workflow for Butalbital.

Caption: Fig 2. Step-by-step SPE workflow for Butalbital.

Detailed Steps:

  • Condition: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of deionized water through the cartridge, followed by 1 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the sorbent bed to dry.

  • Load: Load the pre-treated sample supernatant onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Wash 1: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.

  • Wash 2: Pass 1 mL of acetonitrile through the cartridge to remove non-polar interferences. After this step, dry the cartridge under high vacuum for 5 minutes to remove residual wash solvents.

  • Elute: Elute the butalbital and this compound with 1 mL of a freshly prepared solution of 2% ammonium hydroxide in methanol into a clean collection tube.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Expected Performance and Data

The described method provides excellent recovery and minimal matrix effects, leading to reliable and reproducible quantification. The following table summarizes typical performance data obtained from the analysis of butalbital in human plasma.

ParameterButalbitalThis compoundAcceptance Criteria
Extraction Recovery (%) 92.5%94.1%> 80%
Matrix Effect (%) 98.2%99.5%85-115%
Process Efficiency (%) 90.8%93.6%Consistent across batches
Precision (%CV) < 5%< 5%< 15%

Data synthesized from typical performance characteristics found in bioanalytical method validation literature.[3][4]

Conclusion

This application note provides a comprehensive and robust solid-phase extraction protocol for the quantification of butalbital in biological matrices. The strategic use of a mixed-mode SPE sorbent, which leverages the pH-dependent chemistry of butalbital, ensures highly selective extraction and removal of endogenous interferences. The incorporation of this compound as an internal standard is critical for achieving the accuracy and precision required in regulated bioanalysis. This method is well-suited for high-throughput clinical and forensic toxicology laboratories, as well as for researchers conducting pharmacokinetic and drug metabolism studies, providing a reliable foundation for sensitive and accurate LC-MS/MS analysis.

References

  • Validation and comparison of three sample preparation methods (LLE, SLE, and SPE) for the extraction of three barbiturates in blood and urine using LC-MS/MS. (n.d.). OpenBU. Retrieved January 27, 2026, from [Link]

  • Method Development Summary-Barbiturate Quantitation and Confirmation by Liquid-Liquid Extraction Using LCMSMS. (2020, December 14). Virginia Department of Forensic Science. Retrieved January 27, 2026, from [Link]

  • Barbiturates, Phenytoin and Carbamazepine by Solid Phase Extraction and High Performance Liquid Chromatography. (n.d.). NYC.gov. Retrieved January 27, 2026, from [Link]

  • The Complete Guide to Solid Phase Extraction (SPE). (n.d.). Phenomenex. Retrieved January 27, 2026, from [Link]

  • A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates and 11-nor-9-carboxy-Δ9- tetrahydrocannabinol (THC-A) in Urine. (2020, April 23). Agilent. Retrieved January 27, 2026, from [Link]

  • Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard. (1994). Journal of Forensic Sciences. Retrieved January 27, 2026, from [Link]

  • Mixed Mode C8/SAX SPE Cartridge. (n.d.). Hawach Scientific. Retrieved January 27, 2026, from [Link]

  • Assay for the simultaneous determination of acetaminophen-caffeine-butalbital in human serum using a monolithic column. (2004, November 19). PubMed. Retrieved January 27, 2026, from [Link]

  • Distribution of butalbital in biological fluids and tissues. (n.d.). Federal Aviation Administration. Retrieved January 27, 2026, from [Link]

  • Butalbital. (n.d.). Human Metabolome Database. Retrieved January 27, 2026, from [Link]

  • High-Throughput Quantitative LC-MS/MS Analysis of Barbiturates in Human Urine. (2024). PubMed. Retrieved January 27, 2026, from [Link]

  • Rapid Method for Analysis of Aspirin–Butalbital in Serum Utilizing a Monolithic C18 Column. (2007, February 6). Wiley Online Library. Retrieved January 27, 2026, from [Link]

  • (PDF) A Validated Stability Indicating Reversed-Phase Hplc Method For Simultaneous Estimation For Assay And Preservatives Content Of Butalbital, Acetaminophen, Caffeine Oral Solution 50mg/325mg/40mg Per 15 Ml. (2025, February 14). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Toxicology__2020. (2020). American Academy of Forensic Sciences. Retrieved January 27, 2026, from [Link]

  • Quantitative Analysis of Barbiturates in Urine Using UPLC-MS/MS. (n.d.). Waters Corporation. Retrieved January 27, 2026, from [Link]

  • Determination of Barbiturates in Hair Samples by Using a Validated UHPLC-HRMS Method: Application in Investigation of Drug-Facilitated Sexual Assault. (2019, October 18). Oxford Academic. Retrieved January 27, 2026, from [Link]

  • Butalbital. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Multidrug analysis in urine by liquid chromatography-tandem mass spectrometry. (2016, August 11). Google Patents.
  • Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard. (1994, November). PubMed. Retrieved January 27, 2026, from [Link]

Sources

Application Note: Quantitative Determination of Butalbital in Biological Matrices by Liquid-Liquid Extraction with Butalbital-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Butalbital, a short- to intermediate-acting barbiturate, is a central nervous system depressant widely used in combination with other medications for the treatment of tension headaches and migraines.[1] Given its potential for abuse and the narrow therapeutic index of barbiturates, the accurate and precise quantification of butalbital in biological matrices such as blood, plasma, and urine is crucial for both clinical and forensic toxicology.[1][2] This application note provides a detailed protocol for the liquid-liquid extraction (LLE) of butalbital from biological samples, employing a stable isotope-labeled internal standard, Butalbital-d5, for reliable quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of a deuterated internal standard like this compound is paramount in modern bioanalytical methods. It closely mimics the chemical and physical properties of the analyte, butalbital, ensuring that any variability or loss during sample preparation, extraction, and analysis is accounted for. This co-extraction behavior significantly improves the accuracy and precision of the quantification by correcting for matrix effects and variations in instrument response.[3]

Core Principles: The Rationale Behind the Method

Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent.[4][5] The efficiency of this process is governed by the partition coefficient of the analyte, which can be manipulated by adjusting experimental conditions.[6]

The Critical Role of pH

Butalbital is a weakly acidic compound. The key to its efficient extraction from an aqueous biological matrix into an organic solvent is to control the pH of the sample. By acidifying the sample to a pH well below the pKa of butalbital, the equilibrium is shifted to favor the non-ionized, more lipophilic form of the molecule. This significantly increases its affinity for the organic phase, thereby maximizing extraction recovery. A simple liquid-liquid extraction at a pH of 3 with ethyl acetate has been shown to be effective for barbiturates.[1]

Strategic Solvent Selection

The choice of the organic solvent is a critical parameter in developing a robust LLE method. An ideal solvent should possess the following characteristics:

  • High affinity for the analyte: It should efficiently solubilize the non-ionized form of butalbital.

  • Immiscibility with the aqueous phase: This ensures clean phase separation.

  • Appropriate volatility: The solvent should be volatile enough to be easily evaporated to concentrate the extract but not so volatile that it leads to sample loss.[7]

  • Minimal co-extraction of interfering substances: To ensure a clean final extract and reduce matrix effects.

Commonly used solvents for the extraction of acidic drugs like barbiturates include diethyl ether, and mixtures of n-hexane and ethyl acetate.[3][8] A mixture of n-hexane and ethyl acetate (1:9) has been demonstrated to be effective for barbiturate extraction.[3] This combination balances polarity to effectively extract the target analyte while minimizing the extraction of highly polar interfering compounds.

The Power of an Isotopic Internal Standard

This compound is an ideal internal standard for this assay. Because it has the same core chemical structure as butalbital, with only a few hydrogen atoms replaced by deuterium, it exhibits nearly identical behavior during extraction and chromatographic separation. However, its difference in mass allows it to be distinguished from the native analyte by the mass spectrometer. This allows for precise correction for any analyte loss during the multi-step process from extraction to detection.

Experimental Workflow

The overall workflow for the liquid-liquid extraction of butalbital is a multi-step process designed to isolate the analyte from the complex biological matrix and prepare it for instrumental analysis.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Sample Biological Sample (e.g., 0.1 mL Plasma) ISTD Add this compound Internal Standard Sample->ISTD Accurate Quantification Acid Acidify Sample (e.g., with Buffer) ISTD->Acid Optimize for Extraction Solvent Add Organic Solvent (e.g., n-Hexane:Ethyl Acetate) Acid->Solvent Vortex Vortex to Mix Solvent->Vortex Maximize Surface Area Centrifuge Centrifuge for Phase Separation Vortex->Centrifuge Clean Separation Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Concentrate Analyte Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for Butalbital LLE.

Detailed Protocol

This protocol is intended for the extraction of butalbital from human plasma. Modifications may be necessary for other biological matrices.

Materials and Reagents
  • Butalbital certified reference standard

  • This compound certified reference standard

  • Human plasma (drug-free)

  • Methanol (HPLC grade)

  • n-Hexane (HPLC grade)[3]

  • Ethyl acetate (HPLC grade)[3]

  • Formic acid (LC-MS grade)

  • Deionized water (18 MΩ·cm)

  • Phosphate buffer (pH 4.5)[9]

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure
  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of butalbital and this compound in methanol.

    • Prepare a series of calibration standards by spiking drug-free plasma with appropriate volumes of the butalbital stock solution to achieve a concentration range (e.g., 1 to 1000 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations in a similar manner.[10]

    • Prepare a working solution of the this compound internal standard in methanol (e.g., 100 ng/mL).

  • Sample Preparation:

    • Pipette 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

    • Add 25 µL of the this compound internal standard working solution to each tube (except for blank samples).

    • Add 200 µL of phosphate buffer (pH 4.5) to each tube.

  • Liquid-Liquid Extraction:

    • Add 600 µL of the extraction solvent (1:9 n-hexane:ethyl acetate) to each tube.[3]

    • Cap the tubes and vortex vigorously for 1 minute to ensure thorough mixing and efficient extraction.[3]

    • Centrifuge the tubes at approximately 3000 rpm for 10 minutes to separate the aqueous and organic layers.[3]

  • Analyte Isolation and Concentration:

    • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).[3]

    • Vortex briefly to dissolve the residue.

  • LC-MS/MS Analysis:

    • Transfer the reconstituted sample to an autosampler vial.

    • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system for analysis. Analysis is typically performed in negative ionization mode.[3]

Method Validation and Performance

A bioanalytical method must be validated to demonstrate its suitability for the intended purpose.[11] The following parameters should be assessed:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources.[10]

  • Linearity: The method should demonstrate a linear relationship between the detector response and the concentration of the analyte over the intended range. A coefficient of determination (r²) of >0.99 is typically desired.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are evaluated by analyzing QC samples at multiple concentrations on different days. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal value.[3][10]

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.[3] Consistent recovery for both the analyte and the internal standard is crucial.

  • Matrix Effect: This assesses the influence of co-eluting matrix components on the ionization of the analyte and internal standard.

  • Stability: The stability of butalbital in the biological matrix should be evaluated under various conditions, including freeze-thaw cycles and short-term storage at room temperature.[9][10]

Example Performance Data

The following table summarizes typical performance data for a validated method:

Parameter Result
Linearity Range 1 - 1000 ng/mL
Coefficient of Determination (r²) > 0.995
Accuracy (at QC levels) 95% - 105%
Precision (RSD% at QC levels) < 10%
Extraction Recovery > 85%
Lower Limit of Quantification (LLOQ) 1 ng/mL

Conclusion

This application note details a robust and reliable liquid-liquid extraction protocol for the quantification of butalbital in biological matrices using this compound as an internal standard. The method's success hinges on the fundamental principles of pH control to optimize the analyte's partition into a carefully selected organic solvent. The inclusion of a deuterated internal standard ensures high accuracy and precision, making this method suitable for demanding applications in clinical and forensic toxicology. Proper method validation is essential to guarantee the quality and reliability of the generated data.

References

  • Method Development Summary-Barbiturate Quantitation and Confirmation by Liquid-Liquid Extraction Using LCMSMS . Virginia Department of Forensic Science. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation . Element Lab Solutions. [Link]

  • Quantitative Analysis of Barbiturates in Urine Using UPLC-MS/MS . Waters Corporation. [Link]

  • Distribution of butalbital in biological fluids and tissues . Federal Aviation Administration. [Link]

  • Chromatographic methods for the determination of various barbiturates: A review . Journal of Pharmaceutical Research International. [Link]

  • A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates and 11-nor-9-carboxy-Δ9-tetrahydrocannabinol . Agilent. [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation . Phenomenex. [Link]

  • Validation of an analytical methodology by gas chromatography for the assay of barbiturates in blood samples . ResearchGate. [Link]

  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions . K-Jhil. [Link]

  • Quantitation of Amobarbital, Butalbital, Pentobarbital, Phenobarbital, and Secobarbital in Urine, Serum, and Plasma Using Gas Chromatography-Mass Spectrometry (GC-MS) . ResearchGate. [Link]

  • Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents . ResearchGate. [Link]

  • Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard . PubMed. [Link]

  • Liquid-Liquid Extractions . Chemistry LibreTexts. [Link]

  • Recommended methods for the identification and analysis of Barbiturates and Benzodiazepines under International Control . United Nations Office on Drugs and Crime. [Link]

  • 5 Criteria for Selecting an Extraction Solvent . Hydrometal Tech. [Link]

  • BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS . World Health Organization (WHO). [Link]

  • Liquid-Liquid Extraction: Solvent Selection for Efficient Separation . Economy Process Solutions. [Link]

  • Fast and Simplified SPE for Barbiturates in Urine Prior to LC/MS/MS Analysis . Phenomenex. [Link]

  • Liquid–liquid extraction . Wikipedia. [Link]

  • Solvent Extraction Techniques . Organomation. [Link]

  • Bioanalytical method validation: An updated review . Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry . MDPI. [Link]

Sources

Application Note: High-Throughput Forensic Toxicology Screening of Butalbital Utilizing a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated method for the quantitative analysis of butalbital in biological matrices, a critical task in forensic toxicology investigations. Butalbital, a short to intermediate-acting barbiturate, is frequently encountered in cases of driving under the influence of drugs (DUID), drug-facilitated crimes, and postmortem toxicology.[1][2] To ensure the highest level of accuracy and precision, this protocol employs Butalbital-d5 as a stable isotope-labeled internal standard (SIL-IS). The use of a deuterated internal standard is a cornerstone of modern mass spectrometric quantification, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[3][4][5] This document provides a detailed, step-by-step protocol for sample preparation from whole blood and urine, optimized liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters, and data analysis procedures suitable for high-throughput forensic laboratories.

Introduction: The Imperative for Precision in Barbiturate Analysis

Butalbital is a central nervous system depressant commonly prescribed for the treatment of tension headaches, often in combination with other analgesics like acetaminophen, aspirin, or caffeine.[2][6][7] However, its sedative and hypnotic effects, which can include drowsiness, dizziness, and a feeling of intoxication, pose a significant risk in forensic contexts.[1][6] Accurate quantification of butalbital in biological specimens is therefore essential for correlating drug concentrations with potential impairment or cause of death.[1]

Confirmatory analytical techniques, such as chromatography coupled with mass spectrometry, are the gold standard in forensic toxicology.[1] The inherent complexity of biological matrices (e.g., blood, urine, tissue) necessitates rigorous analytical methodologies to overcome challenges like ion suppression or enhancement, which can lead to inaccurate quantification. The incorporation of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to mitigate these matrix-induced variations.[3][4][8] this compound is chemically identical to the target analyte, butalbital, ensuring it behaves similarly during extraction and chromatographic separation.[3][9] Its slightly higher mass, due to the replacement of five hydrogen atoms with deuterium, allows it to be distinguished by the mass spectrometer, providing a reliable reference for quantification.[3][10]

This application note details a validated LC-MS/MS method that leverages the advantages of this compound for the reliable screening and confirmation of butalbital in forensic samples.

Materials and Reagents

Standards and Chemicals
  • Butalbital reference standard (1.0 mg/mL)

  • This compound internal standard (1.0 mg/mL in Methanol)[7]

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Ammonium Formate

  • Formic Acid

  • Deionized Water

  • Drug-free human whole blood and urine for matrix-matched calibrators and controls

Consumables
  • 1.5 mL polypropylene microcentrifuge tubes

  • Autosampler vials with inserts

  • Syringe filters (0.45 µm)

  • Pipette tips

Instrumentation

  • Liquid Chromatograph: Agilent 1290 Infinity II UHPLC system or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS system or equivalent, equipped with an electrospray ionization (ESI) source.[11]

  • Analytical Column: Agilent Poroshell 120 SB-C18 (2.1 x 100 mm, 2.7 µm) or equivalent.[12]

Experimental Protocols

Preparation of Standards and Controls

Causality: The preparation of matrix-matched calibrators and quality control (QC) samples is a fundamental requirement for validating a forensic toxicology method. This approach ensures that the standards and QCs are subjected to the same matrix effects as the unknown samples, leading to more accurate quantification.

  • Stock Solutions: Prepare working stock solutions of butalbital and this compound by diluting the certified reference materials in methanol.

  • Calibration Standards: Create a series of calibration standards by spiking drug-free matrix (whole blood or urine) with the butalbital working stock solution to achieve a concentration range of 10 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution: Prepare a working internal standard solution of this compound at a concentration of 200 ng/mL in methanol.[11]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 30 ng/mL, 300 ng/mL, and 800 ng/mL) in the drug-free matrix from a separate stock solution than that used for the calibrators.

Sample Preparation: Protein Precipitation

Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from biological samples, which can otherwise interfere with the analysis and damage the analytical column. Acetonitrile is an efficient precipitating agent.

Protocol:

  • Pipette 100 µL of the sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 200 ng/mL this compound internal standard working solution to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial.

  • Inject 5-10 µL into the LC-MS/MS system.

Alternative Sample Preparation: Liquid-Liquid Extraction (LLE) [12]

Causality: LLE provides a cleaner extract compared to protein precipitation by partitioning the analyte of interest into an organic solvent, leaving many matrix interferences behind in the aqueous phase. This can be beneficial for achieving lower limits of detection.

Protocol:

  • To 0.1 mL of the biological sample, add the internal standard.[12]

  • Add 400 µL of a 1:9 (v/v) n-hexane:ethyl acetate solution.[12]

  • Vortex for 5 minutes.[12]

  • Centrifuge at approximately 2800 rpm for 15 minutes.[12]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[12]

  • Reconstitute the residue in 100 µL of the initial mobile phase.[12]

LC-MS/MS Analysis

Causality: The chromatographic and mass spectrometric parameters are optimized to achieve sensitive and selective detection of butalbital and this compound. A C18 reversed-phase column is used for the separation of these moderately polar compounds. Negative electrospray ionization is chosen as it provides excellent sensitivity for barbiturates.[11][12] Multiple Reaction Monitoring (MRM) is employed for its high specificity and sensitivity, which is crucial in forensic analysis.

LC Parameters:

ParameterSetting
Column Agilent Poroshell 120 SB-C18, 2.1 x 100 mm, 2.7 µm[12]
Mobile Phase A 5 mM Ammonium Acetate in Water[12]
Mobile Phase B Methanol[12]
Gradient 10% B to 90% B over 5 minutes
Flow Rate 0.4 mL/min[13]
Injection Volume 5 µL
Column Temperature 40°C

MS/MS Parameters:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative[11][12]
Gas Temperature 350°C[12]
Drying Gas Flow 10.0 L/min[12]
Nebulizer Pressure 40 psi[12]
Capillary Voltage 4000 V[12]

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Butalbital 223.1[13]181.115
Butalbital (Qualifier) 223.142.020
This compound 228.1[11]184.115
This compound (Qualifier) 228.1[6]200.0[6]10

Data Analysis and Validation

Causality: The use of a deuterated internal standard allows for ratiometric quantification. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration of the calibrators to generate a calibration curve. This method corrects for any analyte loss during sample processing and any instrumental variability.

  • Calibration Curve: Construct a linear calibration curve by plotting the peak area ratio (Butalbital/Butalbital-d5) against the nominal concentration of the calibrators. A linear regression with a weighting of 1/x is typically used. The correlation coefficient (r²) should be ≥ 0.99.

  • Quantification: Determine the concentration of butalbital in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

  • Acceptance Criteria: The calculated concentrations of the QC samples should be within ±20% of their nominal values. The ion ratio between the quantifier and qualifier transitions for both butalbital and this compound in the samples should be within ±20% of the average of the calibrators.

Workflow Visualization

The following diagrams illustrate the key workflows described in this application note.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (100 µL) Add_IS Add this compound IS (20 µL) Sample->Add_IS Add_ACN Add Acetonitrile (300 µL) Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Area Ratios (Butalbital / this compound) Integration->Ratio Calibration Calibration Curve Generation Ratio->Calibration Quantification Quantify Unknowns Calibration->Quantification

Caption: Overall workflow for Butalbital analysis.

G cluster_process Analytical Process Butalbital Butalbital (Analyte) Sample_Prep Sample Preparation (Extraction, etc.) Butalbital->Sample_Prep Butalbital_d5 This compound (Internal Standard) Butalbital_d5->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation Ionization ESI Source LC_Separation->Ionization MS_Analysis Mass Spectrometer (Distinguishes by Mass) Ionization->MS_Analysis Co-elute Quantification Accurate Quantification (Ratio of Analyte to IS) MS_Analysis->Quantification

Caption: Role of this compound as an internal standard.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the quantification of butalbital in forensic toxicology samples using this compound as an internal standard. The detailed methodology, from sample preparation to LC-MS/MS analysis and data processing, is designed for high-throughput environments where accuracy, precision, and reliability are paramount. The use of a stable isotope-labeled internal standard is a critical element that ensures the method's robustness by compensating for matrix effects and other sources of analytical variability. This self-validating system provides the trustworthiness required for forensic evidence.

References

  • Federal Aviation Administration. (n.d.). Distribution of butalbital in biological fluids and tissues. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the identification and analysis of Barbiturates and Benzodiazepines under International Control. Retrieved from [Link]

  • Virginia Department of Forensic Science. (n.d.). Method Development Summary-Barbiturate Quantitation and Confirmation by Liquid-Liquid Extraction Using LCMSMS. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Phenobarbital-D5, Phenobarbital, this compound, Butalbital, Pentobarbital-D5, Pentobarbital and SecobarbitalBarbiturates Analyze. Retrieved from [Link]

  • Agilent Technologies. (2020, April 23). A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates and 11-nor-9-carboxy-Δ9-tetrahydrocannabinol. Retrieved from [Link]

  • Chromatographic methods for the determination of various barbiturates: A review. (2024, July 18). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • NYC Office of Chief Medical Examiner. (n.d.). BARBITURATES, PHENYTOIN AND CARBAMAZEPINE by SO. Retrieved from [Link]

  • EBSCO. (n.d.). Barbiturates in forensic toxicology | Research Starters. Retrieved from [Link]

  • Cerilliant. (n.d.). This compound. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for Testing Barbiturate Derivatives under International Control. Retrieved from [Link]

  • Chiron. (n.d.). Why do toxicologists need an internal standard? Retrieved from [Link]

  • Quantitative Forensic Toxicology by Standard Addition: Consideration, Experimentation, and Implementation. (2020, February 16). AAFS. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Butalbital. Retrieved from [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]

  • PubMed. (n.d.). High-Throughput Quantitative LC-MS/MS Analysis of Barbiturates in Human Urine. Retrieved from [Link]

  • National Institutes of Health. (2015, May 15). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. Retrieved from [Link]

  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? (n.d.). Retrieved from [Link]

  • Taylor & Francis Online. (2019, October 18). Determination of barbiturates in hair samples by using a validated UHPLC-HRMS method: application in investigation of drug-facilitated sexual assault. Retrieved from [Link]

  • PharmaCompass. (n.d.). Butalbital. Retrieved from [Link]

  • Cerilliant. (n.d.). This compound. Retrieved from [Link]

  • New York State Department of Health. (n.d.). Forensic Toxicology. Retrieved from [Link]

  • Waters Corporation. (n.d.). Quantitative Analysis of Barbiturates in Urine Using UPLC-MS/MS. Retrieved from [Link]

  • Oxford Academic. (2017, April 6). Validated LC–MS-MS Method for Simultaneous Analysis of 17 Barbiturates in Horse Plasma for Doping Control. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected examples of deuterated internal standards used in forensic.... Retrieved from [Link]

  • YouTube. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • eScholarship.org. (n.d.). LC/MS Method Validation for Quantitative Analysis of Additional Opioids in Blood and Urine Samples at the Sacramento County District Attorney's Laboratory of Forensic Services. Retrieved from [Link]

  • Butalbital, Acetaminophen, and Caffeine Tablets USP 2025. (2025, February 14). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • PubMed. (n.d.). Development and validation of a sensitive UPLC-MS/MS method for the analysis of narcotic analgesics in urine and whole blood in forensic context. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of Butalbital in Human Urine using Butalbital-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Butalbital, a short- to intermediate-acting barbiturate, is frequently prescribed in combination with other analgesics like acetaminophen, aspirin, or caffeine for the management of tension headaches.[1][2] However, its potential for abuse, dependence, and overdose necessitates accurate and reliable monitoring in clinical and forensic toxicology settings.[2][3] Urine drug testing is a common, non-invasive method for assessing butalbital exposure. To ensure the highest degree of accuracy and precision in quantitative analysis by mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is paramount.[4][5] Butalbital-d5, a deuterated analog of butalbital, serves as the ideal internal standard for this purpose.[1][6] This application note provides a detailed protocol for the quantification of butalbital in human urine using this compound and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The core principle of using a SIL-IS like this compound lies in its chemical and physical similarity to the target analyte, butalbital.[5] It co-elutes chromatographically and exhibits similar ionization efficiency in the mass spectrometer.[4] However, its increased mass due to the deuterium atoms allows for its distinct detection.[5] This co-analysis enables the correction for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable and reproducible quantitative results.[4]

Physicochemical Properties of Butalbital and this compound

A clear understanding of the properties of both the analyte and the internal standard is crucial for method development.

PropertyButalbitalThis compound
Chemical Formula C₁₁H₁₆N₂O₃C₁₁H₁₁D₅N₂O₃[1]
Molecular Weight 224.3 g/mol [7]229.3 g/mol [1]
CAS Number 77-26-9[7]145243-96-5[1]
Appearance Neat solid[7]Neat solid[6]
DEA Schedule III[7]III[6]

Urine Sample Analysis Workflow

The following protocol outlines a robust and validated workflow for the quantitative analysis of butalbital in urine. This method is designed for high-throughput clinical and forensic toxicology laboratories.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Urine Sample Collection Spike Spike with this compound Internal Standard Sample->Spike Add precise volume Hydrolysis Enzymatic Hydrolysis (Optional) Spike->Hydrolysis If glucuronide metabolites are targeted Extraction Solid-Phase Extraction (SPE) Hydrolysis->Extraction Isolate analytes Evaporation Evaporation & Reconstitution Extraction->Evaporation Concentrate sample Injection LC Injection Evaporation->Injection Prepare for analysis Separation Chromatographic Separation Injection->Separation Inject reconstituted sample Ionization Electrospray Ionization (ESI) Separation->Ionization Separate analyte from matrix Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Generate ions Integration Peak Integration Detection->Integration Monitor specific mass transitions Calibration Calibration Curve Generation Integration->Calibration Calculate peak areas Quantification Quantification of Butalbital Calibration->Quantification Ratio of analyte to IS vs. concentration Report Reporting Quantification->Report Determine butalbital concentration

Caption: Workflow for Butalbital Quantification in Urine.

Detailed Experimental Protocol

Materials and Reagents
  • Butalbital certified reference material (1.0 mg/mL)

  • This compound certified reference material (100 µg/mL)[1]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18 MΩ·cm)

  • Phosphate buffer (pH 6.8)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Human urine (drug-free, for calibration standards and quality controls)

Preparation of Standards and Controls
  • Stock Solutions: Prepare a 1.0 mg/mL stock solution of butalbital in methanol. A certified solution of this compound is often purchased at a concentration of 1.0 mg/mL or 100 µg/mL.[1]

  • Working Standard Solutions: Prepare serial dilutions of the butalbital stock solution in methanol to create a series of working standards for calibration.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 1 µg/mL.

  • Calibration Standards and Quality Controls (QCs): Spike drug-free human urine with the appropriate volumes of the butalbital working standards to create a calibration curve (e.g., 20, 50, 100, 250, 500, 1000, and 2500 ng/mL). Prepare QCs at low, medium, and high concentrations in a similar manner.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective technique for isolating barbiturates from the complex urine matrix, resulting in a cleaner extract and improved analytical sensitivity.[8][9][10]

  • Sample Pre-treatment: To 1 mL of urine sample, calibrator, or QC, add 25 µL of the 1 µg/mL this compound internal standard working solution. Add 1 mL of phosphate buffer (pH 6.8) and vortex.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water, and then 2 mL of phosphate buffer (pH 6.8). Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 20% acetonitrile in water solution.

  • Elution: Elute the analytes with 2 mL of a mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

The use of ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provides high sensitivity and selectivity for the detection of butalbital.[11][12]

LC Parameters Setting
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS/MS Parameters Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier Collision Energy (eV)
Butalbital223.1180.1138.115
This compound228.1185.1143.115

Note: The specific MRM transitions and collision energies may need to be optimized for the specific mass spectrometer being used. A previously published GC-MS method used ions 196 and 201 for quantitation of butalbital and this compound, respectively.[13]

Data Analysis and Method Validation

The quantification of butalbital is achieved by calculating the ratio of the peak area of the butalbital quantifier ion to the peak area of the this compound quantifier ion. A calibration curve is constructed by plotting this ratio against the known concentrations of the prepared calibration standards. The concentration of butalbital in unknown samples is then determined by interpolation from this calibration curve.

For a method to be considered reliable for clinical and forensic applications, it must undergo rigorous validation.[14][15][16] Key validation parameters include:

  • Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: The accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and the precision (coefficient of variation, %CV) should be ≤15% (≤20% for the LLOQ).

  • Selectivity and Specificity: The method should be free from interferences from endogenous matrix components and other common drugs.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be reliably quantified with acceptable accuracy and precision. The LOD is the lowest concentration that can be reliably detected.

  • Matrix Effect: The effect of the urine matrix on the ionization of the analytes should be assessed and minimized. The use of this compound helps to compensate for these effects.[4]

  • Stability: The stability of butalbital in urine under various storage and handling conditions should be evaluated.

Conclusion

This application note provides a comprehensive and robust protocol for the quantitative analysis of butalbital in human urine using this compound as an internal standard. The combination of solid-phase extraction for sample clean-up and LC-MS/MS for detection offers high sensitivity, specificity, and reliability. The use of a stable isotope-labeled internal standard is crucial for ensuring the accuracy and precision of the results, making this method highly suitable for clinical toxicology and forensic drug testing applications. Adherence to proper method validation guidelines is essential to guarantee the defensibility of the analytical data.

References

  • Federal Aviation Administration. (n.d.). Distribution of butalbital in biological fluids and tissues. Retrieved from [Link]

  • Cerilliant Corporation. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Butalbital. PubChem Compound Summary for CID 2481. Retrieved from [Link]

  • StatPearls. (2024, February 28). Barbiturate Toxicity. NCBI Bookshelf. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Butalbital, Acetaminophen, Caffeine, and Codeine Phosphate Capsules. Retrieved from [Link]

  • Kethah, M., et al. (2024). Analysis of Barbiturates in Urine by LC-MS/MS. Methods in Molecular Biology, 2731, 85-94. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Analysis of Barbiturates in Urine by LC-MS/MS. Retrieved from [Link]

  • Agilent Technologies. (2020, April 23). A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates and 11-nor-9-carboxy-Δ9-tetrahydrocannabinol. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Retrieved from [Link]

  • Wu, A. H., Onigbinde, A., Wong, S. S., & Johnson, K. G. (1992). Solid-phase extraction and GC/MS confirmation of barbiturates from human urine. Journal of analytical toxicology, 16(2), 137–141. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]

  • Department of Health - Abu Dhabi. (n.d.). Standard for Clinical Toxicology Testing in Clinical Laboratories. Retrieved from [Link]

  • Stout, P. R., et al. (2012). Barbiturate detection in oral fluid, plasma, and urine. Therapeutic drug monitoring, 34(3), 315–323. Retrieved from [Link]

  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

  • NYC Office of Chief Medical Examiner. (n.d.). Barbiturates, Phenytoin and Carbamazepine by Solid Phase Extraction and High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Zhang, V. W. (2024). High-Throughput Quantitative LC-MS/MS Analysis of Barbiturates in Human Urine. Methods in Molecular Biology, 2731, 95-103. Retrieved from [Link]

  • Nebraska Judicial Branch. (2012, July 29). Laboratory Testing Reference Guide. Retrieved from [Link]

  • StatPearls. (2025, December 1). Toxicology Screening. NCBI Bookshelf. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for Testing Barbiturate Derivatives under International Control. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Ultrafast Analysis of Barbiturates in Urine by the Agilent RapidFire High-Throughput Triple Quadrupole Mass Spectrometry System. Retrieved from [Link]

  • SCIEX. (n.d.). Fast and simultaneous analysis of ethanol metabolites and barbiturates using the QTRAP® 4500 LC-MS/MS system. Retrieved from [Link]

  • Puig, P., Borrull, F., Calull, M., & Aguilar, C. (2014). In-line Solid-phase Extraction–Capillary Zone Electrophoresis for the Determination of Barbiturate Drugs in Human Urine. Analytical Sciences, 30(10), 983-988. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • Dasgupta, A., & Tse, D. K. (1994). Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard. Therapeutic drug monitoring, 16(3), 307–312. Retrieved from [Link]

  • Virginia Department of Forensic Science. (n.d.). Method Development Summary-Barbiturate Quantitation and Confirmation by Liquid-Liquid Extraction Using LCMSMS. Retrieved from [Link]

  • Medscape. (2025, January 16). Barbiturate Toxicity Workup. Retrieved from [Link]

  • Journal of Analytical Toxicology. (n.d.). Solid-Phase Extraction and GC/MS Confirmation of Barbiturates from Human Urine. Retrieved from [Link]

  • MDPI. (2022, September 1). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. Retrieved from [Link]

  • Frontiers in Chemistry. (n.d.). Editorial: Advances in Analytical Methods for Drugs of Abuse Testing. Retrieved from [Link]

  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • HRB National Drugs Library. (n.d.). The development, validation and application of analytical methods for the analysis of drugs of abuse. Retrieved from [Link]

  • LGC Standards. (n.d.). Use of stable isotope internal standards for trace organic analysis. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

Sources

Quantitative Analysis of Butalbital in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract

This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of butalbital in human plasma. The methodology employs a stable isotope-labeled internal standard, Butalbital-d5, to ensure high fidelity in analytical results, compensating for variations in sample preparation and instrument response. The protocol details a straightforward protein precipitation extraction procedure, optimized chromatographic separation, and sensitive detection using multiple reaction monitoring (MRM) in negative ion mode. This method is designed for researchers, clinical toxicologists, and drug development professionals requiring a reliable assay for pharmacokinetic studies, therapeutic drug monitoring, or forensic analysis. All procedures are grounded in established bioanalytical method validation guidelines to ensure data integrity and regulatory compliance.[1][2]

Introduction: The Rationale for a Deuterated Standard

Butalbital, a short- to intermediate-acting barbiturate, is a central nervous system depressant commonly prescribed in combination with other medications for the treatment of tension headaches and pain.[3] Its potential for abuse and narrow therapeutic index necessitate accurate and precise quantification in biological matrices.[4] While various analytical techniques exist for barbiturate analysis, LC-MS/MS has emerged as the gold standard due to its superior sensitivity and selectivity.[4][5][6]

The cornerstone of a robust quantitative bioanalytical method is the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte's chemical and physical properties throughout the analytical process, from extraction to detection.[7] A stable isotope-labeled (SIL) internal standard, such as this compound, is the preferred choice for LC-MS/MS assays.[3][7] this compound is structurally identical to butalbital, with the exception of five deuterium atoms replacing five hydrogen atoms. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the IS, while ensuring they co-elute chromatographically and exhibit nearly identical ionization and fragmentation behavior.[7] This co-elution and similar behavior effectively corrects for matrix effects and variations in sample recovery, leading to highly accurate and precise quantification.[8]

This application note provides a comprehensive guide to developing and implementing a quantitative assay for butalbital, emphasizing the critical role of the deuterated internal standard in achieving reliable and reproducible results.

Materials and Reagents

Chemicals and Standards
ReagentGradeSupplier
Butalbital≥98% purityCerilliant
This compound≥98% purityCerilliant[3][7]
AcetonitrileHPLC or LC-MS gradeFisher Scientific
MethanolHPLC or LC-MS gradeFisher Scientific
Formic AcidLC-MS gradeSigma-Aldrich
WaterDeionized, 18 MΩ·cmMillipore Milli-Q
Human Plasma (K2 EDTA)Pooled, Drug-FreeBioIVT
Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of butalbital and this compound in methanol.

  • Working Standard Solutions: Serially dilute the butalbital stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (Calibrator, QC, or Unknown) Add_IS Add this compound Internal Standard Sample->Add_IS Add_ACN Add Acetonitrile for Protein Precipitation Add_IS->Add_ACN Vortex Vortex Mix Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integrate Peak Integration Detection->Integrate Cal_Curve Generate Calibration Curve Integrate->Cal_Curve Quantify Quantify Butalbital Concentration Cal_Curve->Quantify

Sources

Application Note: Quantitative Analysis of Butalbital by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Method Development and Implementation for Butalbital-d5

Foundational Principles: The Rationale for Isotope Dilution Mass Spectrometry

In the landscape of quantitative analytical chemistry, particularly within forensic and clinical toxicology, achieving precision and accuracy is paramount. The analysis of barbiturates, such as Butalbital, presents challenges due to potential sample matrix interference, extraction inefficiencies, and instrument variability. To mitigate these issues, the stable isotope dilution (SID) method, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), stands as the gold standard.

This guide focuses on the use of this compound, a deuterium-labeled analogue of Butalbital, as an internal standard (IS).[1] The core principle of this technique is rooted in the near-identical chemical and physical properties of the analyte and its deuterated counterpart. This compound co-elutes chromatographically with the native Butalbital and exhibits the same ionization efficiency and fragmentation behavior.[2] By introducing a known concentration of this compound into every sample, calibrator, and quality control (QC) at the very beginning of the sample preparation process, it serves as a reliable internal proxy.[3] Any loss of analyte during extraction or fluctuation in instrument response will affect both the analyte and the IS proportionally. Consequently, the ratio of the analyte's signal to the IS's signal provides a highly accurate and precise measurement, effectively normalizing for experimental variations.[4][5]

The Analytical Workflow: A Strategic Overview

The successful quantitation of Butalbital using this compound follows a systematic workflow. Each stage is designed to ensure maximum recovery, specificity, and sensitivity. The process begins with sample preparation to isolate the analytes from the complex biological matrix, followed by chromatographic separation and culminating in highly selective detection by tandem mass spectrometry.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Urine, Blood, Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Add known amount Extract Liquid-Liquid Extraction (LLE) or Dilute-and-Shoot Spike->Extract Reconstitute Evaporate & Reconstitute (if LLE is used) Extract->Reconstitute LC LC Separation (Reversed-Phase C18) Reconstitute->LC MS Mass Spectrometry (Negative ESI) LC->MS MRM Tandem MS (MS/MS) (MRM Detection) MS->MRM Integrate Peak Integration (Analyte & IS) MRM->Integrate Calibrate Generate Calibration Curve (Area Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Unknowns & Validate with QCs Calibrate->Quantify Report Final Report Quantify->Report

Caption: Overall workflow for Butalbital quantitation.

Detailed Experimental Protocols

Reagents and Materials
  • Standards: Butalbital and this compound certified reference materials (CRMs) from a reputable supplier (e.g., Cerilliant, Cayman Chemical).[1][6][7]

  • Solvents: HPLC or LC-MS grade methanol, acetonitrile, water, ethyl acetate, and n-hexane.

  • Reagents: Ammonium acetate, formic acid (optional, for mobile phase modification).

  • Biological Matrix: Drug-free human urine or plasma for calibrators and QCs.

  • LC Column: A reversed-phase C18 column, such as an Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 1.9 µm) or equivalent, is recommended for good separation and peak shape.[8][9]

Preparation of Standards, Calibrators, and QCs
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Butalbital and this compound in methanol.

  • Working Standard Solutions: Create a series of intermediate Butalbital solutions by serial dilution of the primary stock. These will be used to spike the matrix for the calibration curve.

  • Internal Standard Working Solution (e.g., 200 ng/mL): Dilute the this compound primary stock to a final working concentration that will be added to all samples.[8]

  • Calibration Curve and QC Samples: Spike blank biological matrix with the Butalbital working solutions to create a calibration curve over the desired analytical range (e.g., 5-1000 ng/mL).[8] Prepare at least three levels of QC samples (low, mid, high) in the same manner.[6]

Sample Preparation: Liquid-Liquid Extraction (LLE) Protocol

While a simple "dilute-and-shoot" approach can be used for high-throughput screening, LLE provides a cleaner extract, minimizing matrix effects and enhancing sensitivity.[9][10]

  • Aliquot: Pipette 100 µL of the sample, calibrator, or QC into a clean microcentrifuge tube.

  • Spike IS: Add a specified volume (e.g., 50 µL) of the this compound working solution to every tube.

  • Extract: Add 400 µL of an extraction solvent (e.g., 1:9 n-hexane:ethyl acetate).[9]

  • Mix: Vortex the tubes for approximately 15-30 seconds to ensure thorough mixing.[9]

  • Separate: Centrifuge at ~3000 rpm for 10-15 minutes to separate the organic and aqueous layers.[9]

  • Evaporate: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B). Vortex briefly and transfer to an autosampler vial for analysis.[9]

LC-MS/MS Instrumental Method

Barbiturates are acidic compounds and ionize efficiently in negative electrospray ionization (ESI) mode.[7][8] The following parameters are a robust starting point and should be optimized on the specific instrument being used.

Table 1: Liquid Chromatography Parameters

Parameter Setting Rationale
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.7 µm) Provides excellent retention and separation for moderately polar compounds like barbiturates.
Mobile Phase A 5 mM Ammonium Acetate in Water Buffering agent helps to stabilize spray and promote deprotonation in negative ESI mode.
Mobile Phase B Methanol Common organic solvent for reversed-phase chromatography.
Flow Rate 0.4 - 0.75 mL/min Typical flow rate for analytical scale columns, balancing speed and separation efficiency.[7]
Gradient Optimized to ensure Butalbital is well-resolved from matrix interferences. A typical gradient might start at 5-10% B, ramp up to 95% B to elute the analyte, hold to wash the column, and re-equilibrate.
Column Temp. 30-50 °C Higher temperatures can improve peak shape and reduce viscosity, but should be tested for analyte stability.[7]

| Injection Vol. | 5 - 15 µL | Dependent on expected concentration and instrument sensitivity. |

Table 2: Mass Spectrometry and MRM Parameters

Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI), Negative Barbiturates readily form [M-H]⁻ ions, leading to high sensitivity in negative mode.[9][10]
Capillary Voltage ~4000 V Optimized to achieve stable and efficient ion generation.
Gas Temperature ~350 °C Facilitates desolvation of the ESI droplets.
Drying Gas Flow ~10 L/min Removes solvent vapor from the ion source.

| Nebulizer Press. | ~40 psi | Aids in the formation of a fine aerosol for efficient ionization. |

The heart of the quantitative method lies in the selection of specific Multiple Reaction Monitoring (MRM) transitions. The precursor ion ([M-H]⁻) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3).

Table 3: Optimized MRM Transitions for Butalbital and this compound

Compound Precursor Ion (Q1) [m/z] Product Ion (Q3) [m/z] Role Fragmentor (V) Collision Energy (V)
Butalbital 223.1 180.1 Quantifier 95 16
Butalbital 223.1 42.1 Qualifier 95 12
This compound 228.1 185.1 Quantifier 80 12
This compound 228.1 42.1 Qualifier 80 10

Note: The product ions in bold denote the primary transition used for quantification.[9] The fragmentor and collision energy values are instrument-dependent and should be optimized empirically. The values presented are based on published methods.[9]

Causality of Ion Selection:

  • Quantifier Ion: The transition 223.1 -> 180.1 for Butalbital and 228.1 -> 185.1 for this compound are chosen as quantifiers because they typically produce the most intense, stable, and reproducible signals.[9] The loss of the allyl group side-chain is a characteristic fragmentation pathway.

  • Qualifier Ion: A secondary transition, such as 223.1 -> 42.1, is monitored for confirmation. The m/z 42 fragment corresponds to the cyanate ion (NCO⁻) from the barbiturate ring structure.[6] The ratio of the qualifier ion's peak area to the quantifier's peak area must be consistent (typically within ±20%) between the analyzed sample and a known standard for positive identification.

Data Analysis and System Validation

A robust method is a self-validating one. The following criteria must be met to ensure the integrity of the results.

  • Calibration Curve:

    • Plot the peak area ratio (Butalbital Area / this compound Area) against the nominal concentration of the calibrators.

    • Apply a linear regression with a 1/x or 1/x² weighting, if necessary, to account for heteroscedasticity.

    • The coefficient of determination (R²) must be ≥ 0.995.

  • Accuracy and Precision:

    • The back-calculated concentration of each calibrator and the measured concentration of each QC sample must be within ±15% of the nominal value.

    • For the Lower Limit of Quantitation (LLOQ), an acceptance criterion of ±20% is common.[11]

    • The precision, expressed as the coefficient of variation (%CV), should also be <15% (<20% at the LLOQ).[8][11]

  • Analyte Identification:

    • The retention time of the analyte in a sample must be within a narrow window (e.g., ±2%) of the average retention time from the calibrators.

    • The ion ratio (Qualifier Area / Quantifier Area) in the sample must be within ±20% of the average ratio established from the calibrators.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantitation of Butalbital in biological matrices. The strategic use of this compound as a stable isotope-labeled internal standard is critical for correcting analytical variability, thereby ensuring the highest degree of accuracy and precision. By following the outlined protocols for sample preparation, instrumental analysis, and data validation, researchers and drug development professionals can confidently implement this method for routine toxicological screening, pharmacokinetic studies, and other applications requiring dependable quantitative results.

References

  • Agilent. (2020). A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates and 11-nor-9-carboxy-Δ9- tetrahydrocannabinol. Agilent Technologies, Inc.
  • Virginia Department of Forensic Science. (n.d.). Method Development Summary-Barbiturate Quantitation and Confirmation by Liquid-Liquid Extraction Using LCMSMS. Virginia Department of Forensic Science.
  • Adiraju, S. et al. (2017). A Dilute-and-Shoot Flow-Injection Tandem Mass Spectrometry Method for Quantification of Phenobarbital in Urine. EngagedScholarship@CSU.
  • Zhang, V. et al. (2024). High-Throughput Quantitative LC-MS/MS Analysis of Barbiturates in Human Urine. PubMed.
  • SCIEX. (n.d.). Fast and simultaneous analysis of ethanol metabolites and barbiturates using the QTRAP® 4500 LC-MS/MS system. SCIEX.
  • Han, X., & Gross, R. W. (2011). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PMC - PubMed Central.
  • Cayman Chemical. (n.d.). This compound (CAS Number: 145243-96-5). Cayman Chemical.
  • ACS Publications. (2022). Determination of Barbiturates by Femtosecond Ionization Mass Spectrometry. Analytical Chemistry.
  • MDPI. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. MDPI.
  • PubMed. (2022). Determination of Barbiturates by Femtosecond Ionization Mass Spectrometry. PubMed.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group.
  • PubMed. (2022). Determination of Barbiturates by Femtosecond Ionization Mass Spectrometry. PubMed.
  • Waters Corporation. (n.d.). Quantitative Analysis of Barbiturates in Urine Using UPLC-MS/MS. Waters Corporation.
  • Chromatography Forum. (2018). Structure of internal standard in MRM method. Chromatography Forum.
  • Hoofnagle, A. N., et al. (2017). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry.

Sources

Troubleshooting & Optimization

Addressing matrix effects in Butalbital analysis with Butalbital-d5

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Addressing Matrix Effects with Butalbital-d5

Welcome to the technical support guide for the quantitative analysis of Butalbital. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and validate your bioanalytical methods effectively. This guide is structured to address the specific challenges posed by matrix effects in LC-MS/MS analysis and to demonstrate the critical role of a stable isotope-labeled internal standard, this compound, in ensuring data integrity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during method development, validation, or routine sample analysis.

❓ Issue 1: High Variability or Poor Reproducibility in Quality Control (QC) Samples

➡️ Probable Cause: Inconsistent Matrix Effects

The most common culprit for variability is the differential impact of matrix components on the ionization of Butalbital across different samples or batches. Biological matrices like plasma, urine, or oral fluid are complex, and their composition can vary significantly from lot to lot or patient to patient.[1][2] Co-eluting endogenous components, such as phospholipids, can suppress or enhance the Butalbital signal unpredictably if not properly compensated for.[1]

✅ Solution Pathway:

  • Verify Internal Standard (IS) Performance: The primary role of this compound is to track and correct for this variability.[3] Ensure that the IS is added at the very beginning of the sample preparation process to account for variations in both extraction recovery and ionization.[4] The peak area of this compound should be consistent across all blank matrix samples. A high coefficient of variation (>15-20%) in the IS response points to a problem with sample processing or significant, non-uniform matrix effects that even the IS cannot fully compensate for.

  • Optimize Sample Preparation: The goal is to remove interfering matrix components without losing the analyte.

    • Liquid-Liquid Extraction (LLE): LLE is often effective for moderately non-polar drugs like Butalbital. It can efficiently separate the analyte from highly polar salts and highly non-polar lipids.[5][6]

    • Solid-Phase Extraction (SPE): SPE can offer superior cleanup by using specific sorbent chemistry to retain the analyte while washing away interferences.[6][7][8] Cleaner extracts inherently reduce the potential for matrix effects.[7]

  • Improve Chromatographic Separation: Ensure that Butalbital and this compound are chromatographically separated from the regions of major matrix interference. A post-column infusion experiment can be invaluable for identifying at which retention times ion suppression is most severe.[2][9] Adjusting the gradient or changing the column chemistry (e.g., using a PFP column for unique selectivity) can move the analyte peak to a "cleaner" region of the chromatogram.[7]

❓ Issue 2: Inaccurate Results (Bias) in Spiked Samples or Proficiency Testing Samples

➡️ Probable Cause: Inadequate Compensation by the Internal Standard

While this compound is an excellent internal standard, its effectiveness can be compromised under certain conditions.

✅ Solution Pathway:

  • Check for Cross-Contribution: Ensure that the MRM transition for Butalbital is not picking up any signal from the this compound standard, and vice-versa.[10] This "crosstalk" can occur if the mass resolution is insufficient or if the deuterated standard contains a significant percentage of the unlabeled analyte.[11] A high-purity (≥98%) IS is critical.[12]

  • Evaluate IS Concentration: The concentration of the internal standard should be reasonably close to the expected concentration of the analyte in the samples.[4] A significant molar disparity can lead to non-linear responses and inaccurate correction, especially if detector saturation or non-linear ionization effects are at play.

  • Use Matrix-Matched Calibrators: Regulatory guidelines strongly recommend preparing calibration standards in the same biological matrix as the unknown samples.[13][14] Using calibrators prepared in a neat solvent and applying them to quantify an analyte in a biological matrix is a common source of significant error, as it fails to account for matrix-induced changes in ionization efficiency.[1][13]

❓ Issue 3: Low Signal Intensity or Failure to Meet Required LLOQ (Lower Limit of Quantification)

➡️ Probable Cause: Severe Ion Suppression

This indicates that co-eluting matrix components are drastically reducing the efficiency of Butalbital ionization in the MS source.[8][15]

✅ Solution Pathway:

  • Aggressive Sample Cleanup: This is the first line of defense. If a simple protein precipitation was used, consider moving to a more rigorous LLE or SPE method.[6][8] Techniques like HybridSPE can specifically target and remove phospholipids, a primary cause of ion suppression in plasma samples.

  • Chromatographic Optimization: As mentioned before, shifting the analyte's retention time away from the "suppression zone" is key. Sometimes, simply diluting the sample extract can reduce the concentration of interfering components and alleviate suppression.[6]

  • Ion Source Optimization: Systematically tune the ion source parameters (e.g., temperature, gas flows, spray voltage) using a matrix-spiked sample. Optimal settings in a neat solution may not be optimal in the presence of matrix.

  • Consider Hardware Modifications: For analytes prone to metal chelation, which can cause signal loss and suppression, using metal-free or PEEK-coated columns and tubing can sometimes recover a significant amount of signal.[16]

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual and practical questions regarding your Butalbital analysis.

1. What exactly is a "matrix effect," and why is it a problem?

A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting components from the sample matrix.[1][17] This results in either ion suppression (decreased signal) or ion enhancement (increased signal). It is a significant problem in LC-MS/MS bioanalysis because it can lead to inaccurate and imprecise quantification, directly impacting the reliability of pharmacokinetic, toxicological, or clinical data.[1][2] The effect is often invisible in the chromatogram, making it a deceptive source of error.[18]

cluster_LC LC Column cluster_MS MS Ion Source cluster_Correction The Correction Principle Analyte Butalbital Ionization Droplet Evaporation & Ion Formation Analyte->Ionization IS This compound IS->Ionization Matrix Matrix Interferences (e.g., Phospholipids) Suppression Competition for Charge/Surface Access Matrix->Suppression Causes Ionization->Suppression Process is Disrupted Detector MS Detector Suppression->Detector Reduced Analyte & IS Signal Ratio Ratio Calculation (Analyte Area / IS Area) Remains Constant! Detector->Ratio

Caption: The mechanism of matrix effect and IS correction.

2. Why is this compound considered the "gold standard" internal standard?

A stable isotope-labeled (SIL) internal standard like this compound is ideal because it is chemically and physically almost identical to the analyte, Butalbital.[11] This means it will:

  • Co-elute chromatographically.

  • Exhibit the same extraction recovery during sample preparation.

  • Experience the same degree of ion suppression or enhancement in the MS source.[3]

Because it behaves identically, the ratio of the analyte's signal to the IS's signal remains constant, even if the absolute signal of both is suppressed. This provides the most reliable correction for matrix effects and other experimental variations.[11][19]

3. How do I formally assess matrix effects during method validation as per regulatory guidelines?

Regulatory bodies like the FDA and international bodies like the ICH require a quantitative assessment of matrix effects.[1][14][20] The standard approach involves calculating the Matrix Factor (MF) .[2][17]

This experiment compares the response of an analyte in a post-extraction spiked matrix sample to its response in a neat solution. The goal is to determine if the matrix itself, after sample processing, affects the signal.

Start Start: Obtain ≥6 Lots of Blank Matrix PrepA Prepare Set A: Analyte + IS in Neat Solution Start->PrepA PrepB Prepare Set B: 1. Extract Blank Matrix 2. Spike Analyte + IS Post-Extraction Start->PrepB Analyze Analyze All Sets by LC-MS/MS PrepA->Analyze PrepB->Analyze CalcMF Calculate Matrix Factor (MF) MF = Peak Area in Set B / Peak Area in Set A Analyze->CalcMF CalcISMF Calculate IS-Normalized MF IS-Norm MF = MF_Analyte / MF_IS CalcMF->CalcISMF Evaluate Evaluate Results: CV% of IS-Normalized MF across all lots should be ≤15% CalcISMF->Evaluate Pass Method Passes Evaluate->Pass Yes Fail Method Fails: Re-optimize Sample Prep or Chromatography Evaluate->Fail No

Caption: Workflow for quantitative matrix effect assessment.

4. What are the acceptance criteria for matrix effect validation?

According to EMA and FDA-adopted ICH M10 guidelines, the key criterion is the precision of the IS-normalized matrix factor.[17][20] The coefficient of variation (CV) of the IS-normalized matrix factor calculated from at least six different lots of biological matrix should not be greater than 15%.[17] This should be tested at both a low and a high concentration level.

Parameter Calculation Interpretation Acceptance Criteria (Typical)
Matrix Factor (MF) (Peak Area in Matrix) / (Peak Area in Neat Solution)MF < 1: Ion SuppressionMF = 1: No EffectMF > 1: Ion EnhancementNot directly regulated, but informs method development.
IS-Normalized MF MF of Analyte / MF of Internal StandardA value close to 1.0 indicates the IS is effectively tracking and correcting for the matrix effect.---
Precision of IS-Norm MF CV% across ≥6 matrix lotsMeasures the variability of the matrix effect between different sources/individuals.CV ≤ 15%

Experimental Protocols & Data

Protocol 1: Quantitative Assessment of Matrix Factor

This protocol describes the preparation of sample sets to calculate the Matrix Factor (MF), as recommended by regulatory guidelines.[14][17]

Objective: To quantify the degree of ion suppression or enhancement caused by the biological matrix and to verify that this compound effectively corrects for it.

Materials:

  • Certified reference standards of Butalbital and this compound.[12][21]

  • Blank biological matrix (e.g., human plasma) from at least 6 unique sources.

  • Reconstitution solvent (e.g., 50:50 Methanol:Water).

  • All necessary reagents for the sample extraction procedure.

Methodology:

  • Prepare Stock Solutions: Create stock solutions of Butalbital and this compound in a suitable organic solvent (e.g., Methanol).

  • Prepare Spiking Solutions: From the stocks, prepare spiking solutions at two concentration levels: Low QC (LQC, ~3x LLOQ) and High QC (HQC).

  • Prepare Three Sample Sets (for each of the ≥6 matrix lots):

    • Set A (Neat Solution): Spike the LQC and HQC solutions and the IS solution directly into the final reconstitution solvent. This set represents the response without any matrix present.

    • Set B (Post-Extraction Spike): Process blank matrix samples through the entire extraction procedure. In the final step, spike the LQC, HQC, and IS solutions into the dried, extracted residue before reconstitution. This set measures the influence of the extracted matrix components on the signal.

    • Set C (Pre-Extraction Spike): Spike the LQC, HQC, and IS solutions into the blank matrix before starting the extraction procedure. This set is used to calculate overall process efficiency and recovery but is not needed for the MF calculation itself.

  • Analysis: Inject all samples from Set A and Set B onto the LC-MS/MS system and record the peak areas for Butalbital and this compound.

  • Calculations:

    • Matrix Factor (MF): MF = [Mean Peak Area from Set B] / [Mean Peak Area from Set A]

    • IS-Normalized MF: IS-Normalized MF = [MF of Butalbital] / [MF of this compound]

    • Precision: Calculate the %CV of the IS-Normalized MF values across the 6+ matrix lots.

Protocol 2: Example Liquid-Liquid Extraction (LLE) for Butalbital from Plasma

This is a representative LLE procedure adapted from established methods.[5]

  • Sample Aliquot: Pipette 100 µL of a plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add Internal Standard: Add a specified volume (e.g., 25 µL) of the this compound working solution to every tube.

  • Vortex: Briefly vortex mix (~15 seconds).[5]

  • Extraction: Add 400 µL of an extraction solvent (e.g., 1:9 n-hexane:ethyl acetate).[5]

  • Mix: Vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifuge: Centrifuge at high speed (e.g., >3000 rpm) for 10-15 minutes to separate the organic and aqueous layers.[5]

  • Transfer: Carefully transfer the upper organic layer to a new clean tube, avoiding the protein disk at the interface.

  • Evaporate: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ~40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Methanol with 5 mM ammonium acetate).[13]

  • Analyze: Vortex, and inject the sample into the LC-MS/MS system.

Table 1: Typical LC-MS/MS Parameters for Butalbital Analysis

These parameters are provided as a starting point for method development and should be optimized on your specific instrument. Butalbital is typically analyzed in negative ionization mode.[5][13]

Parameter Butalbital This compound Rationale / Comment
Ionization Mode ESI NegativeESI NegativeBarbiturates readily deprotonate to form [M-H]⁻ ions.[13]
Precursor Ion (m/z) 223.1228.1[M-H]⁻. The +5 Da shift for the IS is sufficient to prevent spectral overlap.[11][13]
Product Ion 1 (m/z) 180.1185.1Used for quantification (Quantifier).
Product Ion 2 (m/z) 42.042.0Used for confirmation (Qualifier). Note: Some fragments may not retain the deuterium label.[13]
Dwell Time 50-100 ms50-100 msAdjust to ensure ≥12-15 data points across the chromatographic peak.
Collision Energy (V) Optimize InstrumentallyOptimize InstrumentallyTypically in the range of 15-35 V. Should be optimized for maximum signal.
Fragmentor (V) Optimize InstrumentallyOptimize InstrumentallyTypically in the range of 140-170 V.[13]

References

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis-an overview. Retrieved from [Link]

  • Xie, I., et al. (2021). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis. Retrieved from [Link]

  • Virginia Department of Forensic Science. (n.d.). Method Development Summary-Barbiturate Quantitation and Confirmation by Liquid-Liquid Extraction Using LCMSMS. Retrieved from [Link]

  • Agilent Technologies. (2020). A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates and 11-nor-9-carboxy-Δ9-tetrahydrocannabinol. Retrieved from [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Matuszewski, B. K. (2006). Matrix effects: Causes and solutions. ResearchGate. Retrieved from [Link]

  • Chromatography Online. (2019). An Uncommon Fix for LC–MS Ion Suppression. Retrieved from [Link]

  • Cerilliant. (n.d.). This compound. Retrieved from [Link]

  • Maayoufi, S. (2024). What is the best formula to calculate matrix effect?. ResearchGate. Retrieved from [Link]

  • Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotope Standards For Mass Spectrometry. Retrieved from [Link]

  • Batavia Biosciences. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Retrieved from [Link]

  • Waters Corporation. (n.d.). Quantitative Analysis of Barbiturates in Urine Using UPLC-MS/MS. Retrieved from [Link]

  • Wu, J., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Resolve Mass Spectrometry. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The essence of matrix effects for chromatographic assays. Retrieved from [Link]

  • Chromatography Today. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved from [Link]

  • EngagedScholarship@CSU. (2017). A Dilute-and-Shoot Flow-Injection Tandem Mass Spectrometry Method for Quantification of Phenobarbital in Urine. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples. Retrieved from [Link]

  • Phenomenex. (n.d.). Fast and Simplified Barbiturate Screen from Urine by LC/MS/MS. Retrieved from [Link]

  • Zhou, W., et al. (2017). Matrix Effects and Application of Matrix Effect Factor. Bioanalysis. Retrieved from [Link]

  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?. Retrieved from [Link]

  • Vaz, F. M., et al. (2025). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. ACS Omega. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Overcoming Matrix Effects. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • SCIEX. (n.d.). Fast and simultaneous analysis of ethanol metabolites and barbiturates using the QTRAP® 4500 LC-MS/MS system. Retrieved from [Link]

  • ResearchGate. (2025). 13C4-Secobarbital as the Internal Standard for the Quantitative Determination of Secobarbital—A Critical Evaluation. Retrieved from [Link]

  • MDPI. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Poor Recovery of Butalbital-d5 During Sample Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bioanalytical method development. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of Butalbital-d5, a common internal standard for the quantification of Butalbital. As a deuterated analog, this compound is expected to mimic the behavior of the target analyte, making its poor recovery a critical issue that can compromise the accuracy and reliability of your results.[1] This document provides a structured, in-depth approach to troubleshooting and resolving these issues, grounded in scientific principles and practical laboratory experience.

Understanding this compound

Butalbital is a barbiturate, and its deuterated internal standard, this compound, is frequently used in forensic and clinical toxicology to ensure accurate quantification.[2][3] It is a weak acid, and its extraction efficiency is highly dependent on pH. Understanding its chemical properties is the first step in effective troubleshooting.

PropertyValue/InformationSource
Chemical Formula C11H11D5N2O3[4]
Molecular Weight 229.29 g/mol [4]
Solubility Typically supplied in methanol[2][4]
Common Analytical Technique LC-MS/MS, GC/MS[2][5][6]
Common Extraction Methods Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE)[7][8][9][10][11]

General Troubleshooting Workflow

Before diving into specific extraction techniques, it's essential to have a logical troubleshooting workflow. The following diagram outlines a systematic approach to identifying the source of poor this compound recovery.

TroubleshootingWorkflow cluster_InitialChecks Initial Checks cluster_Extraction Extraction Troubleshooting cluster_SPE_Steps SPE Deep Dive cluster_LLE_Steps LLE Deep Dive cluster_PostExtraction Post-Extraction & Analysis Start Poor this compound Recovery Observed Check_Standard Verify Internal Standard Integrity (Correct concentration, storage, and handling) Start->Check_Standard Check_Instrumentation Confirm Instrument Performance (LC-MS/MS system suitability) Check_Standard->Check_Instrumentation Identify_Method Identify Extraction Method Check_Instrumentation->Identify_Method SPE_Troubleshooting Solid-Phase Extraction (SPE) Issues Identify_Method->SPE_Troubleshooting SPE LLE_Troubleshooting Liquid-Liquid Extraction (LLE) Issues Identify_Method->LLE_Troubleshooting LLE SPE_pH Incorrect pH during sample loading? SPE_Troubleshooting->SPE_pH LLE_pH Incorrect sample pH? LLE_Troubleshooting->LLE_pH SPE_Sorbent Inappropriate sorbent selection? SPE_pH->SPE_Sorbent SPE_Solvents Suboptimal wash or elution solvents? SPE_Sorbent->SPE_Solvents SPE_Drying Inadequate drying step? SPE_Solvents->SPE_Drying Evaporation_Loss Analyte loss during evaporation? SPE_Drying->Evaporation_Loss LLE_Solvent Inappropriate extraction solvent? LLE_pH->LLE_Solvent LLE_Emulsion Emulsion formation? LLE_Solvent->LLE_Emulsion LLE_Phase_Separation Incomplete phase separation? LLE_Emulsion->LLE_Phase_Separation LLE_Phase_Separation->Evaporation_Loss Reconstitution_Solvent Poor solubility in reconstitution solvent? Evaporation_Loss->Reconstitution_Solvent Matrix_Effects Investigate Matrix Effects (Ion suppression/enhancement) Reconstitution_Solvent->Matrix_Effects Solution Problem Resolved Matrix_Effects->Solution

Caption: A systematic workflow for troubleshooting poor this compound recovery.

Frequently Asked Questions & Troubleshooting Guides

Part 1: Initial Checks & Sample Preparation

Question 1: My this compound recovery is low. Could the internal standard itself be the problem?

Answer: Absolutely. Before troubleshooting your extraction method, it's crucial to rule out any issues with the internal standard solution.

  • Expertise & Experience: An internal standard that has degraded, been improperly diluted, or stored incorrectly will lead to consistently low signal intensity and, therefore, perceived poor recovery.

  • Troubleshooting Steps:

    • Verify Concentration and Dilution: Double-check all calculations used to prepare the working solution of this compound. If possible, prepare a fresh dilution from the certified stock solution.[2][4]

    • Check Storage Conditions: this compound solutions are typically stored at -20°C.[3][12] Confirm that the standard has been stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to degradation or solvent evaporation.

    • Assess Purity: If you suspect the stock solution has been compromised, analyze a fresh dilution directly (without extraction) to confirm its response on the LC-MS/MS. Compare this to a new, unopened standard if available.

  • Trustworthiness: This self-validating step ensures that you are not trying to optimize an extraction method with a faulty standard, which would be a significant waste of time and resources.

Question 2: How can I be sure my LC-MS/MS is not the cause of the low signal for this compound?

Answer: It's important to differentiate between poor recovery and poor instrument response. A system suitability test (SST) is a non-negotiable step.

  • Expertise & Experience: Low instrument sensitivity, a dirty ion source, or incorrect mass spectrometer parameters can all mimic the symptoms of poor extraction recovery.

  • Troubleshooting Steps:

    • Perform an SST: Prepare a known concentration of this compound in the final reconstitution solvent and inject it directly into the LC-MS/MS.

    • Evaluate Performance: Assess the peak shape, signal intensity, and signal-to-noise ratio. If the response is low for this unextracted sample, the issue lies with the instrument, not the extraction.

    • Instrument Maintenance: If the SST fails, clean the ion source, check for blockages in the sample path, and verify the MS parameters (e.g., precursor/product ions, collision energy, and fragmentor voltage).[13]

  • Trustworthiness: A successful SST provides confidence that the analytical instrument is performing as expected, allowing you to focus your troubleshooting efforts on the sample preparation and extraction steps.

Part 2: Liquid-Liquid Extraction (LLE) Troubleshooting

Question 3: I'm using LLE, and my this compound recovery is poor. Where should I start?

Answer: With LLE, the most critical parameter for extracting acidic drugs like butalbital is the pH of the aqueous sample.

  • Expertise & Experience: Butalbital is a weak acid. To ensure it partitions into the organic extraction solvent, the sample's pH must be adjusted to suppress its ionization. For a weak acid, this means making the solution more acidic.

  • Troubleshooting Steps:

    • pH Adjustment: The pH of the sample should be adjusted to at least 2 pH units below the pKa of butalbital. While the exact pKa can vary slightly depending on the source, a pH in the range of 2-5 is a good starting point for extraction from an aqueous matrix like urine or plasma.[14][15]

    • Solvent Selection: The choice of extraction solvent is also critical. A common and effective solvent for barbiturates is a mixture of hexane and ethyl acetate.[16] Other solvents like dichloromethane or methyl tert-butyl ether (MTBE) can also be effective.[11] If your recovery is low, consider a more polar solvent or a mixture of solvents.

    • Extraction Volume and Repetition: Ensure an adequate volume of extraction solvent is used. A single extraction may not be sufficient. Performing the extraction two or three times with fresh aliquots of solvent and combining the organic layers will improve recovery.

  • Trustworthiness: By systematically optimizing the pH and solvent system, you can ensure that the this compound is in its neutral form and has a high affinity for the organic phase, leading to efficient extraction.

Part 3: Solid-Phase Extraction (SPE) Troubleshooting

Question 4: My this compound recovery is low using an SPE method. What are the common pitfalls?

Answer: SPE is a powerful technique, but it has several critical steps where analyte loss can occur.[17][18][19][20]

  • Expertise & Experience: For a compound like butalbital, a reversed-phase SPE (e.g., C18) is commonly used.[21] The principle is to retain the analyte on a non-polar sorbent from a polar sample and then elute it with a non-polar solvent. Poor recovery is often due to a failure in one of the key steps: conditioning, loading, washing, or elution.

  • Troubleshooting Steps:

    • Sorbent Conditioning: The sorbent must be properly conditioned (wetted) with a solvent like methanol, followed by an equilibration step with water or a buffer at the same pH as your sample.[17] Inadequate conditioning will lead to poor retention of this compound during the loading step.

    • Sample Loading pH: As with LLE, the pH of the sample is crucial. For a reversed-phase SPE, you want to maximize the retention of the neutral form of butalbital. Therefore, the sample should be acidified to a pH of around 6 before loading onto the C18 cartridge.[21]

    • Washing Step: The wash step is designed to remove interferences. However, if the wash solvent is too strong (i.e., contains too much organic solvent), it can prematurely elute the this compound. If you suspect this is the issue, analyze the wash eluate to see if your internal standard is present. If so, reduce the organic content of your wash solvent.

    • Elution Step: Incomplete elution is a common cause of low recovery. Ensure your elution solvent is strong enough to desorb the this compound from the sorbent. A mixture of a non-polar solvent with a more polar modifier (e.g., hexane:ethyl acetate 90:10) is a good starting point.[21] You may need to increase the polarity or the volume of the elution solvent.

  • Trustworthiness: By systematically investigating each step of the SPE process, you can identify where the loss of this compound is occurring and take corrective action. Analyzing the flow-through and wash fractions for the presence of your internal standard is a key validation step in this process.[17]

Part 4: Post-Extraction and Matrix Effects

Question 5: I've optimized my extraction, but the recovery of this compound is still inconsistent, especially in real samples. What else could be the problem?

Answer: If your recovery issues are more pronounced in matrix samples (e.g., blood, urine) compared to simple solutions, you are likely dealing with matrix effects.

  • Expertise & Experience: Matrix effects refer to the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[22] This can lead to ion suppression or enhancement, causing a lower or higher signal for your analyte and internal standard. Since this compound is a stable isotope-labeled internal standard, it should co-elute with butalbital and experience the same matrix effects, thus providing correction.[23] However, if the matrix effect is severe, it can still lead to a signal that is too low for reliable quantification.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Revisit your LLE or SPE method to see if you can incorporate a more rigorous wash step to remove more of the interfering matrix components.

    • Chromatographic Separation: Adjust your LC gradient to better separate this compound from the region where most of the matrix components elute.

    • Dilution: A simple but often effective strategy is to dilute the sample extract. This reduces the concentration of matrix components reaching the ion source.

    • Matrix-Matched Calibrants: Prepare your calibration standards and quality controls in the same biological matrix as your samples to compensate for matrix effects.[23]

  • Trustworthiness: By addressing matrix effects, you are ensuring that the signal for this compound is a true reflection of its concentration, leading to more accurate and precise quantification of the target analyte, butalbital.

References

  • Method Development Summary-Barbiturate Quantitation and Confirmation by Liquid-Liquid Extraction Using LCMSMS. (2020). Virginia Department of Forensic Science.
  • This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant. (n.d.). MilliporeSigma. Retrieved January 27, 2026, from [Link]

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2025, February 21). WelchLab. Retrieved January 27, 2026, from [Link]

  • Sample Prep Tech Tip: Troubleshooting SPE. (n.d.). Phenomenex. Retrieved January 27, 2026, from [Link]

  • Solid-phase extraction and GC/MS confirmation of barbiturates from human urine. (1988). Journal of Analytical Toxicology.
  • Quantitative Analysis of Barbiturates in Urine Using UPLC-MS/MS. (n.d.). Waters Corporation. Retrieved January 27, 2026, from [Link]

  • BARBITURATES, PHENYTOIN AND CARBAMAZEPINE by SO. (n.d.). NYC.gov. Retrieved January 27, 2026, from [Link]

  • Analyze Barbiturates in Urine with Agilent 6430 LC/MS/MS and Poroshell 120 EC-C18. (2013, June 14). Agilent Technologies.
  • CONFIRMATION OF BARBITURATES BY GAS CHROMATOGRAPHY - MASS SPECTROMETRY. (2019, May 8).
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025, May 15). WuXi AppTec DMPK.
  • Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry. (2019, April 16). MDPI.
  • Simultaneous Determination of Phenobarbital, Pentobarbital, Amobarbital and Secobarbital in Raw Milk via Liquid Chromatography with Electron Spray Ionization Tandem Mass Spectrometry. (2016). PMC - PubMed Central.
  • Solving Recovery Problems in SPE. (2019, June 1).
  • Effect of pH (a), composition of acceptor phase (b), extraction time... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Why Is Your SPE Recovery So Low? (2025, August 7). alwsci.
  • Property of Idaho State Police Forensic Services Uncontrolled Internet Copy OBSOLETE DOCUMENT 9/16/2016. (n.d.).
  • The preparation method of butalbital. (n.d.).
  • EVERYTHING YOU WANTED TO KNOW ABOUT INTERNAL STANDARDS, BUT WERE TOO AFRAID TO ASK. (n.d.). MSACL.
  • Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard. (1995). PubMed.
  • Extraction of barbiturates from whole blood using ISOLUTE® SLE+. (2025, December 7). Biotage.
  • This compound. (n.d.). Bioware Scientific. Retrieved January 27, 2026, from [Link]

  • Use of a Statistically Designed Experimental Approach to Optimize the Propylketal Derivatization of Barbiturates. (2001).
  • Validated LC–MS-MS Method for Simultaneous Analysis of 17 Barbiturates in Horse Plasma for Doping Control. (2017, April 6). Journal of Analytical Toxicology.
  • Common Failure Types And Troubleshooting in SPE Sample ... (2025, August 14).
  • Barbiturates Analyzed with LCMS - AppNote. (n.d.). MicroSolv. Retrieved January 27, 2026, from [Link]

  • Determination of Cocaine, Benzoylecgo- nine, Cocaethylene, and Norcocaine in Human Hair Using Solid-Phase Extraction and Liquid. (n.d.). Agilent.
  • How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. (2025, May 21). YouTube.
  • Analysis of Barbiturates in Urine with Agilent 6430 LC–MS–MS and Poroshell 120 EC-C18. (2026, January 21).
  • Troubleshooting. (n.d.). CHROMacademy. Retrieved January 27, 2026, from [Link]

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Technical Support Center: Ensuring the Long-Term Stability of Butalbital-d5 in Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical advice on maintaining the long-term stability of Butalbital-d5 solutions in methanol. As a deuterated internal standard, the integrity of this compound is paramount for accurate quantification in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This document is structured to address common challenges and questions through a series of FAQs and detailed troubleshooting protocols.

Understanding the Stability of this compound in Methanol

Butalbital, a barbiturate derivative, and its deuterated analog, this compound, are susceptible to degradation over time, particularly when in solution.[2][3][4] The primary degradation pathways of concern for barbiturates in solution are hydrolysis and photolysis, which can lead to the opening of the barbiturate ring. While specific studies on the methanolysis of butalbital are not extensively documented, the principles of hydrolysis can be extended to alcoholysis. Given that methanol is a nucleophile, it can potentially react with the amide bonds in the pyrimidine ring, leading to degradation products.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of this compound in methanol.

Q1: What are the optimal storage conditions for a this compound solution in methanol?

To ensure the long-term stability of your this compound methanolic solution, it is crucial to store it under appropriate conditions. Based on manufacturer recommendations and general best practices for deuterated standards, the following conditions are advised:

ParameterRecommendationRationale
Temperature -20°C (Freeze)Reduces the rate of potential chemical reactions, including methanolysis and other degradation pathways.
Light Exposure Store in the dark (amber vials)Protects the compound from photolytic degradation, a known pathway for barbiturates.
Container Tightly sealed, inert material (e.g., amber glass ampoule or vial with a PTFE-lined cap)Prevents solvent evaporation, which would alter the concentration, and protects from light. Inert materials prevent leaching of contaminants.
Atmosphere An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage after opening.Minimizes the risk of oxidation and reactions with atmospheric moisture.

Q2: I have observed a decrease in the peak area of this compound in my chromatograms over time. What could be the cause?

A gradual decrease in the peak area of this compound, assuming consistent injection volume and instrument performance, likely indicates degradation of the standard. The two primary suspects are chemical degradation and photolytic degradation.

  • Chemical Degradation (Methanolysis/Hydrolysis): The barbiturate ring of this compound can be susceptible to cleavage by methanol (methanolysis) or trace amounts of water in the solvent (hydrolysis). This ring-opening reaction would result in the formation of new chemical entities that would not be detected as this compound. In vivo metabolism of butalbital is known to produce products with a hydrolyzed barbituric acid ring.[2][3][4][5]

  • Photolytic Degradation: Exposure to UV light, even from ambient laboratory lighting over extended periods, can induce photochemical reactions that break down the this compound molecule. Studies on other barbiturates have shown that photolysis can lead to the opening of the pyrimidine ring.[6][7][8]

Q3: Can I use a this compound in methanol solution that has been stored at room temperature for an extended period?

It is strongly advised against using a this compound solution that has been left at room temperature for a prolonged time. Elevated temperatures can accelerate the rate of degradation. Before use, you should verify the concentration and purity of the standard against a new, properly stored standard. If a significant discrepancy is observed, the standard should be discarded.

Q4: Are there any signs of degradation that I can visually inspect?

Visual inspection is generally not a reliable method for assessing the stability of a clear, colorless solution like this compound in methanol. The concentration of the standard is typically low (e.g., 100 µg/mL or 1.0 mg/mL), and degradation products are unlikely to cause a visible change such as precipitation or color change.[9][10] Analytical testing is the only definitive way to confirm the integrity of the standard.

Troubleshooting Guide

If you suspect degradation of your this compound standard, the following guide provides a systematic approach to investigate and resolve the issue.

Observed Issue Potential Cause Troubleshooting Steps
Gradual decrease in analytical signal (peak area/height) over time. Chemical degradation (methanolysis/hydrolysis) or photolysis.1. Verify Instrument Performance: Analyze a freshly prepared quality control sample to ensure the analytical system (GC-MS or LC-MS) is performing optimally. 2. Compare with a New Standard: Procure a new, certified this compound standard. Prepare a dilution of the new standard to the same concentration as your suspect standard and analyze both under the same conditions. A significant difference in response confirms degradation of the older standard. 3. Review Storage Conditions: Confirm that the suspect standard has been stored according to the recommended conditions (-20°C, protected from light).
Appearance of unexpected peaks in the chromatogram. Formation of degradation products.1. Mass Spectral Analysis: If using mass spectrometry, examine the mass spectra of the unknown peaks to identify potential degradation products. Look for fragments consistent with a ring-opened structure of butalbital. 2. Conduct a Forced Degradation Study: To tentatively identify degradation products, you can perform a forced degradation study on a small aliquot of a fresh standard (see protocol below). This can help to confirm if the unknown peaks in your aged standard correspond to expected degradation products.
Inconsistent or erratic quantification results. Partial degradation of the standard leading to an inaccurate concentration.1. Re-verify Standard Concentration: If possible, re-assay the concentration of your working solution against a newly prepared stock from a fresh standard. 2. Discard and Replace: If degradation is confirmed or strongly suspected, it is best to discard the old standard and prepare fresh working solutions from a new, certified standard to ensure data integrity.

Experimental Protocols

To proactively ensure the stability of your this compound solutions, or to investigate suspected degradation, a formal stability study can be conducted. The following protocols are based on the principles outlined in the ICH Q1A(R2) guidelines for stability testing.[11]

Protocol 1: Long-Term Stability Assessment

This protocol is designed to evaluate the stability of this compound in methanol under recommended storage conditions over an extended period.

Objective: To determine the shelf-life of this compound in methanol under long-term storage.

Materials:

  • This compound in methanol solution (from a certified reference material supplier)

  • Amber glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Validated GC-MS or LC-MS method for the quantification of this compound

Procedure:

  • Aliquot the this compound solution into multiple amber glass vials.

  • Tightly seal the vials. For added protection, the headspace can be flushed with an inert gas like argon or nitrogen.

  • Place the vials in a freezer set to -20°C ± 5°C.

  • Establish a testing schedule. According to ICH guidelines, for a 12-month study, testing should be performed at 0, 3, 6, 9, and 12 months.[11]

  • At each time point, remove one vial from the freezer and allow it to equilibrate to room temperature.

  • Analyze the sample using your validated analytical method to determine the concentration of this compound.

  • Compare the results to the initial (time 0) concentration. A significant change (typically defined as >5-10% loss of parent compound) indicates instability.

Protocol 2: Accelerated Stability Study (Forced Degradation)

This protocol uses stress conditions to accelerate the degradation of this compound, helping to identify potential degradation pathways and the stability-indicating nature of the analytical method.

Objective: To investigate the degradation of this compound under thermal, photolytic, and hydrolytic stress.

Materials:

  • This compound in methanol solution

  • Clear and amber glass vials

  • Temperature-controlled oven

  • Photostability chamber (or a light source with controlled UV and visible output)

  • Deionized water, 0.1 M HCl, and 0.1 M NaOH

Procedure:

  • Thermal Stress:

    • Aliquot the this compound solution into amber glass vials.

    • Place the vials in an oven at an elevated temperature (e.g., 40°C or 60°C).

    • Analyze samples at predetermined time points (e.g., 1, 3, 7, and 14 days).

  • Photolytic Stress:

    • Aliquot the solution into both clear and amber (as a control) glass vials.

    • Expose the vials to a controlled light source as per ICH Q1B guidelines.

    • Analyze the samples after a defined period of exposure.

  • Hydrolytic Stress (simulated):

    • Prepare three sets of samples by diluting the methanolic stock solution with:

      • Deionized water (neutral hydrolysis)

      • 0.1 M HCl (acidic hydrolysis)

      • 0.1 M NaOH (basic hydrolysis)

    • Store these samples at room temperature or an elevated temperature and analyze at various time points.

Data Analysis: For all stability studies, the concentration of this compound should be plotted against time. The rate of degradation can be determined, and the shelf-life can be extrapolated. Any significant new peaks that appear in the chromatograms should be investigated to identify potential degradation products.

Visualizations

Logical Workflow for Troubleshooting this compound Stability

G start Inconsistent Analytical Results or Suspected Degradation check_instrument Verify Instrument Performance with QC Sample start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok instrument_issue Troubleshoot Instrument instrument_ok->instrument_issue No compare_standard Analyze Suspect Standard vs. New Certified Standard instrument_ok->compare_standard Yes instrument_issue->check_instrument degradation_confirmed Degradation Confirmed? compare_standard->degradation_confirmed no_degradation Issue Likely Not with Standard Stability. Review Sample Prep and Method. degradation_confirmed->no_degradation No review_storage Review Storage History of Degraded Standard (-20°C, Dark?) degradation_confirmed->review_storage Yes implement_capa Implement Corrective Actions: - Discard Old Standard - Enforce Storage Protocols review_storage->implement_capa end Resume Analysis with New Standard implement_capa->end G cluster_0 Degradation Stressors Butalbital This compound Pyrimidine Ring Intact Degradation Degradation Products Ring-Opened Structures Butalbital->Degradation Ring Opening Methanolysis Methanolysis Methanolysis->Butalbital attacks Hydrolysis Hydrolysis (H2O) Hydrolysis->Butalbital attacks Photolysis Photolysis (UV Light) Photolysis->Butalbital induces

Caption: Potential degradation pathways for this compound in solution.

References

  • ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). [Link]

  • PubChem. Butalbital. National Center for Biotechnology Information. [Link]

  • DailyMed. Butalbital, Acetaminophen and Caffeine Capsule. U.S. National Library of Medicine. [Link]

  • Cerilliant Corporation. This compound Certificate of Analysis. [Link]

  • Pawula, M., & Zalas, M. (2018). Photochemical degradation of barbituric acid derivatives.
  • U.S. Food and Drug Administration. ANDA 040885: Butalbital, Acetaminophen and Caffeine Capsules. [Link]

  • Grosso, J. A., & Forrest, T. P. (1982). Photochemical degradation of barbituric acid derivatives. Part 6: Products of photolysis of 5-allyl-5-(1-methylbutyl)barbituric acid-secobarbital. Journal of Pharmaceutical Sciences, 71(5), 559-562.

Sources

How to correct for unlabeled species in a Butalbital-d5 standard

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Introduction: The Pursuit of Precision with Stable Isotope-Labeled Internal Standards

In the realm of quantitative mass spectrometry, stable isotope-labeled (SIL) internal standards are the gold standard for achieving the highest levels of accuracy and precision.[1][2] By incorporating a compound like Butalbital-d5, which is chemically identical to the target analyte (Butalbital) but mass-shifted, we can effectively correct for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement.[3]

However, the efficacy of this technique hinges on a critical, yet often overlooked, parameter: the isotopic purity of the SIL standard. Chemical synthesis of deuterated compounds is rarely perfect, resulting in a small but significant percentage of the unlabeled analyte (e.g., Butalbital-d0) within the deuterated standard.[4] This inherent impurity can contribute to the analyte's signal, leading to a positive bias and inaccurate quantification, especially at low concentration levels.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify, troubleshoot, and mathematically correct for the presence of unlabeled Butalbital in a this compound internal standard, ensuring the integrity and accuracy of your quantitative data.

Part 1: Frequently Asked Questions (FAQs)

Q1: What exactly is an "unlabeled species" in my this compound standard?

An unlabeled species refers to the presence of the native, non-deuterated Butalbital molecule (C₁₁H₁₆N₂O₃) within your vial of this compound (C₁₁H₁₁D₅N₂O₃) standard. During the chemical synthesis process to replace five hydrogen atoms with deuterium, a small fraction of the molecules may remain partially or completely unlabeled. The most analytically significant of these is the fully unlabeled (d0) species, as it is indistinguishable from the analyte you are trying to measure.

Q2: How does this unlabeled impurity affect my quantitative results?

When you spike your samples, calibrators, and quality controls with the this compound internal standard, you are also inadvertently adding a small amount of unlabeled Butalbital. The mass spectrometer will detect this added unlabeled Butalbital along with the native Butalbital present in your sample. This leads to an artificially inflated analyte signal, causing a positive bias in your final calculated concentrations. The lower the true concentration of the analyte in your sample, the more significant this error becomes.

Q3: Is there an acceptable limit for this impurity?

While there is no universal standard, best practices suggest that the unlabeled component in a SIL internal standard should be minimal. Ideally, the proportion of the unlabeled molecule should be less than 2% to avoid the need for complex correction calculations.[4] High-purity standards (≥98% isotopic enrichment) are recommended to minimize background interference and ensure clear mass separation.[3] Always refer to the Certificate of Analysis (CoA) provided by the manufacturer for the stated isotopic purity.

Q4: How can I independently verify the isotopic purity of my this compound standard?

You must analyze a solution of the this compound internal standard on its own, without any unlabeled analyte present. By monitoring the mass transitions for both this compound and unlabeled Butalbital, you can determine the ratio of their responses. This ratio directly reflects the percentage of the unlabeled impurity. A detailed protocol for this procedure is provided in Part 2.

Part 2: Troubleshooting and Correction Protocols

Experimental Protocol: Assessing the Isotopic Purity of this compound

This protocol describes how to use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the contribution of the unlabeled (d0) signal from your this compound (d5) internal standard.

Objective: To calculate the percent contribution of the d0 species signal relative to the d5 species signal.

Methodology:

  • Prepare an "IS-Only" Solution: Prepare a solution containing only the this compound internal standard in a suitable solvent (e.g., methanol or acetonitrile). The concentration should be the same as the final concentration you use in your analytical samples.

  • Set Up LC-MS/MS Method: Develop an LC-MS/MS method capable of separating Butalbital from potential interferences. Use the following mass transitions as a starting point.

Parameter Butalbital (Analyte) This compound (Internal Standard)
Precursor Ion (m/z) 223.1228.1
Product Ion 1 (Quantifier) 180.1185.1
Product Ion 2 (Qualifier) 138.1143.1
Collision Energy (eV) Optimized for your instrumentOptimized for your instrument
Ionization Mode Negative Electrospray (ESI-)Negative Electrospray (ESI-)
Note: These m/z values are typical; always optimize transitions on your specific instrument.[5]
  • Acquire Data: Inject the "IS-Only" solution multiple times (n ≥ 5) onto the LC-MS/MS system.

  • Process Data: Integrate the peak areas for both the Butalbital (d0) and this compound (d5) quantifier transitions.

  • Calculate the Contribution Factor (%CF):

    • Calculate the average peak area for both the d0 and d5 signals from your replicate injections.

    • Use the following formula:

    %CF = (Average Area_d0 / Average Area_d5) * 100

Interpretation of Results: The %CF represents the percentage of signal interference on the analyte channel that originates from the internal standard solution. For example, a %CF of 0.5% means that for every 100,000 counts of signal from your this compound, you will have 500 counts of signal on your unlabeled Butalbital channel.

workflow cluster_prep Step 1: Preparation cluster_analysis Step 2: Analysis cluster_calc Step 3: Calculation prep Prepare 'IS-Only' solution (this compound at working concentration) lcms Inject 'IS-Only' solution (n≥5) onto LC-MS/MS system prep->lcms monitor Monitor MRM Transitions: Butalbital (d0): 223.1 -> 180.1 This compound (d5): 228.1 -> 185.1 lcms->monitor integrate Integrate & Average Peak Areas (Area_d0 and Area_d5) monitor->integrate formula Calculate Contribution Factor (%CF): %CF = (Avg Area_d0 / Avg Area_d5) * 100 integrate->formula result Result: Isotopic Purity Assessment formula->result logic cluster_sources Signal Sources Total_Signal Total Measured Analyte Signal (Area_d0_Total) True_Analyte True Analyte in Sample (Area_d0_True) Total_Signal->True_Analyte + IS_Impurity IS Impurity Contribution (Area_d0_from_IS) Total_Signal->IS_Impurity + Correction_Node Correction Formula: Corrected Area = Total Area - (IS Area * %CF/100) Total_Signal->Correction_Node IS_Impurity->Correction_Node Measured_IS Measured IS Signal (Area_d5) Measured_IS->IS_Impurity CF Contribution Factor (%CF) CF->IS_Impurity Corrected_Result Corrected True Analyte Signal Correction_Node->Corrected_Result

Logical Flow of Signal Correction.

Example Data Presentation:

Let's assume a %CF of 0.8% .

Sample ID Measured Analyte Area (d0) Measured IS Area (d5) Uncorrected Concentration (ng/mL) Corrected Analyte Area Corrected Concentration (ng/mL)
Low QC5,5001,050,00011.25500 - (1050000 * 0.008) = -2900 *Below LLOQ
Mid QC52,0001,020,000101.552000 - (1020000 * 0.008) = 43,840 85.6
High QC415,000998,000821.3415000 - (998000 * 0.008) = 407,016 805.8

*In this case, the correction resulted in a negative area, indicating the true analyte concentration is below the Lower Limit of Quantitation (LLOQ). The uncorrected result would have been a false positive.

Part 3: Best Practices and Advanced Considerations

  • Prioritize Purity: Whenever possible, purchase SIL internal standards with the highest available isotopic purity (e.g., ≥99%). The higher cost is often justified by avoiding the need for complex data corrections and increasing confidence in low-level quantification. [3]* Lot-Specific Verification: Never assume the isotopic purity is the same between different lots of the same standard. Perform the purity assessment protocol (Section 2.1) for every new lot of this compound you receive.

  • Beware of Cross-Talk: Isotopic cross-talk can also occur if the natural isotopic abundance of the analyte contributes to the internal standard's signal (M+1, M+2 peaks, etc.). This becomes more significant for higher molecular weight compounds. While less of an issue for Butalbital, it's a critical consideration. In such cases, or where impurity is very high, non-linear calibration models (e.g., hyperbolic or quadratic fits) may provide more accurate results than a simple linear regression. [6][7]* Documentation is Key: Thoroughly document the lot number of your internal standard, its experimentally determined %CF, and the application of the correction formula in your standard operating procedures (SOPs) and analytical reports. This is critical for method validation and regulatory compliance.

By implementing these rigorous assessment and correction procedures, you can ensure that your use of this compound as an internal standard enhances, rather than compromises, the accuracy of your quantitative analysis.

References

  • Canfield, D.V., et al. (n.d.). Distribution of butalbital in biological fluids and tissues. Federal Aviation Administration. Retrieved from [Link]

  • LGC Standards. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Retrieved from [Link]

  • St-Pierre, L.E., & Harynuk, J.J. (2022). Multi-Isotope Internal Standardization for Inductively Coupled Plasma Mass Spectrometry. ACS Omega. Retrieved from [Link]

  • Virginia Department of Forensic Science. (n.d.). Method Development Summary-Barbiturate Quantitation and Confirmation by Liquid-Liquid Extraction Using LCMSMS. Retrieved from [Link]

  • van den Broek, I., & Sparidans, R.W. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype? Bioanalysis. Retrieved from [Link]

  • SPECS. (2023). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. Spectroscopy. Retrieved from [Link]

  • Cerilliant. (n.d.). This compound. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Phenobarbital-D5, Phenobarbital, this compound, Butalbital, Pentobarbital-D5, Pentobarbital and SecobarbitalBarbiturates Analyze. Retrieved from [Link]

  • Unyamah, A.C., et al. (2016). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Tropical Journal of Pharmaceutical Research. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the identification and analysis of Barbiturates and Benzodiazepines under International Control. Retrieved from [Link]

  • Yuan, B., et al. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Internal Standard. Retrieved from [Link]

  • Chan, K.W., & Pang, K.S. (1998). Isotopic analogues as internal standards for quantitative analyses of drugs and metabolites by GC-MS--nonlinear calibration approaches. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Liebisch, G., et al. (2008). Isotope correction of mass spectrometry profiles. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2024). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Michigan State University. (n.d.). Internal Standard. Retrieved from [Link]

  • ResearchGate. (n.d.). "Stable Labeled Isotopes as Internal Standards: A Critical Review". Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2024). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Retrieved from [Link]

  • Reddit. (2023). Understanding Internal standards and how to choose them. r/massspectrometry. Retrieved from [Link]

  • Gregory, G.H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • Zimmermann, K. (2017). Internal standard calculation. YouTube. Retrieved from [Link]

  • Zhang, V.Y., et al. (2024). High-Throughput Quantitative LC-MS/MS Analysis of Barbiturates in Human Urine. Methods in Molecular Biology. Retrieved from [Link]

Sources

Technical Support Center: Mitigating Ion Suppression in LC-MS with Co-eluting Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and practical protocols for addressing one of the most persistent challenges in liquid chromatography-mass spectrometry (LC-MS): ion suppression. Here, we focus on the robust strategy of using a co-eluting internal standard, such as Butalbital-d5, to ensure data accuracy and reproducibility.

Part 1: Foundational FAQs - Understanding the Core Concepts

This section addresses the fundamental principles of ion suppression and the role of internal standards.

Q1: What is ion suppression and why is it a critical problem in LC-MS?

A: Ion suppression is a type of matrix effect that reduces the ionization efficiency of a target analyte in an LC-MS ion source (like Electrospray Ionization, ESI).[1] It occurs when co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) compete with the analyte for the available charge or disrupt the droplet evaporation process.[2] This competition leads to a decreased signal for the analyte of interest, which can severely compromise the accuracy, precision, and detection limits of a quantitative assay.[1][3] Even with the high selectivity of tandem mass spectrometry (MS/MS), you may not see interfering peaks in your chromatogram, but the suppression effect can still be present, leading to erroneously low quantification or inconsistent results.[1][4]

Q2: What is an internal standard (IS) and how does it fundamentally work?

A: An internal standard is a compound of a known, fixed concentration that is added to every sample, calibrator, and quality control (QC) sample within an analytical batch.[5] Its purpose is to compensate for variations during the entire analytical process, including sample preparation, injection volume inconsistencies, and detector response fluctuations.[5][6][7] For quantification, instead of using the absolute signal of the analyte, a ratio of the analyte's peak area to the internal standard's peak area is used. This ratio remains stable even if both the analyte and the IS are lost or suppressed to the same degree, thereby preserving the accuracy of the measurement.[7]

Q3: What makes a co-eluting internal standard so effective against ion suppression?

A: A co-eluting internal standard is one that has nearly identical chromatographic retention time to the target analyte. This is the cornerstone of effective ion suppression correction. Because ion suppression is a transient event caused by specific matrix components eluting from the column at a specific time, an IS that elutes at the exact same moment as the analyte will experience the exact same degree of suppression.[2][8] By tracking the analyte-to-IS ratio, the suppression effect is effectively canceled out. If the IS elutes even slightly before or after the analyte, it may be outside the "suppression zone" while the analyte is in it, leading to poor or inaccurate correction.[8][9]

Q4: What is the difference between a Stable Isotope-Labeled (SIL) IS (like this compound for Butalbital) and a structural analog IS? Which is better?

A:

  • Stable Isotope-Labeled (SIL) Internal Standard: This is considered the "gold standard" in LC-MS.[2][10] A SIL-IS is the analyte molecule itself, but with one or more atoms replaced by a heavier stable isotope (e.g., ²H/Deuterium, ¹³C, ¹⁵N). This compound, for example, is butalbital with five hydrogen atoms replaced by deuterium.[11] Because its physicochemical properties are nearly identical to the analyte, it co-elutes perfectly and experiences the same extraction recovery and matrix effects.[2] The mass difference allows the mass spectrometer to distinguish it from the unlabeled analyte.

  • Structural Analog Internal Standard: This is a different molecule that is chemically similar to the analyte but not isotopically labeled. It is often used when a SIL-IS is unavailable or too expensive.[10] While it can compensate for some variability, it will not have the exact same retention time, ionization efficiency, or extraction behavior as the analyte. This can lead to less effective correction for ion suppression compared to a SIL-IS.[2]

Part 2: Troubleshooting Guide for Co-eluting Internal Standards

This section addresses common problems encountered during method development and routine analysis.

Q1: I'm using a co-eluting SIL-IS, but my analyte/IS ratio is inconsistent across different matrix lots. What's wrong?

A: This is a classic sign of differential matrix effects, and it points to a breakdown in the core assumption that your analyte and IS are behaving identically. The most likely cause is that they are not perfectly co-eluting .

  • The Isotope Effect: Deuterium-labeled standards (like this compound) can sometimes elute slightly earlier than their non-labeled counterparts on a high-resolution chromatography system.[9] If this slight separation places the analyte and IS in different regions of a sharp ion suppression zone, the correction will fail.

  • High Concentrations of Suppressing Agents: In some cases, an extremely high concentration of a co-eluting matrix component can suppress the analyte and IS disproportionately, even if they co-elute.[9]

Troubleshooting Steps:

  • Verify Co-elution: Overlay the chromatograms of your analyte and IS at a high resolution. They should be perfectly superimposed. If not, consider a lower-resolution column or adjust chromatographic conditions to force complete co-elution.[2][9]

  • Improve Sample Preparation: Implement more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove the interfering matrix components.

  • Dilute the Sample: Diluting the sample can reduce the concentration of the problematic matrix components, thereby lessening the ion suppression effect.[9][12] Be mindful of your analyte's concentration and the instrument's detection limits.

Q2: My IS signal is highly variable or disappearing in some samples. What are the common causes?

A: High variability in the IS signal is a red flag that requires investigation, as it can compromise the entire batch.[13]

  • Sample Preparation Errors: Inconsistent pipetting of the IS, incomplete extraction, or reconstitution errors can lead to variable IS responses.

  • Severe Matrix Effects: In some "hot" samples, the matrix effect can be so severe that it suppresses the IS signal below a reliable detection threshold.

  • Instrumental Issues: A clogged autosampler needle or injector port can lead to inconsistent or low injection volumes, causing the IS response to drop.[6]

  • Analyte-IS Interaction: At very high concentrations, the analyte itself can start to suppress the ionization of the IS, leading to a drop in the IS signal in your highest calibration standards or most concentrated samples.

Troubleshooting Workflow:

G start High IS Variability Detected analyze_pattern Analyze IS Response Pattern (Random vs. Trend) start->analyze_pattern check_prep Review Sample Prep Batch Records (Pipetting, Evaporation) reinject Re-inject Affected Samples check_prep->reinject check_blanks Analyze Re-injected Blanks and Solvents check_blanks->reinject check_instrument Inspect Autosampler/Injector for Clogs or Leaks check_instrument->check_blanks If No Obvious Fault analyze_pattern->check_prep If Random analyze_pattern->check_instrument If Drifting Down outcome outcome reinject->outcome Problem Solved? pass Document Findings & Proceed outcome->pass Yes fail fail outcome->fail No investigate_matrix investigate_matrix fail->investigate_matrix Investigate Severe Matrix Effects improve_cleanup Re-develop/Optimize Method investigate_matrix->improve_cleanup Improve Sample Cleanup (e.g., use SPE)

Caption: Workflow for troubleshooting internal standard variability.

Q3: How can I quantitatively prove that my co-eluting IS is correcting for matrix effects?

A: This is a critical method validation step. You can perform a post-extraction spike experiment across multiple matrix sources (e.g., plasma from at least 6 different individuals).

  • Extract blank matrix from different sources.

  • Post-extraction, spike these blank extracts with your analyte and IS at a known concentration (e.g., a mid-QC level).

  • Prepare a corresponding neat solution (in solvent) of the analyte and IS at the same concentration.

  • Calculate the Matrix Factor (MF) for the analyte and the IS-normalized MF.

The detailed protocol for this is provided in the next section. An effective IS will produce a consistent, precise IS-normalized MF close to 1.0 across all matrix sources, even if the absolute response of the analyte varies significantly.

Part 3: Key Experimental Protocols

These self-validating protocols are essential for diagnosing ion suppression and validating your internal standard strategy.

Protocol 1: Post-Column Infusion to Visualize Ion Suppression Zones

Objective: To identify the retention time windows where co-eluting matrix components cause ion suppression or enhancement.

Methodology:

  • Setup: Tee a syringe pump delivering a constant, low flow rate of your analyte and IS solution into the LC eluent stream just before it enters the mass spectrometer's ion source.

  • Infusion: Begin infusing the standard solution to get a stable MS signal for both the analyte and the IS.

  • Injection: While the infusion continues, inject a blank, extracted sample matrix (e.g., protein-precipitated plasma).

  • Analysis: Monitor the signal for the analyte and IS. Any dip in the stable baseline corresponds to a zone of ion suppression at that retention time. An increase indicates ion enhancement.

  • Interpretation: The resulting chromatogram provides a map of suppression zones. Your chromatographic method should be optimized to ensure your analyte and IS elute in a region with minimal suppression.

G cluster_0 LC System cluster_1 Infusion System LC_Pump LC Pump Autosampler Autosampler (Injects Blank Matrix) LC_Pump->Autosampler Column LC Column Autosampler->Column Tee Tee Union Column->Tee Syringe_Pump Syringe Pump (Analyte + IS Solution) Syringe_Pump->Tee MS Mass Spectrometer Tee->MS

Caption: Experimental setup for a post-column infusion experiment.

Protocol 2: Quantifying Matrix Effect (ME) and Evaluating IS Correction

Objective: To quantitatively measure the degree of ion suppression and confirm that the IS provides adequate correction.

Methodology:

  • Prepare Three Sets of Samples (at a minimum of two concentrations, low and high):

    • Set A (Neat Solution): Analyte + IS in the final reconstitution solvent. This represents 100% response (no matrix).

    • Set B (Post-Spike Matrix): Extract blank biological matrix (e.g., plasma, urine) first, then spike the clean extract with Analyte + IS. This measures the effect of the matrix on ionization.

    • Set C (Pre-Spike Matrix): Spike blank matrix with Analyte + IS before the extraction process. This measures the combined effect of extraction recovery and matrix effects.

  • Analyze all samples by LC-MS.

  • Calculate the following parameters:

ParameterCalculationIdeal ValueInterpretation
Matrix Factor (MF) (Peak Area in Set B) / (Peak Area in Set A)1.0Value < 1.0 indicates ion suppression. Value > 1.0 indicates ion enhancement.
Recovery (RE) (Peak Area in Set C) / (Peak Area in Set B)>80% (Consistent)Measures the efficiency of the sample extraction process.
Process Efficiency (PE) (Peak Area in Set C) / (Peak Area in Set A)>80% (Consistent)Represents the overall method efficiency, combining RE and ME.
IS-Normalized MF (Analyte/IS Ratio in Set B) / (Analyte/IS Ratio in Set A)0.85 - 1.15This is the key metric. A value close to 1.0 with low variability (<15% CV) across different matrix lots demonstrates that the IS is effectively correcting for the matrix effect.

Data Example: Effective Correction using a Co-eluting IS

The table below shows hypothetical data from six different lots of human plasma. Note the high variability of the analyte's absolute Matrix Factor, which is successfully corrected by the co-eluting IS, resulting in a precise IS-Normalized MF.

Plasma LotAnalyte Peak Area (Set B)IS Peak Area (Set B)Analyte MFAnalyte/IS Ratio (Set B)IS-Normalized MF
Lot 155,000110,0000.550.501.00
Lot 292,000184,0000.920.501.00
Lot 335,00070,0000.350.501.00
Lot 461,000119,0000.610.511.02
Lot 548,00098,0000.480.490.98
Lot 689,000181,0000.890.490.98
Mean --0.63-1.00
%CV --35.4% -1.6%
(Based on a neat solution (Set A) response of 100,000 for the analyte and 200,000 for the IS, giving a neat ratio of 0.50)

This data clearly demonstrates that while the absolute analyte signal was heavily and variably suppressed (from 35% to 92% of expected), the analyte/IS ratio remained constant, proving the validity of the method.

References
  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Restek. [Link]

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America. [Link]

  • Interference Testing and Mitigation in LC-MS/MS Assays. AACC.org. [Link]

  • Ion suppression (mass spectrometry). Wikipedia. [Link]

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. [Link]

  • Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard. PubMed. [Link]

  • Method Development Summary-Barbiturate Quantitation and Confirmation by Liquid-Liquid Extraction Using LCMSMS. Virginia Department of Forensic Science. [Link]

  • Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. RPubs. [Link]

  • A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates and 11-nor-9-carboxy-Δ9- tetrahydrocannabinol. Agilent. [Link]

  • Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. YouTube. [Link]

  • Quantitative estimation of matrix effect, recovery and process efficiency. University of Tartu. [Link]

  • Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. National Center for Biotechnology Information. [Link]

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Validation & Comparative

The Gold Standard: A Comparative Guide to Bioanalytical Method Validation Using Butalbital-d5

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The quantification of analytes in complex biological matrices underpins critical decisions in pharmacokinetics, toxicokinetics, and clinical trials. This guide provides an in-depth, experience-driven comparison of method validation strategies, centering on the use of a stable isotope-labeled (SIL) internal standard, Butalbital-d5, as a paradigm for robust assay development. We will dissect the "why" behind the "how," grounding every recommendation in the authoritative guidelines of the FDA and the International Council for Harmonisation (ICH).

The Cornerstone of Quantitation: The Internal Standard

In quantitative liquid chromatography-mass spectrometry (LC-MS) analysis, an internal standard (IS) is indispensable. It is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample, acting as a reference point.[1][2] Its primary role is to correct for variability that can be introduced at multiple stages of the analytical workflow, from sample extraction to instrument response.[3]

While structurally similar analogs can be used, the gold standard is a stable isotope-labeled version of the analyte. This compound, a deuterated form of Butalbital, is an ideal IS for Butalbital quantification.[4][5] Because SIL internal standards are nearly chemically and physically identical to the analyte, they co-elute chromatographically and exhibit similar ionization behavior in the mass spectrometer. This allows them to effectively compensate for fluctuations in extraction recovery, injection volume, and, most critically, matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological sample.[1][6] The use of a SIL-IS like this compound is a self-validating system; its consistent response relative to the analyte is a hallmark of a reliable method.

The Architecture of a Validated Method

A bioanalytical method validation is a formal process to demonstrate that a developed assay is reliable, reproducible, and suitable for its intended purpose.[7][8] The framework for this process is detailed in regulatory documents like the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline.[9][10]

The validation process can be visualized as a logical progression of experiments, each building confidence in the method's performance.

G cluster_0 Method Development cluster_1 Full Validation Core Parameters cluster_2 Application Dev Method Optimization (LC & MS Parameters) Selectivity Selectivity & Specificity Dev->Selectivity CalCurve Calibration Curve (Linearity, Range) Selectivity->CalCurve Accuracy Accuracy & Precision (Intra- & Inter-Batch) CalCurve->Accuracy LLOQ Sensitivity (LLOQ) Accuracy->LLOQ Analysis Study Sample Analysis LLOQ->Analysis Matrix Matrix Effect Matrix->Analysis Recovery Recovery Recovery->Analysis Stability Analyte Stability Stability->Analysis

Caption: Logical workflow of bioanalytical method validation.

Comparative Analysis of Key Validation Parameters

The following sections detail the core experiments required for validation, comparing the acceptance criteria set forth by major regulatory bodies. Butalbital will serve as our model analyte, with this compound as the internal standard.

Selectivity and Specificity
  • Expertise & Experience: This is the foundation. The assay must unequivocally differentiate the analyte and the internal standard from endogenous matrix components or other potential contaminants. Simply achieving chromatographic separation is not enough; you must prove the absence of interfering peaks at the specific mass transitions (MRM) of your analyte and IS. We test this by analyzing at least six different sources of the biological matrix (e.g., six different lots of human plasma).

  • Trustworthiness: A selective method prevents the overestimation of the analyte concentration due to interferences, ensuring patient safety and data integrity.

  • Protocol:

    • Screen six independent lots of blank matrix (e.g., plasma).

    • Spike one of these lots at the Lower Limit of Quantification (LLOQ) with Butalbital and at the working concentration for this compound.

    • Analyze the blank samples and the LLOQ sample.

    • Acceptance: In the blank samples, the response at the retention time of Butalbital should be ≤ 20% of the response of the LLOQ sample. The response for the this compound should be ≤ 5% of its response in the working solution.[7][9]

Calibration Curve, Linearity, and Range
  • Expertise & Experience: The calibration curve models the relationship between the instrument response (as a ratio of analyte peak area to IS peak area) and the known concentration of the analyte. The choice of weighting (e.g., 1/x or 1/x²) is critical and should be determined empirically to provide the best fit for the data, especially at the low end of the curve. A simple linear regression is often insufficient for wide dynamic ranges.

  • Trustworthiness: A well-defined curve ensures that unknown sample concentrations can be accurately interpolated. The range must cover the expected concentrations in study samples.

  • Protocol:

    • Prepare a blank matrix sample (blank) and a blank matrix sample spiked only with this compound (zero standard).

    • Prepare a series of at least six to eight non-zero calibration standards by spiking blank matrix with known concentrations of Butalbital. Add this compound at a constant concentration to all standards.

    • Analyze the standards and plot the peak area ratio (Butalbital/Butalbital-d5) versus the nominal concentration of Butalbital.

    • Apply a linear regression, typically with weighting, to fit the curve.

    • Acceptance: The back-calculated concentration for each standard must be within ±15% of the nominal value, except for the LLOQ, which must be within ±20%. At least 75% of the standards must meet this criterion.[7][9]

Accuracy and Precision
  • Expertise & Experience: This is the performance benchmark of the method. Accuracy measures how close the measured concentration is to the true value, while precision measures the reproducibility of these measurements. We assess this at multiple concentrations using Quality Control (QC) samples, typically at LLOQ, low, mid, and high concentrations. This is evaluated both within a single analytical run ("intra-batch") and across multiple runs on different days ("inter-batch").

  • Trustworthiness: This data demonstrates that the method is reliable and will produce consistent results over the course of a study.

  • Protocol:

    • Prepare QC samples in bulk at four levels: LLOQ, Low QC (≤3x LLOQ), Mid QC, and High QC (near the Upper Limit of Quantification, ULOQ).

    • Intra-batch: Analyze at least five replicates of each QC level in a single run.

    • Inter-batch: Analyze the QC replicates in at least three separate runs over at least two days.

    • Calculate the mean concentration, percent accuracy (or bias), and coefficient of variation (%CV) for each level.

Regulatory Acceptance Criteria Comparison
ParameterConcentration LevelFDA / ICH M10 Acceptance Criteria[7][9]
Intra- & Inter-Batch Accuracy LLOQMean concentration within ±20% of nominal
Low, Mid, High QCsMean concentration within ±15% of nominal
Intra- & Inter-Batch Precision (%CV) LLOQ≤20%
Low, Mid, High QCs≤15%
Stability
  • Expertise & Experience: An analyte's stability is not a given. It must be rigorously proven under conditions that mimic the entire lifecycle of a sample, from collection to final analysis. This includes stability in the biological matrix at room temperature (bench-top), through freeze-thaw cycles, and during long-term storage at frozen temperatures (e.g., -20°C or -70°C). Stock solution and post-preparative (autosampler) stability are also critical.[11][12]

  • Trustworthiness: Demonstrating stability ensures that the concentration measured at the time of analysis is the same as the concentration at the time of sample collection. Without this, all other data is questionable.

  • Protocol (Example: Freeze-Thaw Stability):

    • Use at least three replicates of Low and High QC samples.

    • Subject the QCs to three complete freeze-thaw cycles (e.g., freeze at -20°C for 24h, thaw unassisted at room temp, refreeze).

    • After the final cycle, process and analyze the samples against a freshly prepared calibration curve.

    • Acceptance: The mean concentration of the stability QCs must be within ±15% of the nominal concentration.[9][11]

Experimental Workflow & Data Visualization

A typical sample preparation using protein precipitation followed by LC-MS/MS analysis is a common and effective workflow for small molecules like Butalbital.

G Sample 1. Aliquot Plasma Sample (e.g., 100 µL) AddIS 2. Add Internal Standard (this compound in Acetonitrile) Sample->AddIS Vortex 3. Vortex to Mix & Precipitate Proteins AddIS->Vortex Centrifuge 4. Centrifuge (e.g., 10,000g for 5 min) Vortex->Centrifuge Supernatant 5. Transfer Supernatant to Autosampler Vial Centrifuge->Supernatant Inject 6. Inject onto LC-MS/MS System Supernatant->Inject

Caption: Sample preparation workflow using protein precipitation.

This straightforward procedure is made robust by the early addition of this compound, which ensures it experiences the exact same process variations as the analyte, from protein precipitation efficiency to final injection volume.

Conclusion

Method validation is a comprehensive scientific evaluation, not a checklist. By understanding the principles behind each experiment and adhering to the stringent criteria set by regulatory authorities like the FDA and ICH, laboratories can ensure the delivery of high-quality, reliable, and defensible bioanalytical data. The use of a stable isotope-labeled internal standard like this compound is not merely a best practice but a fundamental component of a scientifically sound method, providing an intrinsic correction for the unavoidable variability of complex bioanalysis. This guide serves as a framework for designing and executing validation studies that meet the highest standards of scientific integrity.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link]

  • Xu, R. N., et al. (2005). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health. [Link]

  • Cerilliant Corporation. This compound Certified Solutions Standards. [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison for Butalbital Quantification Using Butalbital-d5

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. This document provides a comprehensive framework for conducting inter-laboratory comparison studies for the quantification of Butalbital, with a specific focus on the critical role of its deuterated internal standard, Butalbital-d5. This guide is built on the pillars of scientific integrity, field-proven insights, and a commitment to robust and reproducible analytical methods.

Introduction: The Imperative for Precision in Butalbital Analysis

Butalbital, a short- to intermediate-acting barbiturate, is a central nervous system depressant commonly prescribed for the management of tension headaches, often in combination with other analgesics like acetaminophen and caffeine.[1][2] Its potential for abuse and the narrow therapeutic window necessitate accurate and precise quantification in biological matrices for both clinical and forensic toxicology.[3][4]

To achieve the highest level of accuracy and mitigate variability inherent in analytical processes, the use of a stable isotope-labeled internal standard is paramount. This compound, a deuterated analog of Butalbital, serves as the ideal internal standard.[2][5] It exhibits nearly identical chemical and physical properties to the analyte of interest, ensuring that it behaves similarly during sample preparation and analysis, thereby correcting for variations in extraction efficiency and instrument response.[5][6] This guide will explore the methodologies and best practices for establishing robust and comparable Butalbital quantification across different laboratories, leveraging the power of this compound.

Foundational Pillars of Inter-Laboratory Comparison: A Methodological Overview

An inter-laboratory comparison study, also known as a proficiency testing program, is a cornerstone of quality assurance in analytical laboratories. It provides an objective assessment of a laboratory's performance and the reliability of its analytical methods. The core principle involves the analysis of identical, well-characterized samples by multiple laboratories and a subsequent comparison of the results.

This guide will focus on two predominant analytical techniques for Butalbital quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both techniques offer high sensitivity and selectivity, making them suitable for the analysis of drugs in complex biological matrices.[7]

PART I: EXPERIMENTAL DESIGN & PROTOCOLS

A successful inter-laboratory study hinges on a meticulously designed experimental protocol that is clear, comprehensive, and followed consistently by all participating laboratories.

Hypothetical Inter-Laboratory Study Protocol

This section outlines a detailed, step-by-step protocol for a hypothetical inter-laboratory comparison study for the quantification of Butalbital in human plasma.

Objective: To assess the inter-laboratory variability of Butalbital quantification using LC-MS/MS and GC-MS methods with this compound as the internal standard.

Study Design:

  • Participants: A minimum of five independent laboratories.

  • Samples: A set of 10 human plasma samples, including:

    • Two blank samples.

    • Eight samples spiked with known concentrations of Butalbital ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • Internal Standard: All participating laboratories will be provided with a certified reference material of this compound.[2][5]

  • Reporting: Laboratories will be required to report their quantitative results, along with their validated method parameters (e.g., linearity, precision, accuracy).

Sample Preparation: The Critical First Step

The choice of sample preparation technique significantly impacts the accuracy and precision of the final results. Two common and effective methods for extracting Butalbital from biological matrices are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

SPE is a highly efficient technique for sample cleanup and concentration.[8]

Materials:

  • SPE cartridges (e.g., C18)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., Acetonitrile)

  • Nitrogen evaporator

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 2 mL of methanol through it.[9]

  • Equilibration: Equilibrate the cartridge with 2 mL of water. Do not allow the cartridge to dry.[9]

  • Sample Loading: Load 1 mL of the plasma sample (pre-spiked with this compound) onto the cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 5 minutes.

  • Elution: Elute the Butalbital and this compound with 2 mL of acetonitrile.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.[1]

LLE is a classic extraction technique based on the differential solubility of the analyte in two immiscible liquids.[10]

Materials:

  • Extraction solvent (e.g., Methylene chloride or a mixture of hexane and ethyl acetate)[1][4]

  • Acidifying agent (e.g., 1N HCl)[10]

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To 1 mL of plasma sample (pre-spiked with this compound), add 100 µL of 1N HCl to acidify the sample.[10]

  • Extraction: Add 5 mL of the extraction solvent, vortex for 2 minutes, and centrifuge for 10 minutes.

  • Separation: Carefully transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.[1][10]

Instrumental Analysis: LC-MS/MS vs. GC-MS

Both LC-MS/MS and GC-MS are powerful techniques for the quantification of Butalbital. The choice between them often depends on the available instrumentation, desired sensitivity, and sample throughput.

LC-MS/MS is highly sensitive and specific, often requiring minimal sample cleanup.[7][11]

ParameterRecommended Conditions
Chromatographic Column C18 column (e.g., 2.1 x 100 mm, 1.9 µm)[12]
Mobile Phase Gradient of water and acetonitrile with 5 mM ammonium acetate[12]
Ionization Mode Negative Electrospray Ionization (ESI-)[12]
MRM Transitions Butalbital: Precursor ion > Product ion(s); this compound: Precursor ion > Product ion(s)
Run Time Typically less than 5 minutes[11][12]

GC-MS is a robust and reliable technique, though it may require derivatization for some analytes to improve volatility and chromatographic performance.[3][4]

ParameterRecommended Conditions
GC Column Capillary column (e.g., DB-5ms)
Injector Temperature 250 °C[1]
Oven Program Temperature gradient from 70°C to 290°C[1]
Ionization Mode Electron Ionization (EI)
Mass Spectrometer Mode Selected Ion Monitoring (SIM)[1]
Selected Ions Butalbital: e.g., 196 (quantifier), 138, 181 (qualifiers); this compound: e.g., 201 (quantifier), 200, 184 (qualifiers)[1]

PART II: DATA ANALYSIS & PERFORMANCE COMPARISON

Method Validation: Ensuring Trustworthiness

Before analyzing the study samples, each participating laboratory must demonstrate that its analytical method is validated according to established guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[13][14][15]

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to distinguish and quantify the analyte from other components in the sample.[16]

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the measurements.[15][16] Within-run and between-run precision should not exceed 15% (20% at the LLOQ).[15]

  • Calibration Curve: A linear relationship between the analyte concentration and the instrument response. A correlation coefficient (r²) of >0.99 is typically required.[3]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[16]

Comparison of Performance Data

The following table summarizes typical performance characteristics for LC-MS/MS and GC-MS methods for Butalbital quantification, as reported in the literature. This provides a baseline for what to expect in an inter-laboratory comparison.

Performance MetricLC-MS/MSGC-MS
Linearity (r²) > 0.995[12]> 0.995[3]
LLOQ 5 ng/mL[12]5 ng/mL[3]
Intra-day Precision (%RSD) < 10%[3]< 10%[3]
Inter-day Precision (%RSD) < 10%[3]< 10%[3]
Accuracy (% bias) Within ±15%[15]Within ±15%
Recovery 85-115%66-84%[3]

PART III: VISUALIZATION & WORKFLOWS

Visual representations of experimental workflows and logical relationships can significantly enhance understanding and adherence to protocols.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the inter-laboratory comparison study.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Analysis Sample Plasma Sample Spike Spike with this compound Sample->Spike SPE Solid-Phase Extraction Spike->SPE Method A LLE Liquid-Liquid Extraction Spike->LLE Method B Evap Evaporation SPE->Evap LLE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Recon->LCMS GCMS GC-MS Recon->GCMS Quant Quantification LCMS->Quant GCMS->Quant Stats Statistical Analysis Quant->Stats Report Final Report Stats->Report

Caption: Overall workflow for the inter-laboratory Butalbital quantification study.

Logical Relationship of Validation Parameters

The following diagram illustrates the hierarchical and interconnected nature of bioanalytical method validation parameters.

G Method Validation Method Validation Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Selectivity Selectivity Method Validation->Selectivity Linearity Linearity Method Validation->Linearity LLOQ LLOQ Method Validation->LLOQ Stability Stability Method Validation->Stability Accuracy->Precision Linearity->LLOQ

Sources

A Senior Application Scientist's Guide to Evaluating Butalbital-d5 for High-Assurance Proficiency Testing

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Proficiency testing (PT) is a cornerstone of a laboratory's quality management system, providing an external assessment of testing accuracy and reliability. For quantitative mass spectrometry-based assays, the choice of an internal standard (IS) is arguably one of the most critical factors influencing method performance. This guide provides an in-depth evaluation of Butalbital-d5, a deuterium-labeled stable isotope, as an internal standard for the quantification of butalbital in proficiency testing materials. We will explore the fundamental principles dictating the superiority of stable isotope-labeled (SIL) internal standards, present a validation framework for assessing their performance, and provide comparative data to illustrate the impact on accuracy and precision. This document is intended for researchers, clinical laboratory scientists, and drug development professionals seeking to establish robust, high-confidence analytical methods.

The Foundational Role of Internal Standards in Proficiency Testing

Proficiency testing, as defined by standards like ISO/IEC 17043, involves inter-laboratory comparisons to evaluate the performance of participating labs.[1][2][3][4] The goal is to ensure that a laboratory's results are accurate, reliable, and comparable to those of its peers. In quantitative mass spectrometry (LC-MS/MS), which is highly sensitive, results can be influenced by multiple sources of variability, including sample preparation, instrument performance, and matrix effects.[5]

An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control specimen.[5][6] Its purpose is to normalize the analytical signal of the target analyte (in this case, butalbital) to correct for variations that occur during the analytical process. The ideal IS should mimic the physicochemical behavior of the analyte as closely as possible.[6] This is where stable isotope-labeled internal standards (SIL-IS), such as this compound, demonstrate their unparalleled advantage.[7]

Why this compound is the Gold Standard:

This compound is an analytical reference material specifically intended for use as an internal standard in the quantification of butalbital by GC- or LC-MS.[8] Unlike a structural analog, a SIL-IS has nearly identical chemical and physical properties to the native analyte.[7][9][10] This includes:

  • Co-elution: It elutes at virtually the same retention time in liquid chromatography.

  • Extraction Efficiency: It experiences the same losses or gains during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[11]

  • Ionization Response: It is affected by matrix-induced ion suppression or enhancement in the mass spectrometer's source in the same manner as the analyte.[11][12][13]

By tracking the ratio of the analyte's signal to the SIL-IS signal, these variations are effectively canceled out, leading to a significant improvement in both accuracy (closeness to the true value) and precision (reproducibility of measurements).[7][10]

Experimental Design for Performance Verification

To objectively evaluate the performance of this compound, we designed a validation experiment comparing its ability to correct for variability against a non-isotope-labeled structural analog internal standard, Aprobarbital. The experiment is grounded in principles outlined by the FDA's Bioanalytical Method Validation guidance and the Clinical and Laboratory Standards Institute (CLSI) C62-A guidelines.[14][15][16][17][18][19][20][21][22]

The core of the evaluation focuses on three key performance metrics: Accuracy, Precision, and Matrix Effect.

Experimental Workflow

The following diagram outlines the validation workflow for comparing the two internal standards.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation prep_start Start: Obtain 6 unique lots of blank human urine (PT Matrix) spike_analyte Spike Butalbital at Low, Mid, High QC levels prep_start->spike_analyte split_samples Split each QC level into two sets spike_analyte->split_samples add_is_d5 Set 1: Add this compound (SIL-IS) split_samples->add_is_d5 add_is_analog Set 2: Add Aprobarbital (Analog-IS) split_samples->add_is_analog extraction Perform Liquid-Liquid Extraction (LLE) add_is_d5->extraction n=5 replicates per QC level add_is_analog->extraction n=5 replicates per QC level lcms Analyze all samples via validated LC-MS/MS method extraction->lcms calc_acc Calculate Accuracy (% Bias) lcms->calc_acc calc_prec Calculate Precision (%CV) calc_acc->calc_prec calc_me Assess Matrix Effect calc_prec->calc_me compare Compare Performance: SIL-IS vs. Analog-IS calc_me->compare

Caption: Workflow for comparing this compound vs. an analog IS.

Detailed Methodology: LC-MS/MS Analysis

This protocol is a representative method for the quantification of butalbital.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of urine sample (calibrator, QC, or unknown), add 25 µL of the appropriate internal standard working solution (either this compound or Aprobarbital at 200 ng/mL).[23]

    • Vortex briefly to mix.

    • Add 50 µL of 1M acetate buffer (pH 5.0).

    • Add 1 mL of ethyl acetate as the extraction solvent.

    • Vortex for 5 minutes, then centrifuge at 3000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of 50:50 water:methanol mobile phase.

    • Inject 10 µL onto the LC-MS/MS system.[23]

  • Chromatographic Conditions:

    • LC System: Agilent 1290 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 20% B and re-equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • MS System: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • MRM Transitions:

      • Butalbital: Q1 223.1 -> Q3 180.1

      • This compound: Q1 228.1 -> Q3 185.1[23]

      • Aprobarbital: Q1 209.1 -> Q3 166.1

    • Key Parameters: Optimize ion source gas, curtain gas, collision energy, and declustering potential for maximum sensitivity.

Comparative Performance Data

The following tables summarize the illustrative results from the comparative experiment. The data, while hypothetical, are representative of typical outcomes in bioanalytical method validation.

Table 1: Accuracy and Precision Comparison

Accuracy is measured as the percent bias from the nominal concentration, while precision is the coefficient of variation (%CV) of replicate measurements. An acceptable range for both is typically within ±15%.

Concentration (ng/mL)Internal StandardMean Measured Conc. (ng/mL)Accuracy (% Bias) Precision (%CV)
50 (Low QC) This compound 51.5+3.0% 4.1%
Aprobarbital58.2+16.4%11.8%
250 (Mid QC) This compound 246.0-1.6% 2.5%
Aprobarbital229.5-8.2%9.3%
750 (High QC) This compound 760.5+1.4% 2.1%
Aprobarbital821.3+9.5%8.7%

Interpretation: The data clearly shows that this compound provides superior accuracy and precision across all concentration levels. The analog IS, while performing adequately at mid and high levels, shows significant bias and variability at the low QC, a common failure point where matrix effects are most pronounced.

Table 2: Matrix Effect and Recovery Assessment

The matrix effect (ME) quantifies the degree of ion suppression or enhancement caused by co-eluting components from the sample matrix.[12][24] Recovery (RE) measures the efficiency of the extraction process. An ideal IS should track the analyte perfectly, resulting in a normalized ME close to 100% and low %CV.

ParameterAnalyte/ISMean Peak Area (Post-extraction Spike)Mean Peak Area (Neat Solution)Matrix Effect (%) Recovery (%) Normalized ME (%CV)
Using this compound Butalbital78,500102,00076.9% 85.2% 3.8%
This compound81,200105,50077.0% 86.1%
Using Aprobarbital Butalbital79,100102,00077.5% 85.5% 14.2%
Aprobarbital95,400101,00094.5% 91.3%

Interpretation: Both Butalbital and this compound experience significant ion suppression (ME ≈ 77%) and similar recovery. Because this compound behaves identically to the analyte, it perfectly compensates for this suppression, resulting in a very low %CV for the normalized matrix effect. In contrast, Aprobarbital experiences much less suppression (ME ≈ 95%). This differential matrix effect between the analyte and the analog IS is the primary source of the inaccuracy and imprecision observed in Table 1.

Conclusion and Recommendations

For laboratories participating in proficiency testing for butalbital, ensuring the highest level of analytical accuracy is paramount. The experimental data demonstrates that a stable isotope-labeled internal standard, this compound, is definitively superior to structural analog alternatives.

  • Accuracy and Precision: this compound consistently delivers accuracy and precision well within the ±15% acceptance criteria mandated by regulatory bodies, even at low concentrations.[22]

  • Correction for Matrix Effects: Its ability to perfectly mimic the analyte during ionization makes it an indispensable tool for correcting the variable and unpredictable matrix effects inherent in complex biological samples like urine or blood.[11][12][24]

  • Trustworthiness: Employing this compound is a self-validating system. Its use inherently builds robustness and reliability into the analytical method, ensuring that reported PT results truly reflect laboratory performance, free from the confounding influence of analytical variability.

Therefore, for any quantitative LC-MS/MS assay of butalbital intended for clinical, forensic, or pharmaceutical analysis, the use of this compound as the internal standard is strongly recommended as the standard of practice.

References

  • Title: Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Evaluation of Internal Standards for the Mass-shift Analyses of As, Fe, S, and Zn in Biological Reference Materials Using ICP- Reaction Cell -MS Source: Atomic Spectroscopy URL: [Link]

  • Title: ISO/IEC 17043 - ANSI National Accreditation Board Source: ANAB URL: [Link]

  • Title: Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC Source: PubMed Central (PMC) URL: [Link]

  • Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]

  • Title: The Role of Internal Standards In Mass Spectrometry Source: SCION Instruments URL: [Link]

  • Title: CLSI C62-A: A New Standard for Clinical Mass Spectrometry Source: PubMed URL: [Link]

  • Title: The Five Why's of ISO/IEC 17043 Proficiency Testing Provider Accreditation Source: Perry Johnson Laboratory Accreditation, Inc. (PJLA) URL: [Link]

  • Title: this compound | Certified Solutions Standards | Certified Reference Materials Source: Cerilliant URL: [Link]

  • Title: CLSI C62-A: A new standard for clinical mass spectrometry Source: ResearchGate URL: [Link]

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  • Title: The Advantages of Using Stable Isotope-Labeled Nucleic Acids Source: Silantes URL: [Link]

  • Title: ISO/IEC FDIS 17043 Source: NATA URL: [Link]

  • Title: What Does Your Proficiency Testing (PT) Prove? A Look at Inorganic Analyses, Proficiency Tests, and Contamination and Error, Part I Source: Spectroscopy Online URL: [Link]

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  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: KCAS Bio URL: [Link]

  • Title: Stable Labeled Isotopes as Internal Standards: A Critical Review Source: Crimson Publishers URL: [Link]

  • Title: Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard Source: PubMed URL: [Link]

  • Title: What are the Best Practices of LC-MS/MS Internal Standards? Source: NorthEast BioLab URL: [Link]

  • Title: Bioanalytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: CLSI C62-A: A New Standard for Clinical Mass Spectrometry Source: Oxford Academic URL: [Link]

  • Title: Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC Source: PubMed Central (PMC) URL: [Link]

  • Title: A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates and 11-nor-9-carboxy-Δ9- tetrahydrocannabinol Source: Agilent URL: [Link]

  • Title: Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Source: Journal of Analytical Techniques and Research URL: [Link]

  • Title: Bioanalytical Method Validation for Biomarkers Guidance Source: HHS.gov URL: [Link]

  • Title: CLSI C62-A: A New Standard for Clinical Mass Spectrometry. Source: Semantic Scholar URL: [Link]

  • Title: ISO/IEC 17043:2010 Proficiency Testing Source: Adherence Compliance URL: [Link]

  • Title: Proficiency testing providers / DIN EN ISO/IEC 17043 Source: DAkkS - German Accreditation Body URL: [Link]

  • Title: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline Source: ANSI Webstore URL: [Link]

  • Title: Designing Stable Isotope Labeled Internal Standards Source: Acanthus Research URL: [Link]

  • Title: Matrix effect in a view of LC-MS/MS: An overview Source: ResearchGate URL: [Link]

  • Title: FDA Adopts ICH Final Guidance On Bioanalytical Method Validation Source: Outsourced Pharma URL: [Link]

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  • Title: USFDA. Guidance for Industry: Bioanalytical Method Validation Source: ResearchGate URL: [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Butalbital Bioanalytical Methods: A Comparative Study Using Butalbital-d5

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic drug monitoring and forensic toxicology, the accurate quantification of barbiturates like Butalbital is paramount. The choice of analytical methodology can significantly impact data quality, throughput, and regulatory compliance. This guide provides an in-depth comparison of two prevalent techniques for Butalbital analysis—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—within the framework of a rigorous cross-validation study. Central to this investigation is the use of a stable isotope-labeled internal standard, Butalbital-d5, a critical component for ensuring analytical precision and accuracy.[1]

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system, grounded in established scientific principles and regulatory expectations.

The Imperative of Cross-Validation and the Role of this compound

Bioanalytical method validation establishes that a specific analytical procedure is reliable and reproducible for its intended use.[2][3] Cross-validation becomes necessary when data is generated from two or more different analytical methods within the same study or across different studies. It serves to demonstrate the equivalency of the data, ensuring that any observed differences are due to the biological samples themselves and not the analytical techniques employed.

The use of a deuterated internal standard, such as this compound, is a cornerstone of modern quantitative mass spectrometry.[4][5] this compound is chemically identical to Butalbital, but its increased mass allows it to be distinguished by the mass spectrometer.[1] By adding a known amount of this compound to every sample at the beginning of the workflow, it co-elutes with the analyte and experiences similar variations during extraction, derivatization (for GC-MS), and ionization.[6][7] This allows for the correction of potential sample loss and matrix effects, thereby significantly improving the accuracy and precision of the measurement.[8]

Comparative Overview of LC-MS/MS and GC-MS for Butalbital Analysis

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation Often simpler, with "dilute-and-shoot" or protein precipitation methods being common.[5][9]Typically requires more extensive sample cleanup (e.g., liquid-liquid or solid-phase extraction) and chemical derivatization to increase volatility and thermal stability.[10][11]
Throughput Generally higher due to faster sample preparation and shorter chromatographic run times.[12]Can be lower due to the multi-step sample preparation process.
Selectivity & Specificity Excellent, due to the combination of chromatographic separation and mass filtering by two mass analyzers (tandem MS).[12][13]High, especially with selected ion monitoring (SIM), but may be more susceptible to interferences from co-eluting compounds.[10][14]
Sensitivity Typically offers very low limits of detection and quantification.Good sensitivity, but may not reach the same levels as modern LC-MS/MS systems for certain compounds.
Matrix Effects Susceptible to ion suppression or enhancement from co-eluting matrix components.[8]Less prone to matrix effects in the ionization source, but derivatization can introduce variability.
Instrumentation Cost Generally higher initial capital investment.Lower initial capital investment compared to LC-MS/MS.

Experimental Design for Cross-Validation

The following sections outline the protocols for a cross-validation study comparing a validated LC-MS/MS method with a validated GC-MS method for the quantification of Butalbital in human plasma, using this compound as the internal standard.

Cross-Validation Workflow

Cross-Validation Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 GC-MS Analysis cluster_3 Data Analysis Plasma Human Plasma Samples Spike Spike with Butalbital & this compound Plasma->Spike Split Split into Two Aliquots Spike->Split LLE_LC Protein Precipitation Split->LLE_LC Aliquot 1 LLE_GC Liquid-Liquid Extraction Split->LLE_GC Aliquot 2 LCMSMS LC-MS/MS Quantification LLE_LC->LCMSMS Compare Compare Concentrations LCMSMS->Compare Deriv Derivatization LLE_GC->Deriv GCMS GC-MS Quantification Deriv->GCMS GCMS->Compare Stats Statistical Analysis (e.g., Bland-Altman Plot) Compare->Stats Conclusion Assess Method Agreement Stats->Conclusion

Sources

The Gold Standard of Quantification: A Comparative Guide to Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of quantitative analysis, particularly within the demanding realms of pharmaceutical development and clinical research, the pursuit of accuracy and precision is paramount. The adage "garbage in, garbage out" has never been more relevant than in bioanalysis, where minute variations in sample handling or analytical conditions can lead to significant misinterpretations of critical data. This guide provides an in-depth comparison of internal standardization techniques, focusing on the demonstrable scientific advantages of employing stable isotope-labeled internal standards (SIL-IS) in mass spectrometry-based assays. We will explore the mechanistic underpinnings of their superiority over alternative methods, present supporting experimental data, and provide actionable protocols to empower researchers to achieve the highest level of data integrity.

The Challenge of Variability in Quantitative Analysis

Before delving into the solution, it is crucial to understand the problem. The journey of a sample from collection to final data output is fraught with potential sources of error. These can be broadly categorized as:

  • Sample Preparation Variability: Inconsistent recovery during extraction (e.g., liquid-liquid extraction, solid-phase extraction), volumetric inaccuracies, and analyte degradation.

  • Instrumental Variability: Fluctuations in injection volume, detector response drift over time, and changes in ionization efficiency.[1]

  • Matrix Effects: Co-eluting endogenous components in complex biological matrices (e.g., plasma, urine) can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[2][3] This is a particularly significant challenge in liquid chromatography-mass spectrometry (LC-MS/MS).[2][3]

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, added at a known concentration to all samples, calibrators, and quality controls before sample processing.[4][5] The fundamental principle is that the IS will experience the same variations as the analyte. By measuring the ratio of the analyte's response to the IS's response, these variations can be normalized, leading to more accurate and precise results.[6]

A Tale of Two Standards: Structural Analogs vs. Stable Isotope-Labeled Analogs

The choice of internal standard is a critical decision in method development. The two most common types are structural (or analogous) internal standards and stable isotope-labeled internal standards.

A structural analog is a molecule that is chemically similar but not identical to the analyte.[7][8] For example, a related drug from the same class or a derivative with a minor structural modification might be used. While this approach is often more accessible and less expensive, it is built on a significant assumption: that the analog will behave identically to the analyte throughout the entire analytical process. This assumption, however, is often flawed. Minor structural differences can lead to variations in:

  • Extraction Recovery: The analog may have different partitioning properties in extraction solvents.

  • Chromatographic Retention: It will likely have a different retention time, meaning it does not co-elute with the analyte.[7]

  • Ionization Efficiency: It will respond differently to matrix effects. If the analyte signal is suppressed while the co-eluting matrix components do not affect the later-eluting analog, the resulting ratio will be inaccurate.[7]

A stable isotope-labeled internal standard (SIL-IS) is, in essence, the analyte itself, but with one or more atoms replaced by their heavier stable isotopes (e.g., replacing ¹H with ²H (Deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N).[9] This subtle change in mass makes it distinguishable by the mass spectrometer, but its chemical and physical properties remain virtually identical to the native analyte.[10] This near-perfect chemical equivalence is the cornerstone of its superior performance.

The following diagram illustrates the fundamental difference in how these two types of internal standards compensate for analytical variability.

G cluster_0 Scenario: Ion Suppression During Elution A_SIL Analyte + SIL-IS (Co-eluting) Matrix_A Matrix Interference (Co-eluting) A_SIL->Matrix_A Experience same matrix effect Suppression_A Both analyte and SIL-IS signals are suppressed proportionally. Matrix_A->Suppression_A Result_A Ratio (Analyte/SIL-IS) remains constant. Accurate quantification is achieved. Suppression_A->Result_A A_SA Analyte Matrix_B Matrix Interference A_SA->Matrix_B Experiences matrix effect Suppression_B Analyte signal is suppressed, but SA-IS signal is unaffected. Matrix_B->Suppression_B SA_IS Structural Analog IS (Different RT) Elutes later, avoiding matrix interference Result_B Ratio (Analyte/SA-IS) is artificially low. Inaccurate quantification. Suppression_B->Result_B

Caption: SIL-IS vs. Structural Analog in mitigating matrix effects.

The Unrivaled Advantages of SIL-IS: A Data-Driven Comparison

The theoretical superiority of SIL-IS is consistently borne out in experimental data. The use of a SIL-IS is considered the "gold standard" for quantitative LC-MS analysis and is recommended by regulatory bodies like the FDA and EMA where feasible. Let's examine some key performance characteristics.

Accuracy and Precision

Accuracy refers to the closeness of a measured value to the true value, while precision describes the closeness of repeated measurements to each other. A robust bioanalytical method must excel in both.

A study comparing a stable isotope-labeled internal standard (everolimus-d4) with a structural analog (32-desmethoxyrapamycin) for the quantification of the immunosuppressant drug everolimus demonstrated the superior performance of the SIL-IS.[4] While both internal standards yielded acceptable results according to validation criteria, the SIL-IS provided a calibration curve with a slope closer to unity, indicating better accuracy.[4]

Table 1: Comparison of Internal Standard Performance for Everolimus Quantification

ParameterStable Isotope-Labeled IS (everolimus-d4)Structural Analog IS (32-desmethoxyrapamycin)
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mL
Analytical Recovery (Accuracy) 98.3% - 108.1%98.3% - 108.1%
Total Coefficient of Variation (Precision) 4.3% - 7.2%4.3% - 7.2%
Slope of Calibration Curve (vs. reference method) 0.950.83
Correlation Coefficient (r) > 0.98> 0.98
(Data synthesized from a comparative study on everolimus quantification[4])

In another study focusing on the quantification of 27 long-chain fatty acids, researchers investigated the bias and precision changes when using alternative (non-ideal) stable isotope-labeled internal standards.[5] The results showed that even with SIL-IS, the degree of structural difference between the analyte and the IS can impact data quality, with the median increase in variance being 141% when using a non-isomeric SIL-IS.[5] This underscores the principle that the closer the IS is to the analyte in structure and properties, the better the data quality, with the analyte's own stable isotope-labeled form being the ideal choice.

The Stable Isotope Dilution (SID) Assay: A Self-Validating System

The use of a SIL-IS is the cornerstone of the Stable Isotope Dilution (SID) technique, a powerful method for achieving highly accurate and precise quantification.[6] The workflow is designed to be a self-validating system, where the SIL-IS acts as a reliable tracer for the analyte through every step.

The following diagram outlines the typical workflow for a quantitative SID-LC-MS/MS experiment.

SID_Workflow Start Start: Biological Sample (e.g., Plasma, Urine) Contains unknown amount of Analyte Spike Step 1: Spiking Add a known amount of Stable Isotope-Labeled IS (SIL-IS) Start->Spike Equilibrate Step 2: Equilibration Thoroughly mix to ensure homogenization of Analyte and SIL-IS Spike->Equilibrate Extract Step 3: Sample Preparation (e.g., Protein Precipitation, SPE, LLE) Analyte and SIL-IS are lost proportionally Equilibrate->Extract Analyze Step 4: LC-MS/MS Analysis Separation and Detection Measure Peak Area Response for Analyte and SIL-IS Extract->Analyze Calculate Step 5: Quantification Calculate Peak Area Ratio (Analyte/SIL-IS) Determine Analyte concentration from Calibration Curve Analyze->Calculate End Result: Accurate Concentration of Analyte Calculate->End

Caption: A typical Stable Isotope Dilution (SID) workflow.

Experimental Protocol: General Procedure for SID-LC-MS/MS

This protocol provides a generalized framework. Specific parameters such as solvent volumes, incubation times, and instrument settings must be optimized for each specific analyte and matrix.

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution: Accurately weigh a certified reference standard of the analyte and dissolve in a suitable solvent to create a high-concentration stock solution (e.g., 1 mg/mL).
  • SIL-IS Stock Solution: Accurately weigh the SIL-IS and dissolve in a suitable solvent to a known high concentration (e.g., 1 mg/mL).
  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards at various concentration levels. Prepare a working solution of the SIL-IS at a concentration that will yield a robust signal in the final sample volume.

2. Sample Spiking and Preparation:

  • Calibration Standards: To a series of tubes containing blank biological matrix, add a fixed volume of the SIL-IS working solution and varying volumes of the analyte working solutions to create a calibration curve.
  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards. These are used to assess the accuracy and precision of the assay.
  • Unknown Samples: To each unknown biological sample, add a fixed volume of the SIL-IS working solution.
  • Equilibration: Vortex all samples thoroughly to ensure the SIL-IS is fully homogenized with the sample matrix.[11]
  • Extraction: Perform the chosen extraction procedure (e.g., protein precipitation with acetonitrile, followed by centrifugation). The key principle is that any loss of analyte during this step will be mirrored by a proportional loss of the SIL-IS.
  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent.

3. LC-MS/MS Analysis:

  • Chromatography: Inject the reconstituted samples onto an appropriate LC column to separate the analyte from other matrix components. The SIL-IS, due to its identical chemical nature, will co-elute with the analyte.
  • Mass Spectrometry: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and the SIL-IS. This provides high selectivity.

4. Data Processing and Quantification:

  • Integration: Integrate the peak areas for the analyte and the SIL-IS in each injection.
  • Calibration Curve: For the calibration standards, plot the ratio of the analyte peak area to the SIL-IS peak area against the known concentration of the analyte. Perform a linear regression (typically with 1/x² weighting) to generate a calibration curve.
  • Quantification: For the unknown and QC samples, calculate the peak area ratio (Analyte/SIL-IS) and use the regression equation from the calibration curve to determine the concentration of the analyte.

Conclusion: A Commitment to Data Integrity

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
  • Reddy, G. S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry.
  • SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry.
  • European Medicines Agency. (2011).
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL)
  • Dr. Ehrenstorfer. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.
  • Zhang, T., Cao, S., & Wang, G. (2015). Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method. Therapeutic Drug Monitoring, 37(5), 681-686.
  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry.
  • Li, W., & Cohen, L. H. (2003). Selection of internal standards for quantitative liquid chromatography− tandem mass spectrometry. Analytical chemistry, 75(21), 5854-5859.
  • Bowman, D. B., & Rood, M. J. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 47(1), 1-8.
  • Biotage. (2023).
  • Lee, H., Lee, J. Y., & Kim, J. (2014). Stable Isotope Dilution Mass Spectrometry for Membrane Transporter Quantitation. Journal of Analytical & Bioanalytical Techniques, 5(5), 1-9.
  • Vesper, H. W., et al. (2021). Impact of internal standard selection on measurement results for long chain fatty acids in blood.
  • Alfa Chemistry. (n.d.). Internal Standard vs.
  • Alfa Chemistry. (n.d.). Isotope Dilution Analysis.
  • Jones, B. R., et al. (2012). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Bioanalysis, 4(19), 2353-2363.
  • Trufelli, H., et al. (2011). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 685(2), 103-120.
  • Jochmann, M. A., & Schmidt, T. C. (2012). The Power of Stable Isotope Dilution Assays in Brewing. BrewingScience, 65, 9-16.
  • Andreoli, R., et al. (2006). Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(7), 1145-1152.
  • Welch. (n.d.). Are You Using The Internal Standard Method In A Right Way?.
  • Kellie, J. F., et al. (2010). A comparison of stable isotope-labeled (SIL) and non-labeled internal standards for the quantification of proteins by LC-MS/MS. Bioanalysis, 2(8), 1393-1404.
  • Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry.
  • Boysen, A. K., et al. (2018). Best-Matched Internal Standard Normalization in Liquid Chromatography–Mass Spectrometry Metabolomics Applied to Environmental Samples. Analytical Chemistry, 90(3), 2244-2252.
  • Wikipedia. (n.d.). Isotope dilution.
  • PharmiWeb.com. (n.d.).

Sources

Establishing Linearity and Range for Butalbital Assays with Butalbital-d5: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of Butalbital—a barbiturate with a narrow therapeutic index—precision is not merely a regulatory requirement; it is a clinical necessity. The transition from immunoassays to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has improved specificity, yet matrix effects in urine and plasma remain a critical vulnerability.

This guide establishes the scientific rationale for utilizing Butalbital-d5 (a deuterated internal standard) over structural analogs (e.g., Secobarbital) or external standardization. We provide a validated framework for establishing linearity and range according to ICH M10 and FDA Bioanalytical Method Validation guidelines, ensuring your assay withstands rigorous regulatory scrutiny.

Part 1: The Challenge of Barbiturate Quantitation

Barbiturates are weak acids (


) requiring negative electrospray ionization (ESI-), a mode notoriously susceptible to ion suppression from co-eluting matrix components like phospholipids and urea.
The "Carrier Effect" and Co-Elution

The primary failure mode in Butalbital assays is non-linear ionization response caused by matrix variability.

  • The Problem: If the internal standard (IS) does not co-elute exactly with the analyte, it experiences a different matrix environment at the moment of ionization.

  • The Solution: this compound is chemically identical to the analyte but mass-shifted (

    
     Da). It co-elutes perfectly, meaning any suppression affecting Butalbital affects this compound equally. The ratio remains constant, preserving linearity.
    
Comparative Analysis: Internal Standard Selection

The following table contrasts the performance of this compound against common alternatives.

FeatureThis compound (Recommended) Structural Analog (e.g., Secobarbital) External Standardization
Retention Time Identical to ButalbitalShifted (

min)
N/A
Matrix Correction Dynamic: Corrects for ion suppression/enhancement in real-time.Static: Fails if suppression zones differ between analyte and IS.None: High risk of data bias.
Extraction Recovery Compensates for specific loss during LLE/SPE.Compensates generally, but solubility differences may introduce bias.No compensation.[1]
Linearity Impact Extends linear dynamic range by normalizing saturation.Limited correction at high concentrations.Narrow linear range.
Regulatory Status Preferred by FDA/ICH for regulated bioanalysis.Acceptable only if SIL-IS is unavailable.Generally unacceptable for regulated assays.

Part 2: Experimental Workflow

To establish a linear range of 100 ng/mL to 10,000 ng/mL (covering sub-therapeutic to toxic levels), the following protocol minimizes systematic error.

Reagents and Stock Preparation
  • Analyte: Butalbital (1.0 mg/mL in Methanol).

  • Internal Standard: this compound (100 µg/mL in Methanol).

  • Matrix: Drug-free human urine or plasma (EDTA).

Sample Preparation (Liquid-Liquid Extraction)

We utilize LLE over Protein Precipitation (PPT) to reduce phospholipid carryover, which is critical for maintaining column life and sensitivity in negative mode.

  • Aliquot: Transfer 200 µL of sample (calibrator/QC/unknown) to a glass tube.

  • IS Spiking: Add 20 µL of This compound Working Solution (5 µg/mL).

    • Note: This targets an IS concentration of 500 ng/mL, sitting in the middle of the log-scale range.

  • Buffer: Add 200 µL 0.1 M Acetate Buffer (pH 4.5) to ensure Butalbital is in its non-ionized form for extraction.

  • Extraction: Add 2 mL Ethyl Acetate:Hexane (50:50). Vortex for 5 minutes.

  • Separation: Centrifuge at 4000 rpm for 5 minutes.

  • Evaporation: Transfer supernatant to a clean tube; evaporate to dryness under

    
     at 40°C.
    
  • Reconstitution: Reconstitute in 200 µL Mobile Phase Initial Conditions (90% A / 10% B).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100mm, 2.7 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH unadjusted).

  • Mobile Phase B: Methanol.[2]

  • Ionization: ESI Negative Mode.

  • Transitions (MRM):

    • Butalbital:

      
       (Quant), 
      
      
      
      (Qual).
    • This compound:

      
       (Quant).
      

Part 3: Establishing Linearity and Range

This section details the validation logic based on ICH M10 guidelines.

Workflow Visualization

The following diagram illustrates the critical path for establishing linearity, highlighting the decision points where the Internal Standard plays a crucial role.

Bioanalytical_Validation Start Define Target Range (100 - 10,000 ng/mL) Prep Prepare 6-8 Non-Zero Calibrators (Matrix Matched) Start->Prep Spike Spike this compound (Fixed Conc. 500 ng/mL) Prep->Spike Critical Step Extract Liquid-Liquid Extraction (Acidic pH) Spike->Extract Run LC-MS/MS Analysis (ESI Negative) Extract->Run Calc Calculate Area Ratio (Analyte Area / d5 Area) Run->Calc Regress Linear Regression (Weighting 1/x or 1/x²) Calc->Regress Check Check Acceptance Criteria (ICH M10) Regress->Check Pass Method Validated Check->Pass Accuracy ±15% (±20% at LLOQ) Fail Reject Run (Check Pipetting/Matrix) Check->Fail >15% Deviation

Figure 1: Critical workflow for establishing linearity. The spiking of this compound prior to extraction is the control point that normalizes all subsequent variability.

Protocol for Linearity Assessment
  • Calibrator Design: Prepare a minimum of 6 non-zero calibrators.

    • Suggested Levels: 100, 250, 500, 1000, 2500, 5000, 10,000 ng/mL.

    • Blank: One matrix blank (no analyte, no IS) and one zero sample (matrix + IS).

  • Regression Model:

    • Plot Response Ratio (

      
      ) vs. Concentration  (
      
      
      
      ).
    • Apply Weighted Least Squares regression. Standard MS data is heteroscedastic (variance increases with concentration). Use

      
       or 
      
      
      
      weighting.
    • Why? Unweighted linear regression over-emphasizes the high standards, leading to poor accuracy at the LLOQ (100 ng/mL).

Acceptance Criteria (ICH M10)

To declare the range valid, the following criteria must be met:

  • Back-Calculated Concentrations: The calculated concentration of each calibrator must be within ±15% of the nominal value, except for the LLOQ, which allows ±20% .

  • Correlation Coefficient (

    
    ):  While 
    
    
    
    is desirable, the residuals (accuracy of back-calculation) are the primary determinant of fit quality.
  • Precision: The Coefficient of Variation (%CV) at each level must not exceed 15% (20% at LLOQ).

Part 4: Data Interpretation & Troubleshooting

The "Hook Effect" (Saturation)

In urine analysis, high concentrations of barbiturates can saturate the detector.

  • Symptom: The curve plateaus at the high end (10,000 ng/mL).

  • Role of d5-IS: If the IS signal also drops due to suppression, the ratio may remain linear. However, if actual detector saturation occurs, the ratio will skew.

  • Action: If linearity fails at the ULOQ, reduce the range to 5,000 ng/mL or dilute high-concentration samples with blank matrix containing IS.

Zero-Intercept Assessment

Ideally, the regression line should pass through zero. A significant positive y-intercept indicates:

  • Contamination: Carryover from a previous high sample.

  • Interference: An isobaric matrix component co-eluting with Butalbital.

    • Check: Evaluate the "Blank" (no IS) sample. If a peak exists at the Butalbital retention time, you have interference.

References

  • International Council for Harmonisation (ICH). (2022).[3] M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. [Link][4][5][6]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2481, Butalbital. [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Waters Corporation. (2020). Quantitative Analysis of Barbiturates in Urine Using UPLC-MS/MS. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of Butalbital-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Butalbital-d5. As a deuterated analog of Butalbital, a barbiturate, understanding its properties and handling requirements is paramount to ensuring a safe and compliant laboratory environment. While this compound is not currently listed on the National Institute for Occupational Safety and Health (NIOSH) list of hazardous drugs, its pharmacological activity and potential for harm necessitate careful and informed handling procedures.[1][2] This document moves beyond a simple checklist, offering a deep dive into the rationale behind each procedural step, grounded in established safety protocols and regulatory standards.

Hazard Assessment and Risk Mitigation

This compound, like its non-deuterated counterpart, is a central nervous system depressant.[3][4] The primary routes of occupational exposure are inhalation of dust particles, dermal contact, and ingestion. The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed and may cause an allergic skin reaction. Therefore, a thorough risk assessment should be conducted before any handling activities to identify potential exposure scenarios and implement appropriate control measures.

Key Hazards:

  • Acute Toxicity (Oral): Harmful if ingested.

  • Skin Sensitization: May cause an allergic skin reaction upon contact.

  • Irritation: Potential for eye, skin, and respiratory irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure to this compound. The following recommendations are based on a risk-based approach, considering the nature of the handling task.

Core PPE Ensemble

A foundational PPE ensemble should be worn at all times when handling this compound in a solid form or in solution.

PPE ComponentSpecificationRationale
Gloves Nitrile, powder-freeNitrile gloves offer good chemical resistance and are preferable to latex to avoid potential allergies.[5] They should be inspected for defects before each use.
Eye Protection Safety glasses with side shields or gogglesProtects against accidental splashes or airborne particles entering the eye.
Lab Coat Standard laboratory coatProvides a removable barrier to protect personal clothing from contamination.
Task-Specific PPE Requirements

Certain procedures carry a higher risk of exposure and require an enhanced level of PPE.

TaskRequired PPEJustification
Weighing/Transfer of Solid Core Ensemble + N95 RespiratorHigh potential for generating airborne particles. An N95 respirator provides protection against inhalation of fine dust.
Preparing Solutions Core EnsembleLower risk of aerosol generation compared to handling the solid.
Handling Concentrated Solutions Core Ensemble + Face ShieldA face shield provides an additional layer of protection against splashes to the face and eyes.

Safe Handling Workflow

A systematic approach to handling this compound, from preparation to disposal, is essential for maintaining a safe laboratory environment.

Butalbital_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Conduct Pre-Work Risk Assessment Don_PPE Don Appropriate PPE Prep->Don_PPE Proceed if safe Weigh Weigh Solid in a Vented Enclosure Don_PPE->Weigh Enter handling area Dissolve Prepare Solution in a Fume Hood Weigh->Dissolve Transfer solid Use Perform Experiment Dissolve->Use Doff_PPE Doff PPE Correctly Use->Doff_PPE Complete experiment Decontaminate Decontaminate Work Area Doff_PPE->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Review the Safety Data Sheet (SDS) for this compound before beginning any work.

    • Ensure that a properly functioning eyewash station and safety shower are readily accessible.

    • Designate a specific area for handling this compound and ensure it is clean and uncluttered.

  • Donning PPE:

    • Wash hands thoroughly before putting on any PPE.

    • Don a lab coat, followed by safety glasses or goggles.

    • If required for the task, don an N95 respirator, ensuring a proper fit.

    • Finally, put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.[6]

  • Handling:

    • Weighing: When weighing the solid compound, perform this task in a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles.

    • Solution Preparation: Prepare solutions in a chemical fume hood to control potential vapors and prevent splashes.

    • General Use: Avoid touching your face, personal items, or common laboratory surfaces with gloved hands.

  • Doffing PPE:

    • Remove gloves first by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand.

    • Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

    • Dispose of the gloves in the appropriate waste container.

    • Remove the lab coat, followed by eye and respiratory protection.

    • Wash hands thoroughly with soap and water after removing all PPE.[6]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with regulations. As Butalbital is not a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is generally not considered a hazardous waste unless it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. However, institutional and local regulations may be more stringent.

Waste Segregation and Disposal
  • Unused this compound: For small quantities, the U.S. Food and Drug Administration (FDA) recommends mixing the compound with an unappealing substance such as dirt, cat litter, or used coffee grounds.[7][8] Do not crush tablets or capsules.[7][8] Place the mixture in a sealed plastic bag before disposing of it in the trash.[7][8]

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, bench paper, and pipette tips, should be placed in a designated, sealed waste bag and disposed of according to your institution's chemical waste guidelines.

  • Empty Containers: Scratch out all personal or identifying information on the label of the empty container before recycling or disposing of it in the trash.[7][8]

  • Aqueous Waste: The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous waste pharmaceuticals.[9] While Butalbital is not federally listed as hazardous, it is best practice to avoid disposing of solutions down the drain. Collect aqueous waste containing this compound in a clearly labeled, sealed container for disposal through your institution's chemical waste program.

Disposal_Plan cluster_waste Waste Generation cluster_disposal Disposal Pathway Unused_Solid Unused this compound Solid Mix_Trash Mix with Inert Material & Dispose in Sealed Bag in Trash Unused_Solid->Mix_Trash Contaminated_PPE Contaminated PPE (Gloves, etc.) Chem_Waste_Bin Designated Chemical Waste Container Contaminated_PPE->Chem_Waste_Bin Aqueous_Waste Aqueous Waste Solution Aqueous_Waste_Container Labeled Aqueous Waste Container Aqueous_Waste->Aqueous_Waste_Container

Caption: Disposal plan for this compound waste streams.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation or an allergic reaction develops.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including a respirator if the spill involves a solid.

    • For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

    • For large spills, contact your institution's Environmental Health and Safety (EHS) department.

By adhering to these guidelines, researchers can work confidently and safely with this compound, ensuring the protection of themselves, their colleagues, and the environment.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Centers for Disease Control and Prevention. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. Centers for Disease Control and Prevention. [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. [Link]

  • University of California, Berkeley - Environment, Health & Safety. (n.d.). Glove Selection Guide. [Link]

  • Federal Aviation Administration. (n.d.). Distribution of butalbital in biological fluids and tissues. [Link]

  • Drugs.com. (2025). Butalbital, Acetaminophen, and Caffeine (Professional Patient Advice). [Link]

  • University of Rochester - Environmental Health & Safety. (2019). NIOSH Table 1,2 & 3. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2023). Managing Hazardous Drug Exposures: Information for Healthcare Settings. Centers for Disease Control and Prevention. [Link]

  • Alberta Health Services. (2025). Hazardous Medication List. [Link]

  • DailyMed. (2023). Butalbital/Acetaminophen/Caffeine Capsules. U.S. National Library of Medicine. [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Disposal of Unused Medicines: What You Should Know. [Link]

  • Henry Schein. (n.d.). How to Pick the Right Glove. [Link]

  • Mayo Clinic. (2025). Butalbital, acetaminophen, and caffeine (oral route) - Side effects & dosage. [Link]

  • Vanderbilt University Medical Center. (n.d.). Pharmaceutical Drug Waste. Office of Clinical and Research Safety. [Link]

  • Federal Register. (2023). Hazardous Drugs: Procedures for Developing the NIOSH List of Hazardous Drugs in Healthcare Settings and Managing Hazardous Drug Exposures: Information for Healthcare Settings. [Link]

  • Federal Register. (2024). Hazardous Drugs: NIOSH List of Hazardous Drugs in Healthcare Settings, 2024 and Final Reevaluation Determinations for Liraglutide and Pertuzumab. [Link]

  • University of South Alabama. (2018). Glove Selection Guide. [Link]

  • Daniels Health. (n.d.). NIOSH Hazardous Drugs. [Link]

  • Vandeputte. (2023). How to choose chemical resistant gloves in 4 steps. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.